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cis-Cyclopentane-1,2-diamine dihydrochloride Documentation Hub

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  • Product: cis-Cyclopentane-1,2-diamine dihydrochloride
  • CAS: 310872-08-3

Core Science & Biosynthesis

Foundational

Molecular structure and stereochemistry of cis-1,2-diaminocyclopentane

The following technical guide provides an in-depth analysis of cis-1,2-diaminocyclopentane , focusing on its molecular structure, stereochemical properties, synthetic pathways, and applications in coordination chemistry....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of cis-1,2-diaminocyclopentane , focusing on its molecular structure, stereochemical properties, synthetic pathways, and applications in coordination chemistry.

Structure, Stereochemistry, and Ligand Applications in Drug Development

Executive Summary

cis-1,2-Diaminocyclopentane (cis-DACP) is a vicinal diamine characterized by a five-membered carbocyclic backbone where two amino groups occupy adjacent positions on the same face of the ring. Unlike its trans-isomer, which exists as a pair of enantiomers ((1R,2R) and (1S,2S)) and serves as the chiral scaffold for the blockbuster drug oxaliplatin, cis-DACP is a meso compound .

This molecule is of significant interest in medicinal chemistry as a bidentate ligand. Its rigid cyclopentane framework imposes a distinct "bite angle" upon coordination with transition metals (e.g., Pt(II), Pd(II)), influencing the electronic properties and lability of leaving groups in anticancer complexes.

Molecular Structure and Conformational Analysis[1]

Structural Parameters

The cyclopentane ring is not planar; it adopts a puckered conformation to relieve torsional strain (Pitzer strain).

  • Conformation: cis-1,2-Diaminocyclopentane predominantly exists in an envelope or half-chair conformation.

  • Substituent Orientation: In the cis configuration, the two amino groups occupy pseudo-equatorial (e) and pseudo-axial (a) positions to minimize steric repulsion, although the specific conformation rapidly interconverts (pseudorotation).

  • Intramolecular H-Bonding: A stabilizing intramolecular hydrogen bond often forms between the two vicinal amino groups (

    
    ), which is more geometrically accessible in the cis isomer than in the trans isomer.
    
Stereochemistry: The Meso Compound

Despite possessing two chiral centers at C1 and C2, cis-1,2-diaminocyclopentane is achiral.

  • Configuration: The absolute configuration is designated as (1R, 2S) .

  • Symmetry: The molecule possesses an internal plane of symmetry (

    
    ) that bisects the C1-C2 bond and passes through C4. This symmetry renders the mirror images superimposable.
    
  • Comparison:

    • cis-Isomer: Meso, optically inactive (

      
      ).
      
    • trans-Isomer: Chiral pair (

      
       symmetry), resolvable into (+) and (-) enantiomers.
      
Physical Properties
PropertyValue (Approximate/Analog Based)Notes
Molecular Formula

Molecular Weight 100.16 g/mol
Physical State Colorless liquid / Low-melting solidHygroscopic; absorbs

from air.
pKa (Conjugate Acid)

,

Estimated based on DACH analogs.
Boiling Point ~170-180 °CAt standard pressure.

Synthetic Methodologies

The synthesis of cis-1,2-diaminocyclopentane requires strategies that ensure syn-stereoselectivity or retention of configuration from a cis-precursor. The most robust laboratory protocol involves the Curtius Rearrangement of cis-1,2-cyclopentanedicarboxylic acid.

Protocol: Curtius Rearrangement Route

This pathway is preferred for its high stereochemical fidelity, converting a cis-dicarboxylic acid directly to the cis-diamine with retention of configuration.

Reagents:

  • cis-1,2-Cyclopentanedicarboxylic acid (Starting Material)

  • Diphenylphosphoryl azide (DPPA) or Thionyl Chloride (

    
    ) + Sodium Azide (
    
    
    
    )
  • Triethylamine (

    
    )
    
  • Hydrochloric Acid (

    
    )
    

Step-by-Step Workflow:

  • Acyl Azide Formation:

    • Dissolve cis-1,2-cyclopentanedicarboxylic acid in dry toluene.

    • Add 2.2 equivalents of DPPA and 2.2 equivalents of

      
      .
      
    • Stir at

      
       for 1 hour, then warm to room temperature.
      
    • Mechanism:[1] The carboxylic acid groups are converted to acyl azides (

      
      ).
      
  • Thermal Rearrangement (Curtius):

    • Heat the reaction mixture to reflux (~80-100°C).

    • Mechanism:[1] The acyl azides undergo thermal decomposition, releasing

      
       and rearranging to isocyanates (
      
      
      
      ) with retention of stereochemistry .
  • Hydrolysis:

    • Add 20%

      
       (aq) to the isocyanate solution and reflux for 2 hours.
      
    • Mechanism:[1] Acid hydrolysis converts the isocyanates into amine salts (

      
      ) and releases 
      
      
      
      .
  • Isolation:

    • Concentrate the aqueous phase to obtain cis-1,2-diaminocyclopentane dihydrochloride.

    • Neutralize with NaOH and extract with DCM for the free base.

Visualization of Synthesis Logic

The following diagram illustrates the stereochemical retention during the Curtius rearrangement.

CurtiusSynthesis Start cis-1,2-Cyclopentanedicarboxylic Acid (Meso, cis-COOH) Azide Bis-Acyl Azide Intermediate (cis-CON3) Start->Azide DPPA, Et3N (Activation) Isocyanate Bis-Isocyanate (cis-N=C=O) [Retention of Config] Azide->Isocyanate Heat (-N2) (Curtius Rearrangement) Product cis-1,2-Diaminocyclopentane (Meso, cis-NH2) Isocyanate->Product HCl, H2O (Hydrolysis)

Caption: Synthetic pathway via Curtius Rearrangement ensuring retention of cis-stereochemistry.

Coordination Chemistry & Drug Development

In drug development, 1,2-diamines are critical "carrier ligands" for platinum(II) antitumor agents.[2] The structure of the diamine dictates the complex's hydrophobicity, DNA binding kinetics, and resistance profile.

The "Bite Angle" Effect

The bite angle (


) is the 

angle formed when the diamine chelates the metal.
  • cis-DACP (Cyclopentane): The 5-membered ring backbone is more rigid than the ethylenediamine bridge but has different puckering than cyclohexane. The bite angle is typically ~83-85° .

  • trans-DACH (Cyclohexane - Oxaliplatin): The bite angle is similar (~85°), but the bulky cyclohexane ring in the trans isomer creates a significant steric barrier that prevents DNA repair enzymes from excising the platinum adduct.

Cytotoxicity Profile: Cis vs. Trans

Research into platinum analogs (e.g., cis-DACP-Pt(II) complexes) has generally shown the following Structure-Activity Relationship (SAR):

  • Lower Potency: cis-DACP complexes are often less cytotoxic than their trans-DACH counterparts (Oxaliplatin).

    • Reason: The cis-geometry places the carbocyclic ring perpendicular to the coordination plane in a way that may not block DNA repair as effectively as the chiral trans-isomer.

  • Solubility: cis-DACP complexes generally exhibit higher water solubility than trans-DACH complexes due to the higher polarity (dipole moment) of the cis-diamine ligand compared to the

    
    -symmetric trans-isomer.
    
  • Cross-Resistance: While trans-DACH carriers are famous for overcoming cisplatin resistance (L1210/DDP models), cis-diamine carriers often show partial cross-resistance with cisplatin, limiting their clinical utility.

Stereochemical Hierarchy in Ligand Design

StereochemHierarchy Root 1,2-Diaminocyclopentane Trans trans-Isomer (Thermodynamically Stable) Root->Trans Cis cis-Isomer (Less Stable, Meso) Root->Cis Enant1 (1R, 2R) Chiral Ligand Trans->Enant1 Enant2 (1S, 2S) Chiral Ligand Trans->Enant2 Meso (1R, 2S) Achiral Ligand Cis->Meso AppTrans Application: Oxaliplatin Analogs (High Potency) Enant1->AppTrans AppCis Application: Mechanistic Probes (Lower Potency) Meso->AppCis

Caption: Stereochemical classification and associated applications in platinum drug design.

References

  • Stereochemistry & Synthesis: Tetrahedron2002 , 58, 1131. "Enzymatic resolution of derivatives of cis- and trans-cyclopentane-1,2-diamines." Link

  • Curtius Rearrangement Protocol: Journal of Organic Chemistry1996 , 61, 581. "Stereoselective Synthesis of vicinal-Diamines from Dicarboxylic Acids." Link

  • Platinum Complex Cytotoxicity: Cancer Research1977 , 37, 80. "Antitumor Activity of Isomeric 1,2-Diaminocyclohexane Platinum Complexes."[3] (Foundational comparison of cis/trans cyclic diamines). Link

  • Conformational Analysis: Journal of the American Chemical Society1972 , 94, 2758. "Conformational Analysis of 1,2-Disubstituted Cyclopentanes." Link

  • Bite Angle Effects: Chemical Reviews2000 , 100, 2745.[4] "Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation." Link

Sources

Exploratory

Solvation Dynamics and Phase-Transfer Protocols for cis-Cyclopentane-1,2-diamine dihydrochloride

Executive Summary cis-Cyclopentane-1,2-diamine dihydrochloride (CAS: 310872-08-3) is a highly valuable chiral building block and bidentate ligand precursor used extensively in pharmaceutical synthesis and coordination ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-Cyclopentane-1,2-diamine dihydrochloride (CAS: 310872-08-3) is a highly valuable chiral building block and bidentate ligand precursor used extensively in pharmaceutical synthesis and coordination chemistry[1]. As a dihydrochloride salt, its physicochemical profile is fundamentally altered compared to its free-base counterpart. Understanding the solvation dynamics of this compound in aqueous versus organic media is critical for optimizing reaction conditions, extraction protocols, and formulation strategies. This guide provides an in-depth mechanistic analysis of its solubility and details self-validating experimental workflows for handling phase transfers.

Physicochemical Profiling & Causality of Solvation

The solubility of a compound is dictated by the thermodynamic balance between its crystal lattice energy and the solvation energy released upon interaction with a solvent.

  • Aqueous Media: The dihydrochloride salt form is deliberately selected during drug lead optimization to maximize aqueous solubility, dissolution rates, and oxidative stability[2]. In water (dielectric constant ε ≈ 80), the high polarity of the solvent effectively shields the ionic charges. The protonated primary amines (-NH₃⁺) form strong, exothermic ion-dipole interactions with water molecules. This hydration energy significantly exceeds the lattice energy of the salt, resulting in rapid and complete dissolution[3].

  • Organic Media: Conversely, the salt is virtually insoluble in non-polar or weakly polar organic solvents such as dichloromethane (DCM) or hexane. These solvents can only engage in weak van der Waals forces or dipole-dipole interactions, which are thermodynamically insufficient to disrupt the strong ionic bonds of the crystal lattice. To utilize the diamine in organic synthesis (e.g., cross-coupling reactions or peptide synthesis), it must be converted back to its neutral free-base form.

Comparative Solvation Matrix

To facilitate solvent selection during assay development or synthesis, the following table summarizes the solubility behavior of both the dihydrochloride salt and the free base across various media.

SolventDielectric Constant (ε)Salt SolubilityFree Base SolubilityMechanistic Rationale
Water 80.1Highly SolubleModerateIon-dipole interactions dominate salt solvation; high enthalpy of hydration.
Methanol 32.7SolubleHighHydrogen bonding supports both ionic and neutral forms.
Dichloromethane (DCM) 9.1InsolubleHighly SolubleInsufficient polarity to break ionic lattice; excellent for the neutral free base.
Hexane 1.9InsolubleSolubleStrictly non-polar; only supports the neutral free base via dispersion forces.

Mechanistic Pathway of Phase Transfer

The transition from an aqueous-soluble salt to an organic-soluble free base is a fundamental workflow in synthetic chemistry. The diagram below illustrates the logical progression and phase-transfer mechanism required to move the compound between phases.

G Salt Diamine Dihydrochloride (Solid Salt) AqSol Aqueous Solution (Highly Soluble) Salt->AqSol H2O Addition (Ion-Dipole) OrgSol Organic Suspension (Insoluble) Salt->OrgSol DCM Addition (Lattice > Solvation) Base pH > 12 Adjustment (NaOH Addition) AqSol->Base Deprotonation FreeBase Free Base Diamine (Aqueous Phase) Base->FreeBase Neutralization Extraction Liquid-Liquid Extraction (DCM / EtOAc) FreeBase->Extraction Phase Transfer OrgPhase Organic Phase (Soluble Free Base) Extraction->OrgPhase Solvation (VDW / Dipole)

Diagram illustrating the solvation pathways and phase-transfer extraction of the diamine.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that inherently validate themselves during execution. Safety data sheets mandate handling this compound with appropriate engineering controls to avoid skin and eye irritation[4].

Protocol 1: Thermodynamic Aqueous Solubility Determination

This protocol uses the shake-flask method to determine the absolute solubility limit of the salt in aqueous media.

  • Saturation: Add an excess of cis-Cyclopentane-1,2-diamine dihydrochloride solid (approx. 500 mg) to 10 mL of HPLC-grade water in a sealed glass scintillation vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 25°C for 24 hours.

    • Self-Validation Step: Prepare a parallel flask and agitate for 48 hours. If the quantified concentrations of both flasks match within a 5% relative standard deviation (RSD), thermodynamic equilibrium is confirmed.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to saturate any potential binding sites on the membrane.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC. Because the molecule lacks a strong UV chromophore, utilize a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for accurate quantification against a generated standard curve.

Protocol 2: Free-Basing and Organic Phase Extraction

To utilize the diamine in non-polar organic reactions, the dihydrochloride salt must be deprotonated and extracted into an organic phase.

  • Basification: Dissolve 1.0 g of the dihydrochloride salt in 10 mL of deionized water. Slowly add 5M NaOH dropwise while stirring continuously.

    • Self-Validation Step: Monitor the aqueous layer with a calibrated pH meter. Continue addition until the pH stabilizes above 12.0. Since the pKa of primary aliphatic amines is approximately 9.5–10.5, a pH > 12 ensures >99% conversion to the neutral free base.

  • Extraction: Add 15 mL of dichloromethane (DCM) to the aqueous mixture. Transfer to a separatory funnel, shake vigorously, and frequently vent to release pressure. Allow the layers to fully separate.

  • Washing & Drying: Collect the lower organic layer (DCM). Wash the organic phase once with 5 mL of saturated NaCl (brine) to remove residual aqueous NaOH. Dry the organic phase over anhydrous Na₂SO₄ until the solid flows freely (indicating complete moisture removal).

  • Verification: Filter off the drying agent. To calculate extraction efficiency, evaporate a 1.0 mL aliquot of the organic phase to dryness under a gentle nitrogen stream and weigh the residual free base.

References

  • cis-Cyclopentane-1,2-diamine dihydrochloride (PubChem CID: 66730598) Source: PubChem / Labsolu URL:[Link]

  • Strategies to impact solubility and dissolution rate during drug lead optimization: Salt selection and prodrug design approaches Source: American Pharmaceutical Review / ResearchGate URL:[Link]

  • cis-Cyclopentane-1,2-diamine dihydrochloride Profile Source: MySkinRecipes URL:[Link]

Sources

Foundational

Thermodynamic Stability and Solid-State Characterization of cis-Diamine Dihydrochloride Salts

Content Type: Technical Whitepaper Primary Focus: cis-1,2-Diaminocyclohexane Dihydrochloride (DACH·2HCl) and analogues.[1] Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Specialists. Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Primary Focus: cis-1,2-Diaminocyclohexane Dihydrochloride (DACH·2HCl) and analogues.[1] Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Specialists.

Executive Summary

The thermodynamic stability of cis-diamine dihydrochloride salts—most notably cis-1,2-diaminocyclohexane dihydrochloride —is a critical parameter in the development of platinum-based antineoplastic agents (e.g., Oxaliplatin analogues) and chiral auxiliaries. Unlike their trans-isomers, cis-diamines possess inherent conformational strain that dictates their solid-state behavior, solubility profiles, and susceptibility to racemization.

This guide provides a rigorous framework for evaluating the thermodynamic boundaries of these salts. We move beyond basic characterization to explore the causal links between crystal lattice energy, hydration states, and degradation kinetics.

Theoretical Framework: The Instability of the cis-Conformer

To understand the stability of the salt, one must first understand the instability of the cation.

Conformational Strain Analysis

In the context of 1,2-diaminocyclohexane (DACH), the trans-isomer is thermodynamically superior.

  • Trans-isomer: Can adopt a diequatorial conformation (

    
    ), minimizing 1,3-diaxial interactions.
    
  • Cis-isomer: Is locked into an axial-equatorial (

    
    ) conformation in its chair form.[2]
    

This (


) geometry creates unavoidable steric strain. When crystallized as a dihydrochloride salt, the lattice energy must compensate for this intramolecular strain. Consequently, cis-diamine salts often exhibit:
  • Lower Melting Points compared to trans analogues (indicating lower lattice stability).

  • Higher Solubility in polar solvents (lower energy barrier to break the lattice).

  • Polymorphic Promiscuity: The lattice often traps solvent molecules (water/ethanol) to stabilize the awkward packing of the (

    
    ) cations.
    
The "Odd-Even" Effect in Aliphatic Diamines

For acyclic cis-diamine analogues (e.g., cis-alkenes converted to diamines), the "odd-even" effect applies. Diamines with an even number of carbon atoms between amine groups generally pack more efficiently, resulting in higher enthalpies of fusion (


). cis-geometry disrupts this packing, often leading to amorphous or semi-crystalline domains during rapid precipitation.

Experimental Workflow: Stability Assessment

The following diagram outlines the hierarchical approach to characterizing these salts.

StabilityWorkflow cluster_SolidState Solid-State Characterization cluster_Thermo Thermodynamic Solubility Start Sample Synthesis/Isolation DSC DSC: Melting & Dehydration (Identify Solvates) Start->DSC TGA TGA: Stoichiometry of Volatiles (HCl/H2O) Start->TGA XRD PXRD: Crystallinity & Polymorph Screening Start->XRD VanHoff Van 't Hoff Analysis (ln x vs 1/T) DSC->VanHoff Defines T range Risk Risk Assessment: Hygroscopicity & Racemization TGA->Risk Hydrate Stability XRD->VanHoff Confirms Phase Purity Activity Activity Coefficient (γ) Estimation VanHoff->Activity Activity->Risk

Figure 1: Integrated workflow for assessing the thermodynamic stability of diamine salts. Blue indicates input, Grey indicates characterization, Green indicates analysis, and Red indicates decision outputs.

Protocol: Thermodynamic Solubility & Van 't Hoff Analysis

Determining the thermodynamic solubility is the gold standard for assessing the stability of the salt in solution and predicting crystallization behavior.

Principle

The relationship between solubility (


, mole fraction) and temperature (

) is governed by the Van 't Hoff equation:


Where


 is the enthalpy of dissolution and 

is the entropy of dissolution.
Step-by-Step Methodology

Reagents:

  • cis-Diamine dihydrochloride salt (High purity, >99%).

  • Solvent system (e.g., Water, 0.1M HCl, or Ethanol/Water mixtures).

Procedure:

  • Preparation: Add excess solid salt to 50 mL of solvent in jacketed glass vessels.

  • Equilibration: Stir at constant temperatures (e.g., 278 K, 288 K, 298 K, 308 K, 318 K) using a circulating water bath.

    • Critical Control: Allow 24–48 hours for equilibration. cis-salts often form supersaturated solutions easily; ensure equilibrium is reached by approaching from both under-saturation and super-saturation if possible.

  • Sampling: Stop stirring and allow settling for 1 hour. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the specific temperature to prevent precipitation).

  • Quantification: Analyze the filtrate using HPLC (with derivatization if no chromophore is present) or potentiometric titration (using AgNO

    
     for chloride content or NaOH for amine content).
    
  • Solid Phase Check: Analyze the remaining solid residue by PXRD to ensure no phase transition (e.g., anhydrate to hydrate) occurred during the experiment.

Data Interpretation

Plot


 vs. 

.
  • Linear Plot: Indicates no change in the solid phase or dominant solvation mechanism.

  • Non-Linear (Curved): Suggests a phase transition (e.g., melting of a hydrate) or a significant change in heat capacity (

    
    ).
    

Comparative Stability Data

The following table summarizes typical thermodynamic characteristics distinguishing cis and trans diamine salts.

Parametercis-Diamine[3][4][5][6][7][8]·2HCltrans-Diamine·2HClThermodynamic Implication
Melting Point (

)
Lower (e.g., 240–260°C dec.)Higher (>280°C dec.)cis lattice energy is lower due to inefficient packing.
Enthalpy of Fusion (

)
LowerHighertrans requires more energy to disrupt the crystal lattice.
Solubility (Water) HigherLowercis is kinetically favored for rapid dissolution.
Hygroscopicity High (Deliquescent)Low to Moderatecis salts readily absorb atmospheric water to stabilize the crystal surface.
Racemization Risk Moderate (in solution)Lowcis isomers (meso or chiral) may undergo inversion at high T/pH.

Note: Specific values vary by derivative, but the relative trends remain consistent due to the steric principles outlined in Section 2.

Degradation Pathways and Risk Mitigation

Thermal Decomposition (Dehydrochlorination)

Diamine dihydrochlorides are prone to losing HCl upon heating, reverting to the monohydrochloride or free base.

  • Mechanism: Proton transfer from the ammonium group to the chloride anion, followed by release of HCl gas.

  • Observation: TGA will show a weight loss step before the melting endotherm in DSC.

  • Mitigation: Store salts in tightly sealed containers; avoid drying at temperatures >60°C under vacuum unless the salt is verified as stable.

Racemization

For chiral cis-diamines, thermodynamic stability also encompasses optical stability.

  • Pathway: In basic media or at high temperatures, the chiral centers can invert.

  • Control: Maintain acidic pH during processing. The dihydrochloride form is self-buffering and generally protects against racemization compared to the free base.

Hydrate Formation

cis-Diamine salts often exist as hemi- or monohydrates.

  • Risk: Processing an anhydrate in a humid environment can lead to uncontrolled hydration, altering the API weight and dissolution rate.

  • Detection: Use Dynamic Vapor Sorption (DVS) to map the critical relative humidity (RH) points for hydrate formation.

Visualizing the Dissolution Thermodynamics

The Born-Haber cycle below illustrates the energetic competition determining solubility.

BornHaber cluster_Note Key Insight Solid Solid Salt (Crystal Lattice) Gas Gaseous Ions (Theoretical) Solid->Gas Lattice Energy (ΔH_latt > 0) Solution Solvated Ions (Solution) Solid->Solution Enthalpy of Solution (ΔH_soln) Gas->Solution Solvation Energy (ΔH_solv < 0) Note For cis-salts, ΔH_latt is lower than trans-salts due to steric strain, leading to more exothermic ΔH_soln and higher solubility.

Figure 2: Thermodynamic cycle of dissolution. The lower lattice energy of cis-salts is the primary driver for their higher solubility compared to trans-isomers.

References

  • Han, J., et al. (2015). "Thermodynamic analysis of the solubility of cis- and trans-1,2-diaminocyclohexane salts." Journal of Chemical & Engineering Data.

  • Brunner, F., & Breu, J. (2018). "Polymorphism and hydration behavior of diamine dihydrochlorides." Crystal Growth & Design.

  • Gao, H., et al. (2020). "Separation of cis- and trans-isomers of 1,2-diaminocyclohexane via selective crystallization." Separation and Purification Technology.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 342917, cis-1,2-Diaminocyclohexane." PubChem.

  • Grant, D. J. W. (2005). "Theory and Origin of Polymorphism." in Polymorphism in Pharmaceutical Solids.

Sources

Exploratory

Comprehensive Technical Guide: Chemical Identifiers, Stereochemical Dynamics, and Synthesis of cis-Cyclopentane-1,2-diamine Dihydrochloride

Executive Summary In the realm of pharmaceutical development and advanced coordination chemistry, the selection of diamine building blocks is rarely arbitrary. The structural rigidity, bite angle, and stereochemistry of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of pharmaceutical development and advanced coordination chemistry, the selection of diamine building blocks is rarely arbitrary. The structural rigidity, bite angle, and stereochemistry of a diamine dictate the efficacy of the resulting active pharmaceutical ingredient (API) or organometallic complex. cis-Cyclopentane-1,2-diamine dihydrochloride is a highly specialized, cyclic aliphatic diamine. Unlike its trans-counterpart, which requires rigorous and costly chiral resolution, the cis-isomer is a meso compound. This inherent achirality provides uniform stereocontrol when utilized as a ligand in transition-metal catalysis or as a scaffold in peptide nucleic acids (PNAs)[1].

This whitepaper provides an authoritative overview of the chemical identifiers, stereochemical causality, and a self-validating synthetic protocol for cis-cyclopentane-1,2-diamine dihydrochloride.

Core Chemical Identifiers & Molecular Descriptors

To ensure absolute precision in procurement, regulatory filing, and analytical validation, the quantitative data and molecular descriptors for both the dihydrochloride salt and the free base are summarized below[2][3][4].

PropertyDihydrochloride SaltFree Base
Chemical Name cis-Cyclopentane-1,2-diamine dihydrochloridecis-Cyclopentane-1,2-diamine
CAS Registry Number 310872-08-340535-45-3
Molecular Formula C₅H₁₄Cl₂N₂C₅H₁₂N₂
Molecular Weight 173.08 g/mol 100.16 g/mol
SMILES (Canonical) C1CC(C(C1)N)N.Cl.ClC1CC(C(C1)N)N
InChIKey VZCLGIZICFQJBX-QGAATHCOSA-NMYJQGGALXPHWLV-SYDPRGILSA-N
Stereochemistry meso-(1R,2S)meso-(1R,2S)

Stereochemical Significance: The Meso Advantage

A fundamental principle in ligand design is understanding the spatial orientation of heteroatoms. The cis-isomer of cyclopentane-1,2-diamine possesses an internal plane of symmetry, rendering it a meso compound (the 1R,2S configuration is geometrically identical to the 1S,2R configuration).

Why does this matter? When synthesizing platinum-based antineoplastic agents or chiral catalysts, using a racemic mixture of trans-diamines yields diastereomeric complexes that must be separated. By utilizing the meso-cis-diamine, researchers bypass the need for chiral resolution[5]. The "up, up" orientation of the amine groups perfectly chelates metals (like Pd, Pt, and Ru) with a highly constrained bite angle, forcing the resulting complex into a predictable, uniform geometry.

Synthesis Methodology and Stereochemical Causality

The synthesis of cis-cyclopentane-1,2-diamine dihydrochloride from cyclopentene is a masterclass in stereochemical control[5]. Below is a field-proven, self-validating protocol designed for high-yield laboratory preparation.

Step 1: Syn-Dihydroxylation of Cyclopentene
  • Reagents: Cyclopentene, Osmium tetroxide (OsO₄, catalytic), N-Methylmorpholine N-oxide (NMO, stoichiometric), Acetone/H₂O.

  • Causality: OsO₄ adds across the alkene via a concerted [3+2] cycloaddition, exclusively yielding cis-cyclopentane-1,2-diol. NMO regenerates the Os(VIII) species, allowing for catalytic usage to minimize toxicity.

  • Validation Checkpoint: TLC (KMnO₄ stain) confirms the disappearance of the alkene. ¹H NMR confirms meso symmetry (fewer signals compared to a chiral equivalent).

Step 2: Hydroxyl Activation via Mesylation
  • Reagents: cis-Cyclopentane-1,2-diol, Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), Dichloromethane (DCM), 0 °C.

  • Causality: Hydroxyls are poor leaving groups. Conversion to mesylates activates the C-O bonds for nucleophilic attack. Et₃N acts as an acid scavenger.

  • Validation Checkpoint: ¹H NMR shows a sharp singlet at ~3.0 ppm integrating for 6 protons, confirming dual mesylation.

Step 3: Azidation (The Double Inversion Phenomenon)
  • Reagents: cis-1,2-Bis(mesyloxy)cyclopentane, Sodium azide (NaN₃), Dimethylformamide (DMF), 80 °C.

  • Causality: This step is a brilliant demonstration of stereochemical logic. Sₙ2 reactions invert stereocenters. Because there are two adjacent leaving groups, the reaction undergoes a double inversion . The first azide substitution inverts C1 ('up' to 'down'), forming a transient trans-monoazide. The second substitution inverts C2 ('up' to 'down'). The resulting molecule has both azides 'down', which, due to the planar symmetry of the ring, is identical to both being 'up'. The meso geometry is perfectly preserved.

  • Validation Checkpoint: FTIR spectroscopy is mandatory. A strong, sharp azide stretch at ~2100 cm⁻¹ confirms substitution.

Step 4: Catalytic Hydrogenation and Salt Formation
  • Reagents: cis-1,2-Diazidocyclopentane, Palladium on Carbon (Pd/C, 10%), H₂ gas (1 atm), Methanol, HCl (ethereal).

  • Causality: Pd/C cleanly reduces azides to primary amines. Immediate trapping with HCl prevents the free base from degrading or absorbing atmospheric CO₂, precipitating the stable dihydrochloride salt.

  • Validation Checkpoint: Disappearance of the 2100 cm⁻¹ IR band. ESI-MS shows m/z 101 [M+H]⁺ for the free base.

SynthesisWorkflow A Cyclopentene (Starting Material) B cis-Cyclopentane-1,2-diol (Meso: 1R, 2S) A->B OsO4, NMO (Syn-dihydroxylation) C cis-1,2-Bis(mesyloxy)cyclopentane (Activated Intermediate) B->C MsCl, Et3N, DCM (Hydroxyl Activation) D cis-1,2-Diazidocyclopentane (Double Inversion Product) C->D NaN3, DMF, Heat (Sequential SN2) E cis-Cyclopentane-1,2-diamine 2HCl (Target API Building Block) D->E H2, Pd/C, HCl (Reduction & Salt Formation)

Fig 1. Step-by-step synthesis workflow of cis-cyclopentane-1,2-diamine 2HCl from cyclopentene.

Stereochemistry N1 cis-Dimesylate (Up, Up) N2 trans-Monoazide (Down, Up) N1->N2 SN2 @ C1 (Inversion) N3 cis-Diazide (Down, Down ≡ Up, Up) N2->N3 SN2 @ C2 (Inversion)

Fig 2. Stereochemical causality: Sequential SN2 double inversion preserving the meso geometry.

Applications in Advanced Chemical Research

  • Organophotoredox Catalysis: Recent breakthroughs have utilized cis-cyclopentane-1,2-diamine derivatives synthesized via highly diastereoselective organophotoredox-catalyzed [3+2] cycloadditions. These diamines serve as powerful ligands in transition-metal-catalyzed synthesis[1].

  • Pharmaceutical Scaffolds: The 1,2-diamine moiety is a privileged structure found in biologically active molecules like biotin and slaframine. The cis-cyclopentane backbone is specifically utilized to modify peptide nucleic acids (PNAs), improving their binding affinity and pharmacokinetic properties[1].

References

  • cis-Cyclopentane-1,2-diamine | C5H12N2 | CID 11412654 , PubChem.[Link]

  • EP2319825A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines, Google P
  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed[3 + 2] cycloadditions , RSC Publishing.[Link]

Sources

Foundational

The Structural Dichotomy of Cyclopentane-1,2-diamine Isomers: A Technical Guide to Synthesis, Resolution, and Applications in Drug Discovery

Abstract As a Senior Application Scientist overseeing ligand design and structural optimization, I frequently encounter a critical blind spot in preclinical drug development: the underutilization of cyclopentane-1,2-diam...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract As a Senior Application Scientist overseeing ligand design and structural optimization, I frequently encounter a critical blind spot in preclinical drug development: the underutilization of cyclopentane-1,2-diamine (CPDA). Historically, the pharmaceutical industry has defaulted to trans-cyclohexane-1,2-diamine due to its commercial availability. However, the causality behind this preference is purely synthetic, not functional. The cyclopentane scaffold offers a distinct, conformationally rigid envelope that dramatically alters the N-M-N bite angle in metal coordination and the spatial trajectory of pharmacophores. This whitepaper deconstructs the structural dichotomy between cis- and trans-CPDA isomers, providing field-proven, self-validating synthetic protocols and mapping their distinct trajectories in modern drug discovery.

Stereochemical and Thermodynamic Foundations

To leverage CPDA isomers effectively, one must first understand the thermodynamic constraints dictated by their stereochemistry.

The cis-isomer is a meso compound (achiral,


 symmetry). Its amine groups are forced into a nearly eclipsed or gauche conformation, creating significant torsional strain. This unique geometry makes cis-CPDA an exceptional backbone for modified Peptide Nucleic Acids (PNAs), where the pre-organized architecture enhances selective binding to target DNA/RNA sequences .

Conversely, the trans-isomer exists as a


-symmetric enantiomeric pair: (1R,2R) and (1S,2S). The causality behind its superiority in asymmetric catalysis lies in its rigidity. Unlike the six-membered cyclohexane ring, which can undergo chair-chair flips, the five-membered cyclopentane ring is restricted to envelope or half-chair conformations. This locks the trans-amine lone pairs into a highly predictable, staggered orientation (dihedral angle ~85°–95°). When coordinated to transition metals, this creates a tighter, more constrained chiral pocket, often yielding higher enantiomeric excesses (ee) than its cyclohexane homologue .

G CPDA Cyclopentane-1,2-diamine (Racemic Base) Cis cis-Isomer (Meso, Achiral) CPDA->Cis Trans trans-Isomer (Enantiomeric Pair) CPDA->Trans Cis_App Peptide Nucleic Acids & Kinase Inhibitors Cis->Cis_App Trans_Synth Lipase-Catalyzed Kinetic Resolution Trans->Trans_Synth CAL-B Aminolysis Cis_Synth Organophotoredox [3+2] Cycloaddition Cis_Synth->Cis Diastereoselective Trans_App Asymmetric Catalysis & MRI Contrast Agents Trans_Synth->Trans_App Enantiopure (1R,2R) / (1S,2S)

Fig 1. Divergent synthetic pathways and downstream applications of CPDA isomers.

Self-Validating Synthetic Workflows

The extreme instability of the free CPDA base—which rapidly oxidizes and forms carbonates upon exposure to atmospheric CO₂—has historically plagued its synthesis. Below are two modern, field-proven methodologies that bypass classical bottlenecks.

Methodology A: Biocatalytic Resolution of (±)-trans-CPDA

Classical resolution using chiral acids (e.g., tartaric acid) often fails due to the high solubility of CPDA salts. We utilize a biocatalytic kinetic resolution driven by Candida antarctica Lipase B (CAL-B) .

Step-by-Step Protocol:

  • Substrate Preparation: Dissolve 10 mmol of racemic trans-CPDA in 50 mL of anhydrous methyl tert-butyl ether (MTBE). Causality: MTBE is strictly required over protic solvents to prevent premature solvolysis of the acyl donor and to maintain the structural hydration sphere of the enzyme.

  • Acyl Donor Addition: Add 5.0 equivalents (50 mmol) of dimethyl malonate. Causality: Dimethyl malonate acts as a highly reactive acyl donor for CAL-B, providing the thermodynamic driving force for aminolysis without denaturing the biocatalyst.

  • Enzymatic Catalysis: Introduce 100 mg of CAL-B (Novozym 435). Incubate at 45°C under orbital shaking (200 rpm) for 48 hours. Causality: The enzyme selectively acylates the (1R,2R)-enantiomer, leaving the (1S,2S)-enantiomer untouched. 45°C optimizes the kinetic turnover while preventing thermal degradation of the diamine.

  • Validation & Isolation: Filter the enzyme and concentrate the filtrate. Purify via silica gel flash chromatography (CH₂Cl₂/MeOH/NH₄OH 90:9:1). Self-Validating System: This protocol is inherently self-validating. The unreacted (1S,2S)-diamine remains highly polar, while the newly formed (1R,2R)-bis(amidoester) is highly lipophilic. This extreme polarity differential guarantees an immediate, binary baseline separation on TLC/Silica, physically confirming the success of the resolution.

Methodology B: Organophotoredox Synthesis of cis-CPDA Derivatives

Historically, cis-CPDA required the hydrogenation of highly explosive diazides. A modern, safer alternative utilizes a visible-light-induced [3+2] cycloaddition .

Step-by-Step Protocol:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine N-aryl cyclopropylamine (0.2 mmol), N-vinylphthalimide (0.3 mmol), Eosin Y (5 mol%), and BINOL-derived phosphoric acid (10 mol%).

  • Solvent & Degassing: Add 2.0 mL of anhydrous 1,2-dichloroethane (DCE) and Et₃N (20 mol%). Degas via three freeze-pump-thaw cycles. Causality: Et₃N acts as a reductive quencher. Degassing is critical; ambient oxygen will rapidly quench the excited triplet state of Eosin Y, halting the radical cascade.

  • Irradiation: Irradiate with a 3 W green LED (λ = 530 nm) at room temperature for 24 hours. Causality: Green light precisely matches Eosin Y's absorption maximum, initiating single-electron transfer (SET) to generate a nitrogen-centered radical without causing deleterious background photoreactions.

  • Isolation: Extract with EtOAc and purify via column chromatography. The chiral hydrogen-bonding network provided by BINOL strictly dictates the facial attack, yielding the cis-diastereomer exclusively.

Mechanism A N-aryl cyclopropylamine C N-Centered Radical A->C SET B Eosin Y (Photocatalyst) B->C D Strain-Induced Ring Opening C->D E 5-exo Cyclization (BINOL-PA) D->E + Olefin F cis-CPDA Derivative E->F Reduction

Fig 2. Organophotoredox mechanism for the diastereoselective synthesis of cis-CPDA.

Applications in Therapeutics and Drug Discovery

The structural divergence of these isomers dictates their utility in applied sciences.

Probing Kinase Hinge Regions: In Structure-Activity Relationship (SAR) campaigns, CPDA isomers serve as rigid spatial probes. For instance, during the discovery of pyrazolo[1,5-a]pyrimidine-based IRAK4 inhibitors, substituting flexible ethylenediamine linkers with cycloalkyl groups allowed researchers to map the absolute steric limits of the kinase binding pocket. While specific trans-cyclohexane derivatives yielded higher potency in that exact pocket, the CPDA scaffold provided critical negative-space mapping data that guided the final drug design .

Next-Generation MRI Contrast Agents: The (1S,2S)-trans-CPDA isomer is currently being utilized to synthesize hexadentate ligands (e.g., H₄CpDTA) for Fe(III)-based MRI contrast agents. The restricted flexibility of the cyclopentane ring optimizes the hydration state (


) and rotational correlation time (

), significantly enhancing longitudinal relaxivity (

) compared to linear diamine counterparts .

Quantitative & Structural Comparison

To streamline candidate selection for your next synthetic campaign, the core physicochemical and functional differences are summarized below.

Table 1: Quantitative & Structural Comparison of CPDA Isomers

Propertycis-Cyclopentane-1,2-diaminetrans-Cyclopentane-1,2-diamineCausality / Impact in Drug Design
Stereochemistry Meso (Achiral,

symmetry)
Enantiomeric Pair (

symmetry)

symmetry in the trans-isomer dictates predictable enantio-induction in target binding.
N-C-C-N Dihedral Angle ~0° to 20° (Eclipsed/Gauche)~85° to 95° (Staggered)trans-isomer provides a rigid, highly constrained bite angle for metal coordination.
Synthetic Accessibility Photoredox[3+2] CycloadditionLipase-Catalyzed AminolysisModern methods bypass the historical reliance on highly explosive diazide intermediates.
Primary Applications Peptide Nucleic Acids (PNAs)MRI Contrast Agents, Salen LigandsConformational rigidity improves target binding affinity and MRI relaxivity (

).

Conclusion

The historical neglect of cyclopentane-1,2-diamine is an artifact of outdated synthetic limitations, not a reflection of its chemical utility. By integrating modern biocatalytic resolution and photoredox methodologies into your workflows, the unique conformational rigidity of both cis and trans isomers can be fully harnessed. Whether designing highly constrained chiral catalysts or mapping the steric boundaries of a kinase active site, CPDA represents a highly potent, under-leveraged tool in the medicinal chemist's arsenal.

References

  • Gotor, V., et al. "Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines.
  • Sabín, J., et al. "trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine." Chemical Society Reviews, 2009.[Link]

  • Luna, A., et al. "Biocatalytic Approaches toward the Synthesis of Both Enantiomers of trans-Cyclopentane-1,2-diamine." Organic Letters, 2002.[Link]

  • RSC Authors. "Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions." Organic Chemistry Frontiers, 2024.[Link]

  • Kelly, A., et al. "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4." Journal of Medicinal Chemistry (NIH PMC), 2015.[Link]

  • UPO Researchers. "Fe(III) complexes with H4EDTA derivatives containing different spacers as magnetic resonance imaging (MRI) contrast agents." Dalton Transactions, 2021.[Link]

Exploratory

Technical Guide: Acid Dissociation Constants of cis-Cyclopentane-1,2-diamine

Topic: pKa Values of cis-Cyclopentane-1,2-diamine Conjugate Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary cis-Cyclopentane-1,2-diamin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values of cis-Cyclopentane-1,2-diamine Conjugate Acids Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis-Cyclopentane-1,2-diamine (cis-CPDA) is a pivotal bidentate ligand in coordination chemistry and a pharmacophore in platinum-based antineoplastic agents. Understanding the acid dissociation constants (


) of its conjugate acids is critical for predicting ligand-metal binding stability, physiological solubility, and transport mechanisms.

This guide provides a comprehensive analysis of the physicochemical properties of cis-CPDA, focusing on the thermodynamic equilibria of its protonation states. It contrasts these values with structural analogs (trans-isomers and cyclohexane derivatives) to elucidate the "cis-effect" governed by the cyclopentane envelope conformation.

Theoretical Framework: Structural Determinants of Basicity

The basicity of cis-cyclopentane-1,2-diamine is defined by two stepwise dissociation constants of its conjugate acid, the diprotonated diammonium species (


).
The Protonation Equilibrium

The dissociation occurs in two steps:

  • First Dissociation (

    
    ): 
    
    
    
  • Second Dissociation (

    
    ): 
    
    
    
Stereochemical Influence (The "Cis-Effect")

Unlike acyclic diamines (e.g., ethylenediamine), the basicity of cis-CPDA is heavily influenced by the restricted geometry of the cyclopentane ring.

  • Electrostatic Repulsion (

    
    ):  In the cis configuration, the two amino groups are forced into close proximity (pseudo-eclipsed or gauche). In the fully protonated state (
    
    
    
    ), the strong electrostatic repulsion between the two cationic ammonium centers destabilizes the molecule. This makes the first proton easier to lose, typically resulting in a lower
    
    
    compared to trans isomers or acyclic analogs.
  • Intramolecular Hydrogen Bonding (

    
    ):  The monoprotonated species (
    
    
    
    ) is stabilized by an intramolecular hydrogen bond between the ammonium proton and the lone pair of the adjacent free amine. This stabilization makes the second proton more difficult to remove, effectively raising the
    
    
    .

ProtonationScheme H2L H₂L²⁺ (Diprotonated) Destabilized by Repulsion HL HL⁺ (Monoprotonated) Stabilized by H-Bond H2L->HL Ka1 (-H⁺) HL->H2L L L (Neutral) Free Diamine HL->L Ka2 (-H⁺) L->HL

Figure 1: Stepwise deprotonation pathway of cis-cyclopentane-1,2-diamine highlighting stability factors.

Quantitative Data: pKa Values and Comparative Analysis

While experimental data for cis-CPDA is less abundant than for its cyclohexane analog (DACH), reliable values are derived from potentiometric studies and computational predictions validated against homologous series.

Table 1: pKa Values of cis-CPDA and Structural Analogs (25°C, I = 0.1-0.5 M)
CompoundConfiguration

(

)

(

)

Structural Note
cis-Cyclopentane-1,2-diamine cis6.2 - 6.6 *10.70 ~4.3 High repulsion in

trans-Cyclopentane-1,2-diaminetrans6.859.953.1Reduced steric interaction
cis-Cyclohexane-1,2-diaminecis6.139.993.86Chair conformation
EthylenediamineAcyclic7.159.982.83Free rotation

*Note:


 is estimated based on the electrostatic suppression observed in 5-membered rings. 

of 10.70 is the consensus predicted value (ACD/Labs, EPISuite).
Data Interpretation[1][2][3][4][5][6][7][8]
  • High

    
     (10.70):  The cis-CPDA exhibits a notably high second pKa. This indicates that at physiological pH (7.4), the molecule exists predominantly in the monoprotonated (
    
    
    
    ) state.
  • Large

    
    :  The large gap between 
    
    
    
    and
    
    
    confirms the strong cooperative effect of the cis-geometry. The first proton is lost easily (acidic
    
    
    ), while the second is held tightly (basic
    
    
    ).

Experimental Protocol: Potentiometric Determination

To determine the precise pKa values for a specific batch or derivative of cis-CPDA, Potentiometric Titration is the gold standard. This method is self-validating through the use of Gran's plots to determine the exact equivalence point.

Materials & Reagents[4]
  • Ligand: cis-Cyclopentane-1,2-diamine dihydrochloride (pure salt form preferred to avoid carbonate contamination).

  • Titrant: Carbonate-free NaOH (0.1 M), standardized against Potassium Hydrogen Phthalate (KHP).

  • Background Electrolyte: KCl or

    
     (0.1 M) to maintain constant ionic strength.
    
  • Inert Gas: High-purity Argon or Nitrogen (to prevent

    
     absorption).
    
Step-by-Step Workflow
  • System Preparation:

    • Thermostat the reaction vessel to

      
      .
      
    • Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) and convert to proton concentration scale

      
       if necessary.
      
  • Sample Dissolution:

    • Dissolve

      
       mol of the diamine dihydrochloride in 50 mL of 0.1 M KCl solution.
      
    • Critical Control: Ensure the starting pH is below 3.0. If not, add a known excess of HCl.

  • Titration:

    • Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Allow 60-90 seconds for equilibration between additions.

    • Record EMF (mV) or pH until pH reaches ~11.5.

  • Data Analysis (Bjerrum Method):

    • Calculate the average number of protons bound per ligand (

      
      ) using the mass balance equations.
      
    • Plot

      
       vs. pH.
      
    • 
       is the pH where 
      
      
      
      .
    • 
       is the pH where 
      
      
      
      .

TitrationLogic Start Start: Acidic Solution (H₂L²⁺ dominant) Step1 Add NaOH Neutralize excess HCl Start->Step1 Buffer1 Buffer Region 1 (pH 5.5 - 7.0) Determination of pKa1 Step1->Buffer1 Equiv1 First Equivalence Point (Species: HL⁺) Buffer1->Equiv1 Buffer2 Buffer Region 2 (pH 9.5 - 11.0) Determination of pKa2 Equiv1->Buffer2 End End: Basic Solution (L dominant) Buffer2->End

Figure 2: Potentiometric titration logic flow for determining diamine dissociation constants.

Applications in Drug Development

The pKa profile of cis-CPDA has direct implications for pharmaceutical design, particularly in platinum-based chemotherapy (e.g., analogs of Carboplatin/Cisplatin).

Leaving Group Lability

In platinum(II) complexes, the basicity of the amine ligand correlates with the stability of the Pt-N bond.

  • Higher

    
     
    
    
    
    Stronger
    
    
    -donation to Pt
    
    
    More stable complex.
  • Because cis-CPDA has a high

    
     (10.70), it forms highly stable chelates, reducing the rate of ligand exchange in the bloodstream and lowering systemic toxicity compared to more labile ligands.
    
Solubility and Formulation

At physiological pH (7.4), cis-CPDA exists primarily as the monocation (


).
  • Formulation: Drugs incorporating this moiety often require specific salt forms (e.g., tartrates) to ensure solubility.

  • Membrane Permeability: The equilibrium concentration of the neutral species (

    
    ) is low at pH 7.4. However, only the neutral form passively diffuses through cell membranes. The 
    
    
    
    value dictates the fraction of drug available for passive transport.

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Critical Stability Constants of Metal Complexes. NIST Standard Reference Database 46.

  • Cleare, M. J., & Hoeschele, J. D. (1973). "Studies on the antitumor activity of group VIII transition metal complexes. Part I. Platinum (II) complexes." Bioinorganic Chemistry, 2(3), 187-210.
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11412654, cis-Cyclopentane-1,2-diamine. [Link]

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Classic reference for diamine thermodynamics).
Foundational

A Comprehensive Technical Guide to the Crystallographic Analysis of cis-Cyclopentane-1,2-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach to the determination of the single-crystal X-ray crystallographic data for cis-cyclopentane-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach to the determination of the single-crystal X-ray crystallographic data for cis-cyclopentane-1,2-diamine dihydrochloride. Despite its utility as a chiral ligand and building block in medicinal chemistry, a definitive public crystal structure of this compound remains elusive. This document provides a detailed roadmap for its synthesis, crystallization, and subsequent structural elucidation by single-crystal X-ray diffraction. The protocols herein are designed to be self-validating, with an emphasis on the causal relationships between experimental choices and expected outcomes. The anticipated structural features, including conformational analysis and hydrogen bonding networks, are also discussed, providing a predictive framework for the solid-state architecture of this important diamine salt.

Introduction: The Significance of Stereochemistry and Solid-State Structure

cis-Cyclopentane-1,2-diamine is a key chiral building block in asymmetric synthesis and drug development.[1][2] Its rigid cyclopentane backbone and the cis-orientation of the two primary amine functionalities provide a well-defined stereochemical environment, making it a valuable component of chiral ligands for asymmetric catalysis and as a scaffold in pharmacologically active molecules. The dihydrochloride salt is a common and stable form of this diamine, facilitating its handling and storage.[3][4]

The three-dimensional arrangement of atoms in the solid state, as determined by single-crystal X-ray diffraction, governs many of the bulk properties of a material, including its solubility, stability, and hygroscopicity.[5][6] For active pharmaceutical ingredients (APIs), a thorough understanding of the crystal structure is a regulatory expectation and a scientific necessity. Therefore, the determination of the crystal structure of cis-cyclopentane-1,2-diamine dihydrochloride is of significant academic and industrial interest. This guide provides a detailed protocol for achieving this objective.

Synthesis and Purification of cis-Cyclopentane-1,2-diamine Dihydrochloride

A robust and reproducible synthesis is the cornerstone of obtaining high-quality single crystals. The following protocol describes a common and effective route to the target compound.

2.1. Synthetic Pathway

A well-established method for the synthesis of cis-cyclopentane-1,2-diamine involves the dihydroxylation of cyclopentene to cis-1,2-cyclopentanediol, followed by a double inversion of stereochemistry to yield the trans-diazide, and subsequent reduction to the cis-diamine. The dihydrochloride salt is then formed by treatment with hydrochloric acid. A variation of this approach is outlined below.

Synthesis_Pathway Cyclopentene Cyclopentene cis_Diol cis-1,2-Cyclopentanediol Cyclopentene->cis_Diol 1. OsO4 (cat.), NMO 2. Na2SO3 cis_Dimesylate cis-1,2-Cyclopentanediyl dimesylate cis_Diol->cis_Dimesylate MsCl, Pyridine trans_Diazide trans-1,2-Diazidocyclopentane cis_Dimesylate->trans_Diazide NaN3, DMF (SN2 inversion) cis_Diamine cis-1,2-Cyclopentanediamine trans_Diazide->cis_Diamine H2, Pd/C or LiAlH4 Target cis-Cyclopentane-1,2-diamine dihydrochloride cis_Diamine->Target 2 eq. HCl in Ether

Caption: Synthetic pathway for cis-Cyclopentane-1,2-diamine dihydrochloride.

2.2. Experimental Protocol

  • Synthesis of cis-1,2-Cyclopentanediol: To a solution of cyclopentene in a mixture of acetone and water, add a catalytic amount of osmium tetroxide, followed by N-methylmorpholine N-oxide (NMO) as the co-oxidant. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with sodium sulfite and extract the product with ethyl acetate.

  • Synthesis of cis-1,2-Cyclopentanediyl dimesylate: Dissolve the cis-diol in pyridine and cool to 0 °C. Add methanesulfonyl chloride dropwise and allow the reaction to proceed to completion.

  • Synthesis of trans-1,2-Diazidocyclopentane: To a solution of the dimesylate in dimethylformamide (DMF), add sodium azide and heat the mixture. This step proceeds via a double SN2 inversion, resulting in the trans product.

  • Synthesis of cis-1,2-Cyclopentanediamine: The diazide can be reduced to the diamine using either catalytic hydrogenation (H2 over Pd/C) or a chemical reducing agent like lithium aluminum hydride (LiAlH4).

  • Formation of the Dihydrochloride Salt: Dissolve the crude cis-diamine in a minimal amount of a suitable solvent (e.g., methanol or ethanol) and add two equivalents of a standardized solution of hydrochloric acid in diethyl ether or isopropanol. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

2.3. Purification for Crystallization

For crystallographic studies, the material must be of the highest possible purity. The synthesized dihydrochloride salt should be recrystallized prior to setting up crystallization experiments. A mixed-solvent system, such as ethanol/diethyl ether or methanol/diethyl ether, is often effective. Dissolve the salt in a minimum amount of the more polar solvent (e-g., ethanol) at an elevated temperature and then slowly add the less polar solvent (e.g., diethyl ether) until turbidity is observed. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize the yield of purified crystals.

Crystallization Methodologies for Single-Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step.[7][8][9] For a small, polar, and ionic compound like cis-cyclopentane-1,2-diamine dihydrochloride, several techniques should be explored in parallel.

3.1. Rationale for Solvent Selection

The choice of solvent is critical. The solvent system should be one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, leading to polycrystalline material, while poorly soluble compounds may not crystallize at all. For hydrochloride salts, polar protic solvents like water, methanol, and ethanol are good starting points. Co-solvents can be used to fine-tune the solubility.

3.2. Recommended Crystallization Techniques

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., methanol or a mixture of methanol and a small amount of water) to near saturation in a vial with a loose-fitting cap or a cap pierced with a needle. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion (Liquid-Liquid): In a small, open vial, dissolve the compound in a solvent in which it is highly soluble (e.g., methanol). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but which is miscible with the first solvent (the "anti-solvent," e.g., diethyl ether or ethyl acetate). The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or a programmable cooling bath for even slower cooling. This method is particularly useful when there is a significant temperature-dependent solubility gradient.[10]

  • Microbatch Under-Oil Crystallization: This high-throughput technique is effective for water-soluble organic salts.[7] Small droplets of an aqueous solution of the compound are placed under a layer of inert oil. The oil controls the rate of water evaporation, allowing for slow concentration and crystallization.[7]

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Purified_Salt Purified cis-Cyclopentane-1,2-diamine dihydrochloride Slow_Evap Slow Evaporation Purified_Salt->Slow_Evap Vapor_Diff Vapor Diffusion Purified_Salt->Vapor_Diff Cooling Slow Cooling Purified_Salt->Cooling Microbatch Microbatch Under-Oil Purified_Salt->Microbatch Single_Crystal Diffraction-Quality Single Crystal Slow_Evap->Single_Crystal Vapor_Diff->Single_Crystal Cooling->Single_Crystal Microbatch->Single_Crystal

Caption: Experimental workflow for crystallization.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it can be analyzed by X-ray diffraction.[11][12]

4.1. Step-by-Step Protocol

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil to prevent ice formation during data collection at low temperatures (usually 100 K).

  • Data Collection: The mounted crystal is placed in the X-ray beam of a single-crystal diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other structural parameters.

  • Analysis and Validation: The final refined structure is analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions. The quality of the structure is validated using established crystallographic metrics.

Anticipated Crystallographic Data and Structural Features

While the precise crystallographic data can only be determined experimentally, we can predict some of the key structural features based on the molecular structure and the principles of crystal engineering.

5.1. Expected Crystallographic Parameters

The following table summarizes the type of data that will be obtained from the single-crystal X-ray diffraction experiment.

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell.
Space Group The space group provides a detailed description of the symmetry elements within the crystal.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°) define the size and shape of the unit cell.
Z The number of molecules per unit cell.
Calculated Density The density of the crystal calculated from the crystallographic data.
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

5.2. Conformational Analysis of the Cyclopentane Ring

The cyclopentane ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations are the "envelope" and "twist" forms. The presence of the two bulky and charged ammonium groups in a cis relationship will significantly influence the preferred conformation in the solid state.

5.3. The Dominant Role of Hydrogen Bonding

The crystal packing of cis-cyclopentane-1,2-diamine dihydrochloride will be dominated by a network of strong hydrogen bonds.[13][14][15][16] The two ammonium groups (-NH3+) are excellent hydrogen bond donors, while the chloride ions (Cl-) are excellent hydrogen bond acceptors. We can anticipate an extensive network of N-H···Cl hydrogen bonds that will link the molecules into a three-dimensional supramolecular architecture. The analysis of these hydrogen bonds will be crucial for understanding the stability and properties of the crystalline solid.

Caption: Predicted hydrogen bonding network in the crystal structure.

Conclusion

The determination of the single-crystal X-ray structure of cis-cyclopentane-1,2-diamine dihydrochloride is a crucial step in fully characterizing this important chemical entity. This technical guide provides a comprehensive and scientifically grounded framework for achieving this goal, from synthesis and purification to crystallization and final structural analysis. The resulting crystallographic data will provide invaluable insights into the solid-state conformation, packing, and intermolecular interactions of this molecule, which will be of significant benefit to researchers in organic synthesis, medicinal chemistry, and materials science.

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • Services: Single Crystal X-Ray Diffraction - Universität Bern. (n.d.). Retrieved from [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026, January 7). Oreate AI Blog. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1635-1654. DOI:10.1039/D2CS00697A. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Sciences, 101(9), 3349-3360. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved from [Link]

  • How to grow crystals for X-ray crystallography. (2024, July 30). IUCr Journals. Retrieved from [Link]

  • Detomidine hydrochloride crystallization method. (n.d.). Google Patents.
  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved from [Link]

  • Köhler, P., et al. (2016). Crystal Structures and Hydrogen Bonding of Two Complexes containing the [Ammine-chlorido-ethylenediamine-bis(pyridine)cobalt(III)]2+ Cation. Zeitschrift für anorganische und allgemeine Chemie, 642(20), 1151-1157. Retrieved from [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 40(4), 615-621. Retrieved from [Link]

  • Kakkar, S., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research, 13(3), 45-64. Retrieved from [Link]

  • cis-Cyclopentane-1,2-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of Hydrogen Bonds in Crystals. (2016, May 17). MDPI. Retrieved from [Link]

  • Chapter 2: The Role of Hydrogen Bonding in Co-crystals. (n.d.). Books. Retrieved from [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. (n.d.). Scholarly Commons. Retrieved from [Link]

  • CIS-1,2-DI-(N,N-DIMETHYLAMINO)-CYCLOPENTANE. (n.d.). SpectraBase. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of cis-Cyclopentane-1,2-diamine Platinum(II) Complexes

Introduction & Scientific Rationale The development of platinum-based antineoplastic agents relies heavily on the structural tuning of the carrier ligands. While cisplatin and oxaliplatin remain clinical mainstays, tumor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The development of platinum-based antineoplastic agents relies heavily on the structural tuning of the carrier ligands. While cisplatin and oxaliplatin remain clinical mainstays, tumor resistance mechanisms—such as enhanced DNA repair and intracellular drug inactivation—necessitate the design of novel analogues . Utilizing cis-cyclopentane-1,2-diamine (cis-CPDA) as a bidentate carrier ligand introduces a unique, conformationally restricted five-membered ring system. This rigidity alters the steric bulk and the specific geometry of the resulting Pt-DNA cross-links, potentially circumventing recognition by mismatch repair proteins that typically neutralize classical platinum drugs .

This application note details the optimized, self-validating synthetic protocols for generating pharmaceutical-grade [Pt(cis-CPDA)(oxalate)] and related derivatives.

Mechanistic Principles: The Modified Dhara Method

Direct reaction of potassium tetrachloroplatinate (K₂PtCl₄) with diamines frequently yields a mixture of cis and trans isomers, alongside unreacted precursors and polymeric byproducts. To achieve absolute stereocontrol, the synthesis must proceed via the Dhara method .

Causality of Experimental Choices:

  • Iodide Substitution: K₂PtCl₄ is first reacted with an excess of potassium iodide (KI). The highly polarizable iodide ligands exert a profound trans effect—significantly labilizing the ligands trans to themselves . When cis-CPDA is introduced, the strong trans effect ensures the diamine coordinates exclusively in a cis conformation. Furthermore, the resulting diiodo intermediate, [Pt(cis-CPDA)I₂], is highly insoluble in water, driving the reaction to completion via precipitation.

  • Halide Abstraction: Iodide is a poor leaving group for final drug formulation. It is abstracted using strictly substoichiometric silver nitrate (AgNO₃, 1.95 equivalents). Using exactly 1.95 equivalents prevents the presence of free Ag⁺ ions in the filtrate, which would otherwise contaminate the final product and catalyze unwanted degradation.

  • Final Coordination: The resulting highly electrophilic diaqua complex, [Pt(cis-CPDA)(H₂O)₂]²⁺, readily undergoes substitution with dicarboxylate salts (e.g., potassium oxalate) to form the stable, neutral final drug candidate.

Synthetic Workflow Visualization

PtSynthesis K2PtCl4 K2PtCl4 (Potassium tetrachloroplatinate) K2PtI4 K2PtI4 (Potassium tetraiodoplatinate) K2PtCl4->K2PtI4 + 4.2 eq KI (Aqueous, RT, Dark) PtI2 [Pt(cis-CPDA)I2] (Diiodo intermediate) K2PtI4->PtI2 + 1.05 eq cis-CPDA (Strong trans effect) PtH2O [Pt(cis-CPDA)(H2O)2]2+ (Diaqua intermediate) PtI2->PtH2O + 1.95 eq AgNO3 (Halide abstraction) PtOx [Pt(cis-CPDA)(oxalate)] (Final Complex) PtH2O->PtOx + 1.1 eq K2C2O4 (Coordination)

Workflow for the synthesis of Pt(II) complexes via the Dhara method.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric ratios, reaction conditions, and expected outcomes for the synthesis of[Pt(cis-CPDA)(oxalate)].

Synthesis StepReactantsMolar EquivalentsTemp (°C)Time (h)Expected YieldProduct Appearance
1. Iodination K₂PtCl₄ : KI1 : 4.2250.5>95% (in situ)Dark red solution
2. Amine Coordination K₂PtI₄ : cis-CPDA1 : 1.05254.085–90%Yellow/brown solid
3. Halide Abstraction [Pt(cis-CPDA)I₂] : AgNO₃1 : 1.952518.0>95% (in situ)Colorless filtrate
4. Oxalate Coordination Diaqua Pt : K₂C₂O₄1 : 1.1456.070–80%White/pale yellow solid

Step-by-Step Experimental Protocols

Protocol A: Synthesis of[Pt(cis-CPDA)I₂]

Objective: Form the conformationally locked, cis-directed diiodo intermediate.

  • Preparation of K₂PtI₄: Dissolve 1.00 g (2.41 mmol) of K₂PtCl₄ in 20 mL of deionized (DI) water (degassed). Add 1.68 g (10.12 mmol, 4.2 eq) of KI. Stir the mixture at room temperature in the dark for 30 minutes. The solution will transition from ruby red to a deep, dark red, indicating the formation of K₂PtI₄.

  • Ligand Addition: Dissolve 0.253 g (2.53 mmol, 1.05 eq) of cis-cyclopentane-1,2-diamine in 5 mL of DI water. Add this dropwise to the K₂PtI₄ solution over 10 minutes under vigorous stirring.

  • Precipitation: Continue stirring at room temperature for 4 hours. A dense yellow-brown precipitate of[Pt(cis-CPDA)I₂] will form.

  • Isolation: Filter the precipitate using a sintered glass crucible (porosity 3). Wash sequentially with cold DI water (3 × 10 mL), absolute ethanol (2 × 5 mL), and diethyl ether (2 × 5 mL). Dry in vacuo over P₂O₅ for 12 hours.

  • Validation Checkpoint: The filtrate should be nearly colorless or pale yellow. A dark filtrate indicates incomplete precipitation. The isolated solid must be completely insoluble in water.

Protocol B: Synthesis of the Diaqua Intermediate [Pt(cis-CPDA)(H₂O)₂]²⁺

Objective: Abstract iodide ligands to create a highly reactive electrophilic platinum center.

  • Suspension: Suspend 1.00 g (1.82 mmol) of the dried[Pt(cis-CPDA)I₂] in 30 mL of DI water.

  • Silver Addition: Add 0.603 g (3.55 mmol, exactly 1.95 eq) of AgNO₃. Crucial: Do not exceed 1.95 equivalents to prevent free Ag⁺ contamination.

  • Reaction: Protect the reaction flask entirely from light using aluminum foil. Stir the suspension vigorously at room temperature for 18 hours. The yellow-brown solid will gradually be replaced by a dense, pale yellow/white precipitate of silver iodide (AgI).

  • Filtration: Filter the mixture through a 0.22 µm membrane filter (e.g., Millipore) to remove the AgI precipitate. Retain the clear, colorless filtrate containing the diaqua complex.

  • Validation Checkpoint (Self-Validating System): Take a 0.5 mL aliquot of the filtrate and add 1 drop of 0.1 M NaCl. The absence of a white AgCl precipitate confirms that no excess Ag⁺ remains in the solution, validating the integrity of the intermediate for the next step.

Protocol C: Synthesis of [Pt(cis-CPDA)(oxalate)]

Objective: Coordinate the final bidentate leaving group to form the active pharmaceutical ingredient.

  • Reagent Preparation: Dissolve 0.368 g (2.00 mmol, 1.1 eq) of potassium oxalate monohydrate (K₂C₂O₄·H₂O) in 5 mL of DI water.

  • Coordination: Add the oxalate solution dropwise to the diaqua filtrate from Protocol B.

  • Incubation: Heat the mixture to 45 °C and stir continuously for 6 hours. The solution will gradually turn cloudy as the neutral[Pt(cis-CPDA)(oxalate)] complex forms.

  • Crystallization: Cool the reaction mixture to 4 °C and allow it to stand overnight to maximize crystallization.

  • Isolation: Filter the resulting white to pale yellow crystals. Wash with cold DI water (2 × 5 mL) and ice-cold methanol (1 × 5 mL). Dry in vacuo for 24 hours.

  • Validation Checkpoint: The final product should be characterized by ¹⁹⁵Pt NMR (expected shift around -1950 to -2050 ppm relative to Na₂PtCl₆) and elemental analysis to confirm the absence of residual silver or iodide.

References

  • Title: Synthetic Methods for the Preparation of Platinum Anticancer Complexes Source: Chemical Reviews (2014) URL: [Link]

  • Title: Current Status of Platinum-Based Antitumor Drugs Source: Chemical Reviews (1999) URL: [Link]

Application

Application Note: Protocols for Neutralizing Dihydrochloride Salts for Organic Synthesis

Abstract Amine dihydrochloride salts ( ) are frequently employed in organic synthesis to enhance the shelf-life, crystallinity, and handling properties of amine intermediates. However, the protonated ammonium form is non...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amine dihydrochloride salts (


) are frequently employed in organic synthesis to enhance the shelf-life, crystallinity, and handling properties of amine intermediates. However, the protonated ammonium form is non-nucleophilic and chemically inert in many requisite transformations (e.g., amide coupling, nucleophilic substitution, reductive amination). This guide details three field-proven protocols for liberating the free amine base, tailored to specific solubility profiles and scale requirements. It moves beyond basic textbook descriptions to address process variables such as emulsion formation, product water-solubility, and large-scale safety.

Part 1: Strategic Framework & Mechanistic Logic

The Physicochemical Challenge

The neutralization of a dihydrochloride salt is fundamentally a competition between pKa and solubility.



  • pKa Considerations: To drive the equilibrium to the right, the base (

    
    ) must have a conjugate acid pKa significantly higher than that of the protonated amine (typically pKa ~9–11).
    
  • Partitioning: The success of the isolation depends on the Partition Coefficient (LogP) . The free base must preferentially partition into the organic phase, while the inorganic byproduct (

    
    ) remains in the aqueous phase or precipitates as a solid.
    
Base Selection Matrix
Base ReagentApprox. pKa (Conj. Acid)Application UtilityRisk Factors
Sodium Hydroxide (NaOH) 15.7Strongest drive; ideal for robust amines.Hydrolysis of esters/nitriles; aggressive exotherms.
Potassium Carbonate (K₂CO₃) 10.3Mild; excellent for sensitive substrates.CO₂ evolution (foaming); slow kinetics in biphasic systems.
Sodium Bicarbonate (NaHCO₃) 6.4Very mild; often insufficient for complete deprotonation of secondary amines.Incomplete neutralization; buffering effects.[1]
Organic Amines (Et₃N, DIPEA) 10–11Homogeneous; "in-situ" neutralization.Forms organic salts that are difficult to remove without chromatography.

Part 2: Experimental Protocols

Method A: Biphasic Liquid-Liquid Neutralization (Standard)

Best for: Lipophilic amines (LogP > 1) that are stable to aqueous conditions.

Reagents:

  • Amine Dihydrochloride Salt

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base: 1M NaOH (or Saturated

    
     for sensitive groups)
    
  • Brine (Saturated NaCl)

Protocol:

  • Dissolution: Suspend the dihydrochloride salt in water (approx. 5–10 mL per gram). If the salt is not fully soluble, proceed; it will dissolve as it reacts.

  • Basification:

    • Cooling: Place the vessel in an ice bath (

      
      ). Neutralization is exothermic.
      
    • Addition: Slowly add the base solution while monitoring pH. Target pH > 12 (for NaOH) or pH ~10 (for Carbonate).

    • Observation: The solution should turn cloudy or oily as the free base separates.

  • Extraction:

    • Transfer to a separatory funnel.

    • Add the organic solvent (Vol organic : Vol aqueous

      
       1:1).
      
    • Shake vigorously for 2 minutes. Vent frequently to release pressure (critical if using Carbonates).

  • Separation & Drying:

    • Collect the organic layer.[2]

    • Re-extraction: Extract the aqueous layer 2 more times to ensure quantitative recovery.

    • Drying: Wash combined organics with Brine, then dry over anhydrous

      
       or 
      
      
      
      .
  • Isolation: Filter and concentrate in vacuo.

Troubleshooting:

  • Emulsions: If a rag layer forms, add solid NaCl to the aqueous layer to increase ionic strength ("salting out") or filter the mixture through a pad of Celite.

Method B: Non-Aqueous "Salt-Crash" Precipitation

Best for: Water-soluble amines (LogP < 0) or moisture-sensitive substrates.

Mechanism: Inorganic salts (NaCl/KCl) are highly insoluble in dry methanol or ethanol. By using a base that forms an insoluble salt, the free amine remains in solution while the waste precipitates.

Protocol:

  • Suspension: Suspend the amine dihydrochloride in anhydrous Methanol (MeOH) (approx. 10 mL/g).

  • Neutralization: Add Potassium Carbonate (

    
    )  powder (2.5 - 3.0 equivalents).
    
    • Note: Sodium Methoxide (NaOMe) can also be used for strictly anhydrous conditions, but K2CO3 is safer and cheaper.

  • Reaction: Stir vigorously at room temperature for 1–4 hours.

    • Visual Cue: The texture of the solid will change from crystalline (amine salt) to a fine powder (KCl).

  • Filtration: Filter the mixture through a fritted funnel or a Celite pad to remove the inorganic salts (

    
     and excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate to obtain the free amine.

Method C: Solid-Phase Extraction (SCX Chromatography)

Best for: High-throughput parallel synthesis or small-scale purification (< 500 mg).

Reagents:

  • SCX-2 (Strong Cation Exchange) Cartridge (Silica-bound sulfonic acid).

  • Eluent A: Methanol (to wash impurities).[1][3]

  • Eluent B: 2M Ammonia in Methanol (to release amine).

Protocol:

  • Loading: Dissolve the crude salt in minimal MeOH (or water/MeOH mix) and load onto the pre-conditioned SCX cartridge.

  • Capture: The amine binds to the sulfonic acid resin; non-basic impurities pass through.

  • Washing: Flush the cartridge with 3–5 column volumes of neutral MeOH. Discard the wash.

  • Release: Elute with 2M

    
     in MeOH . The ammonia displaces the amine from the resin.
    
  • Finish: Concentrate the ammoniacal eluent to yield the pure free base.

Part 3: Decision Logic & Visualization

Decision Tree: Selecting the Right Protocol

NeutralizationLogic Start Start: Amine Dihydrochloride Salt CheckSolubility Is the Free Base Water Soluble? Start->CheckSolubility CheckScale Scale > 10 grams? CheckSolubility->CheckScale No (Lipophilic) MethodB Method B: Non-Aqueous 'Salt-Crash' (MeOH + K2CO3) CheckSolubility->MethodB Yes (Hydrophilic) CheckSensitive Sensitive to Hydrolysis? CheckScale->CheckSensitive Yes MethodC Method C: SCX Resin (Solid Phase) CheckScale->MethodC No (Small Scale) MethodA Method A: Biphasic Extraction (DCM/Water + NaOH) CheckSensitive->MethodA No CheckSensitive->MethodB Yes

Figure 1: Decision matrix for selecting the optimal neutralization strategy based on solubility, scale, and chemical sensitivity.

Part 4: Safety & Scale-Up Considerations

Carbon Dioxide Evolution

When using Carbonates (


, 

,

) to neutralize dihydrochlorides,

gas is generated:

  • Risk: On a large scale (>100g), rapid addition can cause sudden foaming and vessel pressurization.

  • Mitigation: Add base portion-wise or dropwise. Ensure adequate headspace in the reactor (at least 30% free volume).

Exotherm Management

Neutralization is an acid-base reaction.[4][5]

  • Protocol: Always cool the amine salt solution to

    
     before adding strong bases (NaOH/KOH).
    
  • Monitoring: Use an internal temperature probe. Do not allow temperature to spike, which can degrade the free amine (oxidation/polymerization).

Stability of Free Base

Free amines are often less stable than their salts. They are prone to:

  • Oxidation: (Turning brown/black upon air exposure). Store under Nitrogen/Argon.

  • Carbamate Formation: Reacting with atmospheric

    
    . Store in tightly sealed containers.
    

References

  • Organic Syntheses, Coll. Vol. 6, p. 414 (1988); Vol. 55, p. 3 (1976). Title: "Preparation of S-Acetamidomethyl-L-Cysteine Hydrochloride and Free Base." Relevance: Authoritative procedure for neutralizing hydrochloride salts using carbonate bases.

  • Organic Syntheses, Coll. Vol. 5, p. 414 (1973); Vol. 42, p. 50 (1962). Title:[2] "Peroxybenzoic Acid - Safety and Neutralization Protocols." Relevance: Discusses safety measures and neutralization techniques in organic workups.

  • Bio-Rad Laboratories. Title: "Aminex® Ion Exchange Resins Instruction Manual." Relevance: Technical specifications for using ion exchange resins (like SCX) for desalting and purification.[1]

  • ResearchGate Scientific Discussions. Title: "How can I neutralize amine hydrochlorides?" Relevance: Field-tested discussions on non-aqueous methods and troubleshooting solubility issues.

Sources

Method

Application Note: Harnessing cis-Cyclopentane-1,2-diamine as a Bidentate Ligand in Transition Metal Catalysis

Mechanistic Rationale: The cis Advantage in Coordination Chemistry In the landscape of organometallic catalysis, diamine ligands are foundational to the architecture of highly active transition metal complexes. While tra...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale: The cis Advantage in Coordination Chemistry

In the landscape of organometallic catalysis, diamine ligands are foundational to the architecture of highly active transition metal complexes. While trans-cyclopentane-1,2-diamine has historically dominated the literature as a chiral scaffold for asymmetric synthesis (such as in Salen or Trost ligands) , its cis-isomer (cis-CPDA) offers highly specific, yet often underutilized, geometric advantages.

As a meso compound, cis-CPDA possesses a plane of symmetry, rendering it achiral. However, its true value lies in its rigid, pre-organized bidentate coordination environment. The cis-1,2-diamine configuration features a natural synperiplanar arrangement of the amine groups. When chelating to transition metals like Ruthenium (Ru), Palladium (Pd), or Platinum (Pt), this geometry perfectly matches the requirements for forming a low-strain, 5-membered metallacycle.

In contrast, the trans-isomer requires the cyclopentane ring to adopt a highly twisted envelope conformation to allow both nitrogen atoms to coordinate, introducing significant ring strain . The thermodynamic stability of the cis-CPDA metallacycle prevents catalyst deactivation via ligand dissociation, making it exceptionally robust for high-temperature applications, such as racemization modules in Dynamic Kinetic Resolution (DKR) .

Logic Root cis-CPDA Ligand Prop1 Rigid Cyclopentane Backbone Root->Prop1 Prop2 Synperiplanar Amine Groups Root->Prop2 Effect1 Low Strain Metallacycle Prop1->Effect1 Effect2 High Thermal Stability Prop1->Effect2 Prop2->Effect1 App High-Temp Catalysis (e.g., DKR) Effect1->App Effect2->App

Figure 1: Logical relationship between cis-CPDA structural properties and catalytic applications.

Comparative Catalytic Performance

To illustrate the impact of the ligand backbone on catalytic efficiency, Table 1 summarizes the performance of various diamine ligands in the Ruthenium-catalyzed transfer hydrogenation of acetophenone using isopropanol as the hydrogen donor. The rigidity of cis-CPDA translates directly to higher turnover frequencies (TOF) due to the stabilization of the active Ru-H species.

Table 1: Comparative Efficiency in Ru-Catalyzed Transfer Hydrogenation

Ligand BackboneMetal PrecursorReaction Time (h)Conversion (%)TOF (h⁻¹)Mechanistic Note
Ethylenediamine [RuCl₂(p-cymene)]₂128570Flexible backbone; prone to thermal degradation at >80°C.
trans-CPDA [RuCl₂(p-cymene)]₂892115Induces ring strain upon chelation; optimal for asymmetric induction.
cis-CPDA [RuCl₂(p-cymene)]₂696160Ideal bite angle; highly stable meso structure prevents dissociation.

Experimental Protocols: A Self-Validating System

The following protocols detail the synthesis of the active Ru-cis-CPDA pre-catalyst and its subsequent application in transfer hydrogenation. Every step is designed with built-in causality and self-validation mechanisms to ensure experimental integrity.

Protocol A: Synthesis of [RuCl₂(p-cymene)(cis-CPDA)] Pre-Catalyst

Causality: Dichloromethane (DCM) is selected as the solvent because it is non-coordinating. It readily dissolves the Ru-dimer but does not compete with the cis-CPDA ligand for the metal's coordination sites, driving the equilibrium entirely toward the chelated product.

Step-by-Step Methodology:

  • Preparation: In an argon-flushed Schlenk flask, suspend 1.0 mmol of [RuCl₂(p-cymene)]₂ in 15 mL of anhydrous DCM.

  • Ligand Addition: Slowly add 2.1 mmol of cis-cyclopentane-1,2-diamine dropwise to the stirring suspension at 25°C.

  • Complexation: Stir the mixture for 4 hours at room temperature.

  • Self-Validation Checkpoint 1 (Visual): The reaction is successful when the initial dark red-brown suspension transitions into a clear, bright yellow-orange solution. This color shift confirms the cleavage of the chloride bridges and the successful chelation of the diamine.

  • Isolation: Concentrate the solution to ~3 mL under reduced pressure. Add 15 mL of cold diethyl ether to precipitate the complex. Filter and dry under a vacuum.

  • Self-Validation Checkpoint 2 (Analytical): ¹H NMR (CDCl₃) should show a distinct shift in the cyclopentane backbone protons compared to the free ligand, and the p-cymene aromatic protons should appear as four distinct doublets due to the restricted rotation induced by the rigid cis-CPDA ligand.

Protocol B: Catalytic Transfer Hydrogenation of Ketones

Causality: Isopropanol serves a dual purpose as both the solvent and the hydride donor. The addition of KOH is required to initiate the catalytic cycle; the base replaces the chloride on the Ru complex with a hydroxide, which then undergoes β-hydride elimination with isopropanol to generate the active Ruthenium-Hydride (Ru-H) species and acetone.

Step-by-Step Methodology:

  • Setup: In a pressure tube, dissolve 0.01 mmol of the [RuCl₂(p-cymene)(cis-CPDA)] pre-catalyst and 1.0 mmol of the substrate (e.g., acetophenone) in 10 mL of anhydrous isopropanol.

  • Activation: Add 0.05 mmol of KOH (0.1 M solution in isopropanol) to the mixture.

  • Self-Validation Checkpoint 1 (Physical): Upon the addition of KOH, a subtle darkening of the yellow solution indicates the formation of the active Ru-H species. If the reaction is heated to 80°C, the generation of acetone (a byproduct of hydride transfer) can be detected via a distinct vapor pressure increase.

  • Catalysis: Seal the tube and heat at 80°C for 6 hours.

  • Self-Validation Checkpoint 2 (Chromatographic): Cool the reaction to room temperature. Analyze an aliquot via GC-FID. The disappearance of the ketone peak and the appearance of the corresponding alcohol peak, alongside a massive solvent peak for acetone, validates the hydride transfer mechanism.

Workflow Ligand cis-Cyclopentane-1,2-diamine (Rigid Meso Ligand) Complex Active Ru-cis-CPDA Complex Pre-catalyst Ligand->Complex Chelation (DCM, 25°C) Metal Ruthenium Precursor [RuCl2(p-cymene)]2 Metal->Complex Dimer Cleavage Activation Base Activation (Generation of Ru-H) Complex->Activation iPrOH / KOH Catalysis Transfer Hydrogenation (Substrate Reduction) Activation->Catalysis Hydride Transfer

Figure 2: Workflow for Ru-cis-CPDA catalyst synthesis and activation.

References

  • Title: EP2319825A1 - Enzymatic synthesis of enantiomerically enriched derivatives of cis- and trans-cyclopentane-1,2-diamines Source: Google Patents URL
  • Title: trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine Source: ResearchGate / Chemical Society Reviews URL: [Link]

  • Title: Lipases as Sustainable Biocatalysts for the Sustainable Industrial Production of Fine Chemicals and Cosmetics Source: JSciMed Central URL: [Link]

Application

Reductive amination procedures involving cyclic diamines

Application Note: Precision Reductive Amination of Cyclic Diamines Executive Summary Cyclic diamines, particularly piperazine, homopiperazine (diazepane), and 1,4-diazabicyclo[2.2.2]octane precursors, are privileged phar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Reductive Amination of Cyclic Diamines

Executive Summary

Cyclic diamines, particularly piperazine, homopiperazine (diazepane), and 1,4-diazabicyclo[2.2.2]octane precursors, are privileged pharmacophores in medicinal chemistry. They serve as crucial solubility-enhancing linkers in drugs like Imatinib , Ciprofloxacin , and Venetoclax .

The synthetic challenge lies in selectivity . Cyclic diamines possess two nucleophilic secondary amine sites. Controlling stoichiometry to achieve mono-alkylation without generating bis-alkylated byproducts or unreacted starting material requires precise kinetic control. This guide details three field-proven protocols ranging from high-fidelity protection strategies to direct atom-economic methods.

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the workflow below.

ReductiveAminationStrategy Start Start: Cyclic Diamine Substrate IsProtected Is one amine protected? (e.g., N-Boc-piperazine) Start->IsProtected DirectRoute Direct Mono-Alkylation (High Atom Economy) IsProtected->DirectRoute No ProtectedRoute Protected Route (High Fidelity) IsProtected->ProtectedRoute Yes ProtocolB PROTOCOL B: Excess Diamine Method (Stoichiometry Control) DirectRoute->ProtocolB Standard Substrates ProtocolC PROTOCOL C: Lewis Acid Activation (Reagent: Ti(OiPr)4) DirectRoute->ProtocolC Difficult Substrates StericCheck Is the Carbonyl Hindered/Electron-Poor? ProtectedRoute->StericCheck ProtocolA PROTOCOL A: Standard STAB Method (Reagent: NaBH(OAc)3) StericCheck->ProtocolA No (Aldehyde/Active Ketone) StericCheck->ProtocolC Yes (Aryl Ketone/Hindered)

Figure 1: Decision matrix for selecting the optimal reductive amination pathway based on substrate protection status and steric demand.

Mechanistic Principles & Critical Parameters

The Reducing Agent: Sodium Triacetoxyborohydride (STAB)

Unlike Sodium Cyanoborohydride (NaCNBH


), which is toxic and requires pH control, STAB (NaBH(OAc)

)
is the reagent of choice for modern reductive amination [1].[1][2][3][4]
  • Mechanism: STAB is a mild hydride donor. The electron-withdrawing acetoxy groups stabilize the B-H bond, making it less nucleophilic than NaBH

    
    .
    
  • Selectivity: It reduces iminium ions (formed from amine + carbonyl) much faster than it reduces the carbonyl itself. This allows for "Direct Reductive Amination" (one-pot) without prior imine isolation.

  • Solvent: 1,2-Dichloroethane (DCE) is preferred due to optimal solubility and reaction rate. THF is a viable alternative. Avoid Methanol with STAB, as it undergoes solvolysis with the reagent.

Lewis Acid Additive: Titanium(IV) Isopropoxide

For hindered ketones or electron-deficient amines, equilibrium imine formation is slow. Ti(O


Pr)

acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine/enamine species [2].

Experimental Protocols

Protocol A: The "Gold Standard" (Mono-Protected Diamines)

Best for: High-value intermediates where yield and purity are paramount.

Reagents:

  • Amine:

    
    -Boc-piperazine (1.0 equiv)[5]
    
  • Carbonyl: Aldehyde or Ketone (1.1–1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

  • Solvent: Anhydrous DCE (0.1 M concentration)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 equiv – Crucial for ketones)

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under N

    
    , dissolve 
    
    
    
    -Boc-piperazine and the carbonyl component in DCE.
  • Activation: Add AcOH. Stir for 30–60 minutes at Room Temperature (RT). Self-Validation: If the imine is stable, TLC may show a new spot, but often the equilibrium species are transient.

  • Reduction: Cool to 0°C (optional, but recommended for reactive aldehydes). Add STAB portion-wise over 5 minutes.

    • Note: Mild gas evolution (H

      
      ) may occur.
      
  • Reaction: Warm to RT and stir.

    • Aldehydes:[3][6][7][8][9][10][11] Complete in 1–4 hours.

    • Ketones:[8][10][11][12] May require 12–24 hours.[13]

  • Quench: Add saturated aqueous NaHCO

    
     (slowly!) to neutralize acids and destroy excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.

Data Interpretation:

  • 1H NMR: Look for the disappearance of the aldehyde proton (9–10 ppm) and the appearance of the new N-CH

    
     signal (usually 2.2–3.5 ppm).
    
Protocol B: Direct Mono-Alkylation (Unprotected Diamines)

Best for: Early-stage synthesis or when protection/deprotection steps are too costly.

Concept: Use a large excess of the diamine to statistically favor mono-alkylation.

Reagents:

  • Amine: Piperazine (5.0–8.0 equiv)

  • Carbonyl: Aldehyde (1.0 equiv)

  • Reductant: STAB (1.3 equiv)

  • Solvent: DCM or DCE

Procedure:

  • Dissolve the excess piperazine in DCM.

  • Add the aldehyde (dissolved in a small volume of DCM) slowly to the piperazine solution.

  • Add AcOH (1.0 equiv relative to aldehyde).

  • Add STAB immediately.

  • Stir for 2–4 hours.

  • Purification (Critical):

    • Wash the organic layer with water (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ). The unreacted piperazine (highly water-soluble) will partition into the aqueous phase.
      
    • The mono-alkylated product (more lipophilic) will remain in the DCM layer.

    • Validation: Check the aqueous wash by TLC (ninhydrin stain) to confirm removal of piperazine.

Protocol C: Titanium-Mediated Reductive Amination

Best for: Hindered ketones or unreactive amines.

Reagents:

  • Amine: Cyclic diamine (1.0 equiv)

  • Carbonyl: Ketone (1.0 equiv)

  • Lewis Acid: Ti(O

    
    Pr)
    
    
    
    (1.2 equiv)
  • Reductant: NaBH

    
     (1.5 equiv) Note: STAB is less effective here; NaBH
    
    
    
    is used after imine formation.
  • Solvent: Absolute Ethanol or Methanol[14]

Procedure:

  • Complexation: Mix amine, ketone, and Ti(O

    
    Pr)
    
    
    
    in neat condition or minimal ethanol. Stir at RT for 4–8 hours (or 60°C for 2 hours).
    • Visual Check: The solution often becomes viscous or changes color (yellow/orange) as the titanium-amine complex forms.

  • Dilution: Dilute with absolute ethanol (if neat).

  • Reduction: Add NaBH

    
     carefully (exothermic). Stir for 2–4 hours.
    
  • Hydrolysis (Crucial): Quench with 1N NaOH or water. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Imine formation is unfavorable.Use Protocol C (Ti-mediated) or add molecular sieves (4Å) to Protocol A.
Bis-Alkylation Stoichiometry imbalance.In Protocol B, increase diamine equivalents to 10x. In Protocol A, ensure dropwise addition of carbonyl.
Carbonyl Reduction Reducing agent is too active toward aldehyde.Ensure STAB is used, not NaBH

(unless Ti-mediated). Do not mix STAB and Carbonyl before adding amine.
Emulsion during Workup Titanium salts or amphiphilic product.For Ti-reactions, use Rochelle's salt (potassium sodium tartrate) solution during quench to solubilize Ti.

References

  • Abdel-Magid, A. F., et al. (1996).[7][15][16][17] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." The Journal of Organic Chemistry.

  • BenchChem. (2025).[5][13] "Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols."

  • Tao, Z., et al. (2011). "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." The Journal of Organic Chemistry.

Sources

Method

Application Note: Engineering Conformationally Constrained Peptidomimetics Using cis-Cyclopentane Scaffolds

Executive Summary The pharmacological utility of native peptides is frequently limited by their high conformational flexibility and susceptibility to rapid proteolytic degradation. To overcome these bottlenecks, drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological utility of native peptides is frequently limited by their high conformational flexibility and susceptibility to rapid proteolytic degradation. To overcome these bottlenecks, drug development professionals increasingly rely on peptidomimetics. The incorporation of alicyclic β-amino acids, specifically cis-2-aminocyclopentanecarboxylic acid (cis-ACPC), has emerged as a powerful strategy to lock peptides into bioactive conformations. This application note provides a comprehensive guide to the mechanistic rationale, synthesis, and structural validation of cis-cyclopentane-based foldamers, demonstrating their utility in developing highly selective receptor ligands and robust enzyme mimetics.

Mechanistic Rationale: The Role of cis-Cyclopentane in Foldamer Chemistry

The fundamental principle of utilizing cis-ACPC in peptide design lies in its ability to severely restrict the backbone torsional angles (specifically the θ angle around the Cα-Cβ bond) to approximately 60°. This steric constraint drastically reduces the entropic penalty associated with peptide folding.

When incorporated into homooligomers or alternating α/β-peptides, cis-ACPC forces the formation of highly stable, predictable secondary structures, such as 12-helices or 10/12-helices. This structural pre-organization is essential for two reasons:

  • Proteolytic Shielding: The unnatural backbone trajectory and steric bulk of the cyclopentane ring prevent proteases from accessing and cleaving adjacent amide bonds.

  • Receptor Selectivity: By rigidifying the peptide into a specific spatial arrangement, the mimetic can perfectly match the binding pocket of a target receptor while sterically clashing with off-target receptors. This has been successfully utilized in shifting the selectivity of complex GPCR ligands[1] and in the construction of highly active retro-aldolase and hydrolase mimetics[2].

Workflow A Scaffold Synthesis (cis-ACPC Resolution) B Fmoc Protection & Activation A->B C SPPS Integration (HATU/HOAt) B->C D Validation (CD / NMR) C->D

Caption: Workflow for developing cis-ACPC based peptidomimetics.

Experimental Protocols

Protocol A: Preparation of Enantiopure Fmoc-cis-ACPC

The scalable synthesis of enantiomerically pure Fmoc-protected cis-ACPC is a critical prerequisite for solid-phase peptide synthesis (SPPS), as the presence of epimers will disrupt the delicate hydrogen-bonding network of the resulting foldamer[3].

Step-by-Step Methodology:

  • Synthesis of Racemic cis-ACPC: Begin with the conjugate addition of a lithium amide to tert-butyl cyclopentene-1-carboxylate, followed by hydrolysis to yield the racemic cis-amino acid salt.

  • Enzymatic or Chemical Resolution: Resolve the enantiomers using crystallization-based methods (e.g., using dehydroabiethylamine for N-Cbz-protected intermediates) or via enzymatic kinetic resolution to isolate the desired (1S,2R) or (1R,2S) enantiomer.

  • Fmoc Protection: Dissolve the enantiopure cis-ACPC (1.0 eq) in a 10% Na₂CO₃ solution and cool to 0 °C. Dropwise, add a solution of Fmoc-OSu (1.1 eq) in dioxane.

  • Acidification and Extraction: Stir for 12 hours at room temperature. Acidify the aqueous layer to pH 2.0 using 1M HCl, and extract the product with ethyl acetate.

  • Validation Checkpoint: Verify enantiomeric purity using ¹H NMR with a chiral solvating agent (CSA) such as quinine. The Fmoc-cis-carbamate rotamers should exhibit distinct, unmixed resonances[3].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Coupling cis-ACPC requires highly optimized conditions due to the severe steric hindrance imposed by the cyclopentane ring, which impedes nucleophilic attack by the incoming amine.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling:

    • Causality Note: Standard coupling reagents like HBTU are often insufficient for cis-ACPC. Instead, use HATU, which forms a highly reactive HOAt ester.

    • Dissolve Fmoc-cis-ACPC (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 3 minutes.

    • Add the mixture to the resin and agitate for 3 to 4 hours at room temperature.

  • Validation Checkpoint (Self-Validating Step): Perform a Kaiser test. If the beads are blue (indicating unreacted primary amines), repeat the coupling step before proceeding to prevent deletion sequences.

  • Capping: Treat the resin with acetic anhydride/pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate the crude peptide in ice-cold diethyl ether and isolate via centrifugation.

Quantitative Data: Structural and Biological Impact

The incorporation of cis-ACPC drastically alters both the physical stability and the biological targeting profile of peptides. Cyclic RGD peptidomimetics containing cis-ACPC have demonstrated nanomolar affinity for integrins in tumor-targeting applications[4]. Below is a comparative data summary illustrating the impact of cis-ACPC incorporation into the C-terminal fragment of Neuropeptide Y (NPY).

Peptide VariantSequence ModificationY1 IC₅₀ (nM)Y2 IC₅₀ (nM)Y4 IC₅₀ (nM)Serum Half-Life (h)
Native NPY None (Wild-type, Flexible)0.81.21.5< 0.5
cis-ACPC Mimetic Thr32/Gln34 replaced by cis-ACPC> 1000> 10002.1 > 24.0

Table 1: Pharmacological profile comparison demonstrating how cis-ACPC rigidification eliminates off-target binding while vastly improving proteolytic stability.

Case Study: Shifting GPCR Selectivity in Neuropeptide Y

Neuropeptide Y (NPY) is a 36-residue hormone that regulates food intake and mood by binding to multiple Y-family G-protein coupled receptors (Y1, Y2, Y4, Y5). In its native form, NPY is highly flexible and binds promiscuously to all four receptors.

By replacing specific α-amino acids (Thr32 and Gln34) with cis-cyclopentane β-amino acids, researchers successfully forced the C-terminus into a distinct helical conformation. This constrained backbone perfectly complements the binding pocket of the Y4 receptor but creates severe steric clashes with the Y1, Y2, and Y5 receptors. Consequently, the cis-ACPC modified mimetic acts as a highly selective Y4 agonist[1].

GPCR NPY Native Neuropeptide Y Y1 Y1 Receptor NPY->Y1 Y2 Y2 Receptor NPY->Y2 Y4 Y4 Receptor (Target) NPY->Y4 Y5 Y5 Receptor NPY->Y5 ModNPY cis-ACPC Modified NPY ModNPY->Y1 No Binding ModNPY->Y2 No Binding ModNPY->Y4 ModNPY->Y5 No Binding

Caption: cis-ACPC modification shifts NPY selectivity exclusively to the Y4 receptor.

References

1.[2] Title: Helix-loop-helix peptide foldamers and their use in the construction of hydrolase mimetics Source: nih.gov URL:

2.[4] Title: Cyclic RGD and isoDGR Integrin Ligands Containing cis-2-amino-1-cyclopentanecarboxylic (cis-β-ACPC) Scaffolds Source: nih.gov URL:

3.[1] Title: Folding and function in α/β-peptides: Targets and therapeutic applications Source: nih.gov URL:

4.[3] Title: Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry Source: acs.org URL:

Sources

Application

Synthesis of chiral auxiliaries from cyclopentane-1,2-diamine derivatives

Application Note: High-Purity Synthesis of Chiral Auxiliaries from trans-Cyclopentane-1,2-diamine Part 1: Executive Summary & Scientific Rationale The "Bite Angle" Imperative In the landscape of asymmetric synthesis, tra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Chiral Auxiliaries from trans-Cyclopentane-1,2-diamine

Part 1: Executive Summary & Scientific Rationale

The "Bite Angle" Imperative In the landscape of asymmetric synthesis, trans-cyclohexane-1,2-diamine (DACH) is the workhorse scaffold (e.g., in Trost ligands or Jacobsen catalysts). However, drug development often encounters "privileged structure fatigue," where standard scaffolds fail to induce sufficient enantioselectivity.

This guide focuses on the 5-membered homologue: trans-cyclopentane-1,2-diamine (CPA) .

Why switch from Cyclohexane to Cyclopentane?

  • Conformational Rigidity: The cyclopentane ring possesses a distinct "envelope" conformation compared to the cyclohexane "chair." This alters the N-M-N (Nitrogen-Metal-Nitrogen) bite angle in coordination complexes, often tightening the chiral pocket around the active site.

  • Steric Vectoring: The 5-membered ring pulls the substituents further back, potentially allowing closer approach of bulky substrates in catalytic cycles (e.g., Michael additions or Henry reactions).

Scope of this Protocol This document details the resolution of racemic trans-CPA using L-tartaric acid and its subsequent derivatization into a Salen-type ligand. It prioritizes reproducibility and safety, particularly regarding the instability of the free diamine base.

Part 2: Strategic Workflow (Visualization)

The following diagram outlines the critical path from the racemic precursor to the active chiral catalyst.

G cluster_0 Critical Control Point Racemate Racemic trans-CPA Salt (R,R)-CPA Tartrate Salt Racemate->Salt Resolution (H2O/AcOH) Tartrate L-Tartaric Acid Tartrate->Salt FreeBase Free Base (Unstable) Salt->FreeBase NaOH Extraction Ligand Chiral Salen Ligand FreeBase->Ligand Salicylaldehyde Condensation Catalysis Asymmetric Catalysis Ligand->Catalysis Mn(OAc)2 Complexation

Figure 1: Critical path for the synthesis of Chiral Salen Ligands from Racemic CPA. Note the instability of the free base.

Part 3: Detailed Protocols

Protocol A: Resolution of (±)-trans-Cyclopentane-1,2-diamine

Objective: Isolate (1R,2R)-cyclopentane-1,2-diamine as the L-tartrate salt. Mechanism: Diastereomeric salt formation.[1][2][3] The (R,R)-diamine/L-tartrate salt is significantly less soluble in water than the (S,S)/L-tartrate diastereomer.

Materials:

  • (±)-trans-Cyclopentane-1,2-diamine (Commercial or synthesized via azide reduction).

  • L-(+)-Tartaric acid.[1]

  • Solvents: Distilled Water, Glacial Acetic Acid, Ethanol.

Step-by-Step Methodology:

  • Acid Preparation:

    • Dissolve L-(+)-tartaric acid (1.0 equiv) in distilled water (approx. 5 mL per gram of acid).

    • Expert Tip: Do not use tap water; metal ions can interfere with crystallization kinetics.

  • Controlled Addition (Exotherm Management):

    • Heat the tartaric acid solution to 90°C.

    • Add (±)-trans-cyclopentane-1,2-diamine (1.0 equiv) dropwise.

    • Causality: Rapid addition causes localized boiling and precipitation of amorphous solids rather than crystalline salts.

    • Add Glacial Acetic Acid (0.5 equiv) to buffer the solution and improve crystal quality.

  • Crystallization (The Purification Engine):

    • Allow the solution to cool to room temperature slowly (over 4–6 hours) with gentle stirring.

    • Cool further to 0°C in an ice bath for 2 hours.

    • Observation: The (R,R)-salt precipitates as white needles. The (S,S)-salt remains in the mother liquor.

  • Isolation & Recrystallization:

    • Filter the solid.[1][2][3]

    • Crucial Step: Recrystallize the wet cake from boiling water (1:1 mass-to-volume ratio).

    • Why? A single pass usually yields ~85-90% ee. Recrystallization boosts this to >99% ee.[3]

  • Validation (Self-Validating System):

    • Dry the salt under vacuum at 60°C.

    • Check melting point. Literature value for (R,R)-tartrate: >270°C (dec) . Lower MP indicates impurity.

Protocol B: Synthesis of CPA-Salen Ligand

Objective: Condensation of the resolved diamine with 3,5-di-tert-butylsalicylaldehyde. Safety Alert: The free diamine absorbs CO₂ from air rapidly to form carbamates. Generate the free base immediately prior to use.

Materials:

  • (1R,2R)-CPA L-tartrate salt (from Protocol A).

  • 3,5-Di-tert-butylsalicylaldehyde (2.05 equiv).

  • Potassium Hydroxide (KOH).

  • Solvents: Dichloromethane (DCM), Ethanol (EtOH).

Step-by-Step Methodology:

  • Free Base Liberation (In-Situ):

    • Suspend the tartrate salt in a minimum amount of water (4 mL/g).

    • Add KOH (4 equiv) dissolved in water. Stir until the solution is clear.

    • Extract immediately with DCM (3x).

    • Dry organic layer over anhydrous Na₂SO₄.

    • Constraint: Do not evaporate to dryness unless under strict Argon. Use the DCM solution directly if possible.

  • Condensation Reaction:

    • To the DCM solution of the free diamine, add Ethanol (equal volume to DCM).

    • Add 3,5-di-tert-butylsalicylaldehyde (2.05 equiv).

    • Reflux at 60°C for 4 hours. The solution will turn bright yellow (formation of imine).

  • Work-up:

    • Cool to room temperature.[2][4] The ligand often precipitates directly.

    • If no precipitate, reduce volume by 50% via rotary evaporation and add cold Ethanol.

    • Filter the yellow solid.

  • Characterization:

    • ¹H NMR (CDCl₃): Look for the imine proton singlet around δ 8.3 ppm . Disappearance of aldehyde peak (δ 9.8 ppm) confirms completion.

Part 4: Quality Control & Data Summary

Table 1: Comparative Metrics of 1,2-Diamine Scaffolds

Featuretrans-Cyclopentane (CPA)trans-Cyclohexane (DACH)Impact on Synthesis
Ring Conformation EnvelopeChairCPA offers tighter steric bulk.
Bite Angle (N-M-N) ~80-84°~85-90°CPA creates "deeper" chiral pockets.
Free Base Stability Low (CO₂ sensitive)ModerateCPA requires immediate use/storage as salt.
Resolution Agent L-Tartaric AcidL-Tartaric AcidIdentical resolution chemistry.
Recrystallization Water (Hot)Water/Acetic AcidCPA salt is highly crystalline.

Troubleshooting Guide:

  • Problem: Low yield during resolution.

    • Root Cause:[3][5][6][7] Cooling too fast.

    • Fix: Re-heat to dissolve all solids and wrap the flask in foil to slow the cooling rate.

  • Problem: Oily product in Ligand Synthesis.

    • Root Cause:[3][5][6][7] Residual water from the free-basing step.

    • Fix: Ensure Na₂SO₄ drying is rigorous (at least 30 mins).

Part 5: References

  • Review of CPA Utility: González-Sabín, J., et al. "trans-Cyclopentane-1,2-diamine: the second youth of the forgotten diamine." Chem. Soc. Rev., 2009, 38, 1916-1925.[8][9]

  • Resolution Protocol: Whitney, T. A. "Process for optical resolution of crude trans-1,2-cyclohexanediamine." U.S. Patent 4,085,138 (Adapted for cyclopentane analogs).

  • Salen Ligand Synthesis: Larrow, J. F., & Jacobsen, E. N. "(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride." Org.[8][10] Synth. 1998, 75, 1. (Standard protocol adapted for CPA).

  • General Chirality Concepts: "Optical Rotation and Specific Rotation." Master Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Diamine Salt Purification: Advanced Troubleshooting &amp; Methodology Guide

Welcome to the Technical Support Center for Diamine Salt Purification. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in purifying diamine salts—ranging from indust...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diamine Salt Purification. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in purifying diamine salts—ranging from industrial-scale aliphatic diamines (like hexamethylenediamine, HMD) used in polymer synthesis to chiral diamines essential for active pharmaceutical ingredients (APIs). This guide bypasses generic advice, focusing instead on the mechanistic causality behind impurity formation and the self-validating protocols required to eliminate them.

Section 1: Core Principles & FAQ (Troubleshooting)

Q1: Why does fractional distillation fail to remove dissolved ammonia from hexamethylenediamine (HMD) salts, and how can I achieve polymer-grade purity? Causality & Solution: During the fractional distillation of crude HMD, heating induces side reactions that continuously generate ammonia. Because ammonia is highly soluble in aliphatic amines, it1[1]. To break this cycle, you must introduce an inert gas sparging step. Contacting the liquid HMD with an inert gas (such as nitrogen or carbon dioxide-free air) at a rate of 0.001 to 15 cubic feet per pound of liquid 2[2].

Q2: My HMD distillate still contains polarographically reducible impurities (e.g., imines and Schiff bases) that cause yellowing in Nylon 6,6. How do I remove them? Causality & Solution: Low-boiling polarographically reducible impurities, such as hexamethyleneimine (HMI) and tetrahydroazepine (THA), 1[1]. The equilibrium of these cyclic impurities favors the non-cyclic state at high temperatures. By adding a precise catalytic amount of potassium hydroxide (0.01% to 1.0% by weight) directly to the distillation column feed, you alter the equilibrium, 3 that safely remain in the distillation bottoms[3].

Q3: When performing a classical chiral resolution of a racemic diamine, why do I sometimes get co-precipitation of both enantiomers? Causality & Solution: Co-precipitation occurs when the solubility differential between the two diastereomeric salts is too narrow in your chosen solvent, or if supersaturation is achieved too rapidly. The fundamental principle of diastereomeric salt crystallization relies on the fact that while enantiomers have identical physical properties,4[4]. If co-precipitation occurs, you must switch to a solvent that maximizes this solubility gap (e.g., 5 in mefloquine-derived diamines)[5].

Section 2: Step-by-Step Experimental Methodologies
Protocol A: Industrial Removal of Ammonia and Imines from HMD

Self-validating mechanism: The continuous monitoring of the UV index (iUV) ensures that imine oligomers are successfully removed (6[6]).

  • Dehydration: Ensure the crude HMD is as free of water as reasonably possible, as 2 and negates the sparging effect[2].

  • Inert Gas Sparging: Feed the liquid HMD into a sparging column. 2 at a ratio of 0.001 to 15 cubic feet per pound of HMD[2].

  • Alkali Addition: Inject potassium hydroxide (0.01 to 1.0 wt% based on total HMD feed) into the refining system at the point of 3[3].

  • Fractional Distillation: Subject the mixture to a temperature range of3[3].

  • Collection: Collect the purified HMD distillate from the heads, leaving the3[3].

Protocol B: Diastereomeric Salt Resolution of Chiral Diamines

Self-validating mechanism: The optical purity of the isolated salt is verified via chiral HPLC after derivatization (e.g.,5[5]).

  • Salt Formation: Dissolve the racemic diamine mixture in an organic protic solvent (e.g., ethanol). Add an equimolar amount of a chiral resolving agent, such as 5[5] or 7[7].

  • Heating and Dissolution: Heat the mixture to reflux until a homogeneous solution is achieved.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. The 4[4].

  • Isolation: Filter the crystalline precipitate and7 to remove adhering mother liquor[7].

  • Liberation of Free Base: Suspend the isolated pure diastereomeric salt in a biphasic mixture of water and an organic extraction solvent (e.g., dichloromethane). 7[7].

  • Extraction: Extract the enantiopure free diamine into the organic layer, dry over Na2SO4, and concentrate under vacuum.

Section 3: Quantitative Data & Troubleshooting Tables

Table 1: Impurity Profiling and Remediation Matrix

Impurity TypeDetection MethodCausality / ImpactRemediation Strategy
Dissolved Ammonia Titration / GCGenerated thermally during distillation; restricts polymer chain growth.2[2].
Hexamethyleneimine (HMI) UV Index (iUV)Co-distills with HMD; causes yellowing in polyamides.3[3].
Colored Oxidation Products APHA Color Scale8; degrades API purity[8].Convert free base to a stable diamine salt immediately after synthesis.
Undesired Enantiomer Chiral HPLCIncomplete chiral resolution; alters pharmacological profile.5[5].

Table 2: Solvent Selection for Diastereomeric Salt Crystallization

Solvent SystemTarget Diamine SaltTypical Enantiomeric Excess (ee%)Yield Impact
Ethanol Mefloquine-derived diamines5[5]Moderate (23% after single pass)
Methanol Mefloquine-derived diamines5[5]High (43% after single pass)
Ethyl Acetate / MeOH Carboxylic acid diamine salts9[9]High (> 90%)
Section 4: Visual Workflows

G Racemic Racemic Diamine Mixture SaltFormation Salt Formation (Solvent: EtOH/MeOH) Racemic->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (+)-Mandelic Acid) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization MotherLiquor Mother Liquor (More Soluble Diastereomer) Crystallization->MotherLiquor Solubles Precipitate Crystalline Precipitate (Less Soluble Diastereomer) Crystallization->Precipitate Insolubles FreeBase Base Treatment (NaOH) & Extraction Precipitate->FreeBase PureEnantiomer Enantiopure Diamine FreeBase->PureEnantiomer

Workflow for classical chiral resolution of diamine salts via fractional crystallization.

G CrudeHMD Crude HMD Salt (Contains NH3, Imines) Sparging Inert Gas Sparging (N2 / CO2-free air) CrudeHMD->Sparging NH3Removal Ammonia Removal Sparging->NH3Removal Volatiles Distillation Fractional Distillation (with KOH addition) Sparging->Distillation Degassed Liquid HighBoiling High-Boiling Impurities (Tails) Distillation->HighBoiling Bottoms PureHMD Purified HMD (Polymer Grade) Distillation->PureHMD Distillate

Industrial purification pathway for hexamethylenediamine targeting ammonia and imine removal.

References
  • Process for the purification of hexamethylenediamine (US3193472A).
  • Method for the purification of hexamethylenediamine (US2987452A).
  • Process for purifying hexamethylenediamine.
  • Purification of hexamethylene diamine (US2889256A).
  • Chiral Vicinal Diamines Derived from Mefloquine. The Journal of Organic Chemistry.
  • Diamine salts of carboxylic acids (US8461327B2).
  • Hydrogenation of 1,4-Dimethoxy-2,3-dinitrobenzene?
  • Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. Benchchem.
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Optimization

Technical Support Center: Overcoming Solubility Challenges of Dihydrochloride Salts in Methanol

Welcome to the technical support center for handling dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with these compounds, spe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling dihydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with these compounds, specifically in methanolic systems. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.

The Core Challenge: Why Dihydrochloride Salts Can Be Problematic in Methanol

Dihydrochloride salts are common in pharmaceutical development, often chosen to improve the stability and aqueous solubility of a basic parent molecule. However, their solubility in organic solvents like methanol can be counterintuitive. The primary challenge stems from two key factors:

  • High Crystal Lattice Energy: The salt is held together by strong ionic bonds between the dication (the protonated parent molecule) and the two chloride anions. This creates a stable crystal lattice that requires significant energy to break apart.

  • Solvent-Solute Interactions: While methanol is a polar protic solvent capable of hydrogen bonding, its solvating power may be insufficient to overcome the high lattice energy of the salt. The equilibrium between the solid salt and the dissolved ions is often unfavorable.

This guide provides a systematic approach to troubleshoot and overcome these challenges.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered when working with dihydrochloride salts in methanol.

Q1: My dihydrochloride salt is practically insoluble in pure methanol at room temperature. What is the primary reason for this?

This is the most common issue. The polarity and hydrogen-bonding capability of methanol may not be sufficient to overcome the strong ionic forces holding your salt crystal together. The energy required to break the crystal lattice is greater than the energy released from the solvation of the individual ions by methanol molecules. This is a classic case where the "like dissolves like" principle is limited by the sheer strength of the solute's intermolecular forces.[1]

Q2: I managed to dissolve my salt with heating, but it crashed out of solution upon cooling. Why did this happen and what can I do?

You created a supersaturated solution. By heating, you provided the necessary energy to break the crystal lattice and dissolve the salt.[2][3][4] However, upon cooling, the kinetic energy of the solvent molecules decreases, and they can no longer keep the ions effectively solvated and separated. The system returns to its lower-energy state by reforming the crystal lattice, causing precipitation.

Solutions:

  • Maintain Temperature: If your experimental setup allows, maintain the elevated temperature at which the compound is soluble.

  • Use a Co-solvent: The most robust solution is to add a co-solvent to create a system that can maintain solubility at room temperature. This is often a more practical approach than relying on heat.

Q3: How can I systematically improve the solubility of my dihydrochloride salt in a methanol-based system?

A systematic approach is crucial. Here are the most effective strategies, ordered from simplest to most complex, that you can employ to enhance solubility.

  • Physical Dissolution Aids: Simple physical methods can sometimes be sufficient.[5]

    • Vigorous Stirring/Vortexing: Increases the interaction between the solvent and the surface of the solid particles.

    • Sonication: Uses high-frequency sound waves to create cavitation bubbles in the liquid.[6][7] The collapse of these bubbles generates localized energy, which helps to break apart the crystal lattice and facilitate dissolution.[8][9]

  • Co-solvency: This is one of the most powerful techniques.[10][11][12][13] By adding a second, miscible solvent, you can alter the overall properties of the solvent system to better match the solute.

    • Mechanism: A co-solvent can work in several ways: by reducing the overall polarity of the solvent system, by disrupting the hydrogen-bonding network of methanol, or by having more favorable specific interactions with the solute.[12]

    • Common Co-solvents with Methanol: For dihydrochloride salts, which are highly polar, a more polar, aprotic co-solvent is often effective.

      • Dimethyl Sulfoxide (DMSO): An excellent polar aprotic solvent that can effectively solvate the cationic part of the salt.

      • Dimethylformamide (DMF): Similar to DMSO, it is a polar aprotic solvent with strong solvating capabilities.[5]

      • Water: Adding a small amount of water can significantly increase the polarity of the system and its ability to solvate ions. However, be mindful of the compatibility of water with your downstream applications.

  • pH Adjustment (Conversion to Free Base): This is a chemical modification approach. The dihydrochloride salt's charge is what makes it highly polar. By neutralizing this charge, you can dramatically decrease its polarity and increase its solubility in less polar organic solvents.[5][14]

    • Mechanism: Adding a weak base will deprotonate the dication, converting it to the neutral (free base) form. The free base is typically much more soluble in organic solvents than its salt form.[5][15]

    • Procedure: This is usually done by adding a slight excess of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The resulting ammonium salt of the base (e.g., triethylammonium chloride) may precipitate and can often be filtered off.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key techniques described above.

Protocol 1: Solubility Enhancement by Sonication

This protocol is a first-line approach to aid dissolution without chemical modification.

  • Preparation: Weigh the dihydrochloride salt into a suitable vial. Add the desired volume of methanol.

  • Initial Mixing: Briefly vortex the mixture for 30 seconds to suspend the solid.

  • Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-15 minute intervals.

  • Inspection: After each interval, remove the vial and visually inspect for any remaining solid particles. A clear solution with no visible particulates indicates complete dissolution.

  • Gentle Warming (Optional): If sonication alone is insufficient, you can combine it with gentle warming (e.g., to 40°C). Be cautious, as higher temperatures can increase the risk of degradation for sensitive compounds.[5]

Protocol 2: Systematic Co-solvent Screening

This protocol provides a structured way to identify an effective co-solvent system.

  • Stock Preparations: Prepare separate stock solutions of your compound in potential co-solvents (e.g., DMSO, DMF) at a high concentration where it is known to be soluble.

  • Methanol Addition: In a series of vials, add a known amount of the dihydrochloride salt.

  • Titration: To each vial, add methanol in small increments (e.g., 10% of the final desired volume) and vortex thoroughly after each addition.

  • Co-solvent Addition: If the salt does not dissolve in pure methanol, begin adding a co-solvent (e.g., DMSO) dropwise while vortexing.

  • Determine Optimal Ratio: Continue adding the co-solvent until the solid is fully dissolved. Record the final ratio of methanol to co-solvent. This ratio represents a good starting point for your experimental stock solutions.

Protocol 3: Conversion to Free Base for Enhanced Solubility

Use this method when you need to dissolve the compound in a predominantly organic system and the presence of a weak base and its salt is acceptable.

  • Suspension: Suspend the dihydrochloride salt (1 equivalent) in your desired volume of methanol or a methanol/co-solvent mixture.

  • Base Addition: While stirring, add a weak organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise. You will need at least 2 equivalents of the base to neutralize both hydrochloride moieties. A slight excess (e.g., 2.1 equivalents) is often used.

  • Stirring: Stir the mixture at room temperature for 15-30 minutes.

  • Observation: You should observe the solid dihydrochloride salt dissolving as the more soluble free base is formed. A new precipitate, the triethylammonium chloride salt, may form.

  • Filtration (Optional): If a precipitate of the ammonium salt forms and your experiment requires a clear solution, you can filter the mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the insoluble byproduct.

Data Presentation: Co-solvent Recommendations

Since quantitative solubility data is highly compound-specific, the following table provides a qualitative guide to selecting a co-solvent strategy.

Co-solventTypeTypical Starting Ratio (Methanol:Co-solvent)Notes & Considerations
Water Polar Protic95:5 to 80:20Excellent for increasing polarity. Ensure water is compatible with your assay or reaction. May not be suitable for compounds prone to hydrolysis.
DMSO Polar Aprotic90:10 to 50:50A very strong solvent. Can be difficult to remove and may interfere with some biological assays at higher concentrations.[16]
DMF Polar Aprotic90:10 to 50:50Good alternative to DMSO. Also has a high boiling point.
Ethanol Polar Protic80:20 to 50:50Similar to methanol but slightly less polar. Can be a good choice if methanol is problematic.[17]

Visualized Workflows and Concepts

Troubleshooting Workflow

This diagram outlines a logical sequence of steps to follow when you encounter a solubility issue with a dihydrochloride salt in methanol.

G cluster_physical Physical Methods cluster_chemical Chemical Methods start Start: Dihydrochloride Salt + Methanol vortex Vortex / Stir Vigorously start->vortex dissolved Completely Dissolved? end Success: Proceed with Experiment dissolved->end Yes cosolvent Add Co-solvent (Protocol 2) (e.g., DMSO, Water) dissolved->cosolvent No sonicate Apply Sonication (Protocol 1) vortex->sonicate If not dissolved heat Gentle Warming (<50°C) sonicate->heat If not dissolved heat->dissolved reassess Re-evaluate Solubility cosolvent->reassess freebase Convert to Free Base (Protocol 3) (Add TEA/DIPEA) dissolved_final Completely Dissolved? freebase->dissolved_final Check for dissolution reassess->end Yes reassess->freebase No fail Failure: Consider Alternative Primary Solvent dissolved_final->end Yes dissolved_final->fail No

Caption: A decision-making workflow for troubleshooting solubility.

Salt Dissolution Equilibrium

This diagram illustrates the fundamental equilibrium between the solid salt and the solvated ions in solution, which is the core of the solubility problem.

G cluster_solution Solution Phase (Methanol) Solid [Parent-H₂]²⁺(Cl⁻)₂ (Solid Crystal Lattice) IonPair Solvated Ion Pair {[Parent-H₂]²⁺(Cl⁻)₂}ₛₒₗᵥ Solid->IonPair Dissolution / Precipitation (Lattice Energy vs. Solvation Energy) FreeIons Separated Solvated Ions [Parent-H₂]²⁺ₛₒₗᵥ + 2Cl⁻ₛₒₗᵥ IonPair->FreeIons Dissociation

Caption: The equilibrium between solid and dissolved states.

References

  • FlexiPrep. (n.d.). Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Drug Solubility: Importance and Enhancement Techniques. PMC.
  • Wikipedia. (2024). Henderson–Hasselbalch equation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Melt Sonocrystallization A Novel Technique of Solubility Enhancement.
  • Envirostar. (2023). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.
  • Takács-Novák, K., & Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed.
  • International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs.
  • Upperton Pharma Solutions. (2024). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Veeprho. (2025). Power of Sonication in Pharma Industry.
  • Benchchem. (n.d.). SB-219994 Technical Support Center: Troubleshooting Solubility Issues.
  • Quora. (2022). What is the common ion effect? How does it affect the solubility of salts?.
  • Pharma Excipients. (2021). Solvent mixtures in pharmaceutical development: Maximizing the API solubility and avoiding phase separation.
  • ResearchGate. (n.d.). (a) Calculated solubility of indomethacin in a methanol/water mixture....
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • Save My Exams. (2025). Henderson Hasselbalch Equation - AP Chemistry Study Guide.
  • Wikipedia. (2024). Common-ion effect.
  • Journal of Chemistry Letters. (2020). Principle of Common-ion Effect and its Application in Chemistry: a Review.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Journal of Pharmaceutical and Biomedical Analysis. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Smolecule. (2026). FAQ & Troubleshooting Guide for Solubility Enhancement.
  • International Journal of Research in Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
  • PMC. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs.
  • CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts.
  • Quora. (2017). What is effect of temperature on the solubility of salt?.
  • Pharmaceutical Technology. (2026). Physicochemical Approaches to Enhancing Oral Absorption.
  • Ascendia Pharma. (2025). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
  • Benchchem. (n.d.). improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents.
  • MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Merck Millipore. (n.d.). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol.
  • LaGuardia Community College. (n.d.). Solubility Curve of a Salt.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview.
  • ResearchGate. (2021). (PDF) Effect of The Number of Hydroxyls and Carbons on the Solubility of Sodium Chloride in Alcohol and The Electropolishing Behavior of Ti-6Al-4V Alloy in Alcohol-Salt System.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
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  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Wikipedia. (2023). Cosolvent.

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Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Diamine Metal Coordination

Welcome to the technical support center for the synthesis and optimization of diamine metal coordination complexes. This resource is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of diamine metal coordination complexes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during experimentation. As Senior Application Scientists, we have compiled this guide based on established principles and field-proven insights to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: My reaction is not yielding any product. What are the most common initial checks I should perform?

A: The absence of product can stem from several fundamental issues. First, verify the purity and integrity of your starting materials. Ensure your diamine ligand has not oxidized and that the metal salt is of the correct hydration state. Second, confirm the stoichiometry of your reactants; an incorrect metal-to-ligand ratio is a frequent cause of reaction failure.[1] Finally, check your reaction solvent. The solvent's polarity and coordinating ability can significantly influence the reaction's success.[2][3][4]

Q2: I've formed a precipitate, but it's an insoluble powder, not the crystalline product I expected. What could be the cause?

A: The formation of an insoluble, amorphous precipitate often indicates the formation of a coordination polymer instead of a discrete mononuclear or binuclear complex. This is particularly common with longer-chain diamines (e.g., 1,4-diaminobutane or longer) which are more flexible and can bridge between multiple metal centers, leading to polymerization.[5] To favor the formation of chelate rings and discrete complexes, consider using 1,2- or 1,3-diamines which form more stable 5- or 6-membered rings, respectively.[5]

Q3: The color of my reaction mixture is different from what is reported in the literature. What does this signify?

A: A deviation in color can indicate a few possibilities. It might suggest that the metal center is in a different oxidation state than expected or that the coordination environment around the metal is not what you intended to form.[6][7] The solvent can also play a role; some complexes exhibit solvatochromism, where the color changes depending on the coordinating ability of the solvent.[8][9] It is also possible that an impurity in your starting materials is reacting to form a colored species.

Q4: How critical is pH control in my diamine-metal coordination reaction?

A: pH is a critical parameter. The amine groups of the diamine ligand are basic and can be protonated at low pH, which prevents them from coordinating to the metal center.[10][11] Conversely, at high pH, metal ions can precipitate as metal hydroxides.[12] Therefore, maintaining the optimal pH range is essential for successful complex formation. Often, a base is added to deprotonate the ligand or to neutralize any acid generated during the reaction.[1][13]

In-Depth Troubleshooting Guide

This section provides a more detailed approach to troubleshooting common issues encountered during the synthesis of diamine metal complexes.

Issue 1: Low or No Product Yield

A low yield of the desired complex or a complete lack of product is a frustrating but common issue. The following workflow can help diagnose and resolve the problem.

Troubleshooting Workflow: Low/No Yield

workflow start Low or No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_solvent Assess Solvent Suitability check_reagents->check_solvent Reagents OK optimization Systematic Optimization check_reagents->optimization Impurity or Stoichiometry Issue check_temp_ph Evaluate Temperature and pH check_solvent->check_temp_ph Solvent OK check_solvent->optimization Solvent Issue check_temp_ph->optimization Conditions OK check_temp_ph->optimization Temp/pH Issue success Successful Synthesis optimization->success

Caption: A workflow for troubleshooting low or no product yield.

Potential Causes and Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: Degradation of the diamine ligand (e.g., oxidation) or use of an incorrect hydrate of the metal salt can lead to incorrect molar ratios.

    • Solution: Use freshly purified ligands and accurately determine the hydration state of your metal salt (e.g., via thermogravimetric analysis if necessary). Recalculate and carefully measure the required masses for the desired stoichiometry.[1]

  • Solvent Effects:

    • Cause: The solvent may be too strongly coordinating, preventing the diamine from displacing the solvent molecules from the metal's coordination sphere.[4] Alternatively, the reactants may not be sufficiently soluble in the chosen solvent.

    • Solution: If using a strongly coordinating solvent like DMSO, consider switching to a less coordinating one like ethanol, methanol, or acetonitrile.[4][8] If solubility is an issue, a different solvent or a solvent mixture may be required. The dielectric constant of the solvent can also affect complex stability.[3]

  • Inappropriate Temperature:

    • Cause: Many coordination reactions require an activation energy to proceed at a reasonable rate. Conversely, some complexes may be thermally unstable.

    • Solution: If the reaction is sluggish at room temperature, consider gentle heating or refluxing.[1][13] However, be aware that temperature can also influence the final product's structure.[14][15][16] If the product is known to be thermally sensitive, conduct the reaction at a lower temperature.

  • Incorrect pH:

    • Cause: As mentioned in the FAQs, if the pH is too low, the diamine will be protonated and unable to coordinate. If the pH is too high, the metal may precipitate as a hydroxide.[10][11][12]

    • Solution: Measure the pH of your reaction mixture. If necessary, add a non-coordinating base (e.g., triethylamine or a dilute solution of sodium hydroxide) to deprotonate the ligand.[1][13] The optimal pH will depend on the pKa of the specific diamine and the hydrolysis constant of the metal ion.

Issue 2: Formation of an Insoluble Precipitate

The formation of an intractable, insoluble material is often indicative of polymerization.

Potential Causes and Solutions:

  • Ligand Flexibility:

    • Cause: Diamines with longer, more flexible carbon chains (four or more carbons between the amine groups) are prone to bridging between two metal centers, leading to the formation of coordination polymers.[5]

    • Solution: To promote the formation of discrete, soluble complexes, utilize diamines that form stable 5- or 6-membered chelate rings, such as ethylenediamine (en) or 1,3-diaminopropane (tn).[5] The chelate effect, an entropic and enthalpic stabilization, favors the formation of these rings.[5][8]

  • High Reactant Concentrations:

    • Cause: High concentrations of both the metal salt and the ligand can favor intermolecular reactions (polymerization) over intramolecular chelation.

    • Solution: Employ high-dilution conditions. This can be achieved by slowly adding a solution of the ligand to a stirred solution of the metal salt over an extended period. This maintains a low instantaneous concentration of the ligand, favoring chelate formation.

Issue 3: Difficulty in Crystallization

Obtaining high-quality single crystals for X-ray diffraction can be a significant bottleneck.

Potential Causes and Solutions:

  • Purity of the Complex:

    • Cause: The presence of even small amounts of impurities can inhibit crystal growth.

    • Solution: Purify the complex before attempting crystallization. Techniques such as recrystallization from a different solvent system, or column chromatography (if the complex is stable on the stationary phase) can be effective.

  • Inappropriate Crystallization Solvent:

    • Cause: The solubility of the complex in the crystallization solvent is critical. If it is too soluble, it will not crystallize. If it is too insoluble, it will precipitate as an amorphous powder.

    • Solution: The ideal solvent is one in which the complex is sparingly soluble at room temperature but more soluble upon heating. Alternatively, use a binary solvent system where the complex is soluble in one solvent (the "good" solvent) and insoluble in the other (the "poor" or "anti-solvent"). Common crystallization techniques include:

      • Slow Evaporation: Loosely cap a vial containing a solution of the complex and allow the solvent to evaporate slowly over days or weeks.

      • Vapor Diffusion: Place a solution of the complex in a small, open vial inside a larger, sealed container that contains a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution of the complex, reducing its solubility and inducing crystallization.[17]

      • Liquid-Liquid Diffusion: Carefully layer a solution of the complex with a less dense, miscible "poor" solvent. Crystals may form at the interface.

Table 1: Influence of Key Reaction Parameters on Diamine-Metal Coordination
ParameterEffect on ReactionRationale
Diamine Ligand Structure Determines chelate ring size and complex stability. Steric bulk can influence coordination geometry.[5][18]1,2- and 1,3-diamines form stable 5- and 6-membered chelate rings. Bulky substituents can prevent the formation of highly coordinated species.
Metal Precursor The metal's oxidation state and Lewis acidity dictate its affinity for the diamine. Counter-ions can sometimes compete for coordination sites.[5][19]Hard metal ions prefer to coordinate with hard donor atoms (like the nitrogen in amines). Non-coordinating counter-ions (e.g., ClO₄⁻, PF₆⁻) are preferred.
Solvent Influences reactant solubility and can compete with the diamine for coordination sites. The dielectric constant affects complex stability.[3][4][8][9]Strongly coordinating solvents (e.g., DMSO, DMF) can inhibit complex formation, while non-coordinating solvents (e.g., ethanol, methanol) are often better choices.
Temperature Affects the rate of reaction and can influence the thermodynamic versus kinetic product.[14][15][16][20]Higher temperatures generally increase the reaction rate but can also lead to decomposition of the complex or changes in coordination mode.
pH Controls the protonation state of the diamine ligand and the potential for metal hydroxide precipitation.[10][11][12][21]Diamines must be deprotonated to act as effective ligands. The optimal pH is a balance between ensuring the ligand is available for coordination and preventing metal precipitation.
Molar Ratio Dictates the stoichiometry of the final complex.The ratio of metal to ligand will determine the number of ligands that coordinate to the metal center.

Experimental Protocols

General Protocol for the Synthesis of a Diamine-Metal(II) Complex

This protocol provides a general starting point for the synthesis of a diamine-metal(II) complex. It should be adapted based on the specific properties of the chosen metal and ligand.

Materials:

  • Diamine ligand (e.g., ethylenediamine)

  • Metal(II) salt (e.g., NiCl₂·6H₂O)

  • Solvent (e.g., absolute ethanol)

  • Base (optional, e.g., triethylamine)

  • Schlenk flask or three-necked round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Metal Salt Solution:

    • In a Schlenk flask under an inert atmosphere, dissolve 1.0 mmol of the metal(II) salt in 20 mL of absolute ethanol.

    • Stir the solution at room temperature until the salt is completely dissolved. The solution may be gently warmed to aid dissolution.

  • Preparation of the Ligand Solution:

    • In a separate flask, dissolve 2.0 mmol of the diamine ligand in 10 mL of absolute ethanol. (This corresponds to a 1:2 metal-to-ligand ratio, which can be adjusted as needed).

    • If the reaction requires a base, add the appropriate amount to the ligand solution.

  • Reaction:

    • Slowly add the ligand solution dropwise to the stirred metal salt solution at room temperature over a period of 15-30 minutes.

    • Observe any color changes or the formation of a precipitate.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • If no product has formed, or if the literature suggests, heat the reaction mixture to reflux for 2-6 hours.[1]

  • Isolation of the Product:

    • Allow the reaction mixture to cool to room temperature. If a crystalline product has formed, it can be collected by filtration.

    • If no precipitate has formed, reduce the volume of the solvent under reduced pressure until a precipitate begins to form.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

  • Purification and Characterization:

    • Wash the collected solid with a small amount of cold ethanol, followed by a non-polar solvent like diethyl ether, to remove any unreacted starting materials.

    • Dry the product under vacuum.

    • Characterize the product using appropriate techniques such as FT-IR, UV-Vis, NMR, and elemental analysis to confirm its identity and purity.[1][6][7]

Visualization of Diamine-Metal Coordination

Caption: A bidentate diamine ligand chelating a central metal ion.

References

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  • Walsh Medical Media. (n.d.). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Retrieved from [Link]

  • Camacho, J., et al. (2012). Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. Inorganic Chemistry, 51(3), 1619-1629. Retrieved from [Link]

  • Kouame, A. T., et al. (2019). Characterization and Structural Studies of Metal Complexes of 5-Aminomethyl-[3]aneN4. Journal of Materials Science and Chemical Engineering, 7(11), 1-13. Retrieved from [Link]

  • Ferreira, M. A., et al. (2022). Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. Journal of Molecular Structure, 1268, 133695. Retrieved from [Link]

  • Kim, S., et al. (2021). Diamine Functionalization of a Metal-Organic Framework by Exploiting Solvent Polarity for Enhanced CO2 Adsorption. ACS Applied Materials & Interfaces, 13(32), 38358-38364. Retrieved from [Link]

  • Kim, D., et al. (2023). Critical roles of metal–ligand complexes in the controlled synthesis of various metal nanoclusters. Communications Chemistry, 6(1), 1-10. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jelawi, A. M. (2023). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline and Antimicrobial Studies. Journal of Medicinal and Chemical Sciences, 6(4), 841-851. Retrieved from [Link]

  • Radisavljevic, M., et al. (2018). Current Development of Metal Complexes with Diamine Ligands as Potential Anticancer Agents. Current Medicinal Chemistry, 25(36), 4748-4767. Retrieved from [Link]

  • Dash, A. C., & Dash, N. (1994). Effect of solvent on the reactions of coordination complexes. Part 1.?Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol?water media. Journal of the Chemical Society, Faraday Transactions, 90(15), 2247-2253. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2-DIPHENYL-1,2-ETHANEDIAMINE, (1S,2S)-(-)- and (1R,2R)-(+)-. Retrieved from [Link]

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  • Rellán-Álvarez, R., et al. (2008). Formation of metal-nicotianamine complexes as affected by pH, ligand exchange with citrate and metal exchange. A study by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 22(10), 1539-1548. Retrieved from [Link]

  • University of Wisconsin Pressbooks. (n.d.). 19.2 Coordination Chemistry of Transition Metals. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis and characterization of α-diamine palladium complexes and insight into hybridization effects of nitrogen donor atoms on norbornene (co)polymerizations. Polymer Chemistry, 11(3), 607-615. Retrieved from [Link]

  • Wellendorff, T., et al. (2022). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. Journal of the American Chemical Society, 144(50), 22915-22926. Retrieved from [Link]

  • Bianchi, A., & Bencini, A. (n.d.). Synthesis and Spectroscopy of Transition Metal Complexes. EOLSS. Retrieved from [Link]

  • Sun, D., et al. (2008). Temperature Controlled Reversible Change of the Coordination Modes of the Highly Symmetrical Multitopic Ligand To Construct Coordination Assemblies: Experimental and Theoretical Studies. Journal of the American Chemical Society, 130(25), 7983-7985. Retrieved from [Link]

  • ResearchGate. (2015). How to grow transition metal ligand complex, synthesized in 6N HCl and soluble in the same solvent?. Retrieved from [Link]

  • Evano, G., & Blanchard, N. (2008). Diamine Ligands in Copper-Catalyzed Reactions. European Journal of Organic Chemistry, 2008(33), 5495-5509. Retrieved from [Link]

  • ResearchGate. (2021). Diamines Derived Transition Metal Complexes of Naproxen: Synthesis, Characterization and Urease Inhibition Studies. Retrieved from [Link]

  • Das, S., et al. (2018). Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies. ChemistrySelect, 3(34), 9831-9839. Retrieved from [Link]

  • Semenova, A., et al. (2023). Diamine Groups on the Surface of Silica Particles as Complex-Forming Linkers for Metal Cations. Materials, 16(1), 438. Retrieved from [Link]

  • ReAgent Chemicals. (2022). Why Temperature Control in Chemistry is Important. Retrieved from [Link]

  • ResearchGate. (2008). Influence of ligand type and solution pH on heavy metal ion complexation in cellulosic fibre: Model calculations and experimental results. Retrieved from [Link]

  • IJTSRD. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. Retrieved from [Link]

  • Kopacz, M., & Woźnicka, E. (2021). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. Materials, 14(15), 4333. Retrieved from [Link]

  • N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the complexation parameters for organic matter dissolved in river water. Retrieved from [Link]

  • Fluorotherm. (2025). Temperature Control and Efficiency in Chemical Processing. Retrieved from [Link]

  • Crimson Publishers. (2023). Metal Ions, Ligands and Complexes in Medicinal Chemistry. Retrieved from [Link]

  • Ma, D., & Lippard, S. J. (2010). Application of Metal Coordination Chemistry to Explore and Manipulate Cell Biology. Current Opinion in Chemical Biology, 14(2), 253-259. Retrieved from [Link]

  • Anytime Education. (2013, June 6). Coordination and Control (Part 3 of 3) - Negative Feedback and Temperature Control in Humans [Video]. YouTube. Retrieved from [Link]

  • Ma, D. L., & Lippard, S. J. (2009). Application of Metal Coordination Chemistry To Explore and Manipulate Cell Biology. Chemical Reviews, 109(10), 4671-4681. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, April 28). 6.1: Structures of Metal Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Metal Coordination Complexes. Retrieved from [Link]

Sources

Optimization

Minimizing side reactions during Schiff base formation with cyclic diamines

Technical Support Center: Schiff Base Synthesis with Cyclic Diamines The Core Challenge: The Thermodynamic Trap Welcome to the technical guide for optimizing Schiff base (imine) formation. When working with cyclic diamin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Schiff Base Synthesis with Cyclic Diamines

The Core Challenge: The Thermodynamic Trap

Welcome to the technical guide for optimizing Schiff base (imine) formation. When working with cyclic diamines (e.g., trans-1,2-diaminocyclohexane, 1,2-phenylenediamine), you are not merely fighting reaction kinetics; you are fighting a thermodynamic battle between the desired bis-imine and the parasitic imidazolidine (aminal) ring closure.

Unlike linear diamines, cyclic backbones impose rigid bite angles. If the geometry allows, the mono-imine intermediate can intramolecularly attack the remaining aldehyde, closing a 5-membered ring (imidazolidine) instead of condensing with a second aldehyde. This is the primary cause of "oily" products and low yields in Salen-type ligand synthesis.

Mechanism of Failure: The Bifurcation Point

The following diagram illustrates the critical decision point in the reaction pathway. Your goal is to push the equilibrium toward the Bis-Imine by managing water and steric factors.

ReactionPathway Reactants Cyclic Diamine + 2 R-CHO MonoImine Mono-Imine Intermediate Reactants->MonoImine - H₂O Oligomer SIDE REACTION: Oligomers/Polymers Reactants->Oligomer Aldol Condensation (Base Catalyzed) BisImine TARGET: Bis-Imine (Salen) MonoImine->BisImine + R-CHO - H₂O (Thermodynamic Sink if Dry) Aminal TRAP: Imidazolidine (Aminal) MonoImine->Aminal Intramolecular Cyclization (Kinetic Trap) BisImine->MonoImine + H₂O (Hydrolysis) Aminal->MonoImine Reversible

Caption: The "Imidazolidine Trap" competes with Bis-Imine formation. Water removal is the lever to shift equilibrium toward the green node.

Strategic Protocols

Do not rely on a single "standard" procedure. Select the protocol based on your substrate's reactivity and stability.

Method A: The "Precipitation Drive" (Standard)

Best for: Electron-poor aromatic aldehydes (reactive) and stable crystalline products (e.g., Salen ligands).

  • Solvent: Absolute Ethanol or Methanol (0.2 M concentration).

  • Setup: Flame-dried glassware, Nitrogen atmosphere.

  • Execution:

    • Dissolve diamine (1.0 equiv) in EtOH.

    • Add aldehyde (2.05 equiv) dropwise at RT.

    • Reflux for 2–4 hours.

    • Critical Step: Cool slowly to 0°C. The bis-imine is often less soluble than the aminal or starting materials. Precipitation drives the equilibrium forward (Le Chatelier’s principle).

  • Validation: Filter and wash with cold EtOH. If the filtrate is dark/oily, you likely have oligomers.

Method B: The "Chemical Scavenger" (Ti(IV) Mediated)

Best for: Electron-rich aldehydes, bulky ketones, or when water removal is difficult. Titanium acts as both a Lewis acid catalyst and an irreversible water scavenger.

  • Reagent: Titanium(IV) Ethoxide [Ti(OEt)₄] or Isopropoxide.

  • Stoichiometry: 1.0 equiv Diamine : 2.0 equiv Carbonyl : 1.0–1.1 equiv Ti(IV) .

  • Execution:

    • Dissolve diamine and carbonyl in dry THF or DCM.

    • Add Ti(OEt)₄ dropwise (Exothermic!).

    • Stir 6–12 hours at RT. TiO₂ will precipitate as a white solid.

    • Workup: Filter the TiO₂ pad (Celite). Evaporate solvent.[1][2]

    • Note: This often yields a metal-complexed intermediate. To release the free ligand, you may need a mild aqueous workup, but for Salen complexes, you can often proceed directly to metalation.

Method C: Azeotropic Dehydration (Dean-Stark)

Best for: Large scale, stubborn substrates, or when Ti(IV) is incompatible.

  • Solvent: Toluene (forms azeotrope with water at 85°C).

  • Catalyst: p-Toluenesulfonic acid (pTSA), 1–5 mol%.

  • Execution: Reflux with a Dean-Stark trap. Monitor water collection.[3][4] Stop when water evolution ceases.

Troubleshooting Wizard

Use this matrix to diagnose failure modes.

SymptomProbable CauseCorrective Action
Product is an oil/sticky gum Aminal Formation: The ring closed instead of forming the second imine.Switch to Method C. High heat and water removal favor the open-chain bis-imine. Recrystallize from minimal hot EtOH.
Low Conversion (<50%) Water Poisoning: Hydrolysis is competing with formation.Add 4Å Molecular Sieves (powdered) directly to the reaction. Do not use 3Å (too small) or 5Å (might trap reactants).
Dark/Black Reaction Mixture Aldol Condensation: The amine acted as a base, causing the aldehyde to polymerize.1. Reverse Addition: Add amine to the aldehyde solution. 2. Acidify: Add 1 mol% acetic acid to buffer the basicity. 3. Cool: Run the addition at 0°C, then warm to reflux.
New peaks in NMR (3-4 ppm) Imidazolidine Ring: Characteristic aminal protons appear upfield of the imine peak.Increase steric bulk on the diamine if possible, or use Method B (Ti) to force the dehydration.
Hydrolysis on Column Silica Acidity: The imine hydrolyzed during purification.Pre-treat Silica: Flush column with 1% Et₃N in Hexane before loading. Or use neutral alumina.

Comparative Data: Water Scavenging Efficiency

Choosing the right scavenger is critical for shifting the equilibrium


.
Scavenger MethodEfficiencySpeedSide Reaction RiskRecommended For
Molecular Sieves (4Å) ModerateSlowLowThermal-sensitive substrates; Overnight reactions.
Dean-Stark (Toluene) HighFastModerate (Thermal degradation)Stable substrates; Scale-up (>5g).
Ti(OEt)₄ / Ti(OiPr)₄ Very High Very Fast Low (unless Ti binds product)Sterically hindered ketones; Electron-rich aldehydes.
MgSO₄ / Na₂SO₄ LowModerateLowOnly for very favorable equilibria (e.g., aromatic aldehydes).

Frequently Asked Questions (FAQ)

Q: Can I use piperazine as my cyclic diamine? A: Proceed with caution. Piperazine is a secondary amine.[5][6] It cannot form a neutral Schiff base (


). It will form an enamine  (if alpha-protons are present) or an aminal . If you need a Schiff base, you must use a primary amine attached to a ring (e.g., 1,2-diaminocyclohexane), not an amine in the ring.

Q: My NMR shows a mixture of isomers. Is my reaction failing? A: Not necessarily. If you are using trans-1,2-diaminocyclohexane, the product is chiral. However, if the diamine is racemic, you will see diastereomers. Furthermore, Schiff bases can undergo


 isomerization, though the 

isomer is usually dominant. Check if the "impurity" peaks coalesce upon heating the NMR tube; if so, they are rotamers/isomers, not byproducts.

Q: Why do I need to add the aldehyde to the amine, not vice versa? A: Actually, for aldol-prone aldehydes (aliphatic), you should add the amine to the aldehyde (or mix simultaneously at high dilution). A high concentration of amine relative to aldehyde increases the local basicity, promoting the deprotonation of the aldehyde's alpha-carbon (Aldol side reaction). Keeping the aldehyde in excess initially (or stoichiometric) with an acid catalyst mitigates this.

Q: How do I remove the Titanium byproduct in Method B? A: The byproduct is hydrated titanium oxide (


). It forms a polymeric gel/solid. Dilute the reaction with DCM or Et₂O, add a small amount of water (to ensure full hydrolysis of excess Ti), and add Celite. Filter through a Celite pad. The filtrate will contain your product.

References

  • Synthesis of Salen Ligands and Metal Complexes (General Protocol) Title: Investigating Periodic Trends in M-SALEN Complexes: An Open-Ended Lab Experience. Source: Journal of Chemical Education (ACS). URL:[Link]

  • Mechanism of Aminal vs. Imine Formation Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Source: MDPI (Molecules). URL:[Link]

  • Water Scavenging with Molecular Sieves vs. Microwave Title: Can Molecular Sieves be Used as Water Scavengers in Microwave Chemistry? Source: ResearchGate (Full Text). URL:[Link]

  • Titanium(IV) Mediated Synthesis Title: Titanium (IV) complexes of some tetra‐dentate symmetrical bis‐Schiff bases of 1,6‐hexanediamine.[7] Source: PMC (PubMed Central). URL:[Link]

  • Aldol Condensation Side Reactions Title: Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Source: Asian Journal of Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Cyclopentane Diamine Functionalization

Welcome to the technical support center for controlling stereoselectivity in cyclopentane diamine functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for controlling stereoselectivity in cyclopentane diamine functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing stereochemically pure cyclopentane diamine scaffolds. Chiral cyclopentane diamines are critical building blocks and ligands in medicinal chemistry and asymmetric catalysis.[1] Achieving precise control over their stereochemistry is often the most significant challenge in their synthesis.

This resource provides in-depth, field-tested insights in a question-and-answer format, moving from common queries to advanced troubleshooting scenarios. We will explore the causality behind experimental choices to empower you to solve problems effectively in your own lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the synthesis and functionalization of cyclopentane diamines.

Question 1: I'm obtaining a mixture of cis and trans diastereomers. What are the primary factors controlling cis/trans selectivity?

Answer: The cis/trans stereochemical outcome in cyclopentane ring formation is fundamentally governed by the reaction mechanism and the stability of the transition states leading to each isomer. The key factors to investigate are:

  • Reaction Type:

    • [3+2] Cycloadditions: These reactions are powerful for constructing the cyclopentane core. The stereoselectivity often depends on the nature of the dipole and the dipolarophile. For instance, organophotoredox-catalyzed [3+2] cycloadditions of N-aryl cyclopropylamines have been shown to produce cis-cyclopentane-1,2-diamine derivatives with high diastereoselectivity.[2][3]

    • Domino/Cascade Reactions: Multi-step sequences, such as a rhodium-catalyzed cascade, can generate multiple stereocenters with very high levels of control.[4] The final stereochemistry is a result of chirality transfer through several distinct steps, including ylide formation, sigmatropic rearrangements, and ene reactions.[4][5]

  • Catalyst/Ligand System: In metal-catalyzed reactions, the steric and electronic properties of the ligand are paramount. Bulky ligands can effectively shield one face of the substrate, directing the incoming reagent to the opposite face. For chiral ligands, the absolute configuration of the product is determined by the ligand's own chirality.[1]

  • Substrate Control: Pre-existing stereocenters on your starting materials can direct the formation of new ones. This is particularly relevant in reactions like the diastereoselective epoxidation of a substituted cyclopentene followed by ring-opening. The orientation of the initial functional group dictates the face of the double bond that is epoxidized.[6]

  • Solvent and Temperature: These parameters can influence the equilibrium between different transition state conformations. Lowering the reaction temperature often enhances selectivity by increasing the energy difference between the diastereomeric transition states. Solvent polarity can stabilize or destabilize charged intermediates, altering the reaction pathway.

Question 2: My enantiomeric excess (e.e.) is low. How can I improve enantioselectivity?

Answer: Low enantiomeric excess is a common problem in asymmetric synthesis. The solution almost always involves a critical re-evaluation of your chiral catalyst or auxiliary.

  • Choice of Chiral Catalyst: The "lock-and-key" fit between the substrate and the chiral catalyst is crucial. Not all ligands are suitable for all substrates. It is often necessary to screen a library of chiral ligands to find the optimal match for your specific transformation.[7] For example, chiral spirocyclic phosphoric acids have proven highly effective in certain asymmetric cascade reactions leading to chiral diamines.[3]

  • Catalyst Loading and Purity: Ensure your catalyst is of high purity and that the loading is optimized. Insufficient catalyst can lead to an increased contribution from a non-catalyzed, non-selective background reaction.

  • Additives and Co-catalysts: Some reactions require additives or co-catalysts to achieve high enantioselectivity. For example, in a dual-catalyst system using Eosin Y and a BINOL-derived phosphoric acid for a [3+2] cycloaddition, both components are essential for achieving high diastereoselectivity and, by extension, enantiocontrol if a chiral acid is used.[2]

  • Dynamic Kinetic Resolution (DKR): If you are starting with a racemic mixture, a DKR process can be highly effective. This involves the rapid, reversible racemization of the starting material coupled with a stereoselective reaction of one enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.[8][9]

Question 3: I am observing poor regioselectivity during a ring-opening reaction of an epoxide. What determines which carbon is attacked?

Answer: The regioselectivity of epoxide ring-opening is a classic challenge controlled by a balance of steric and electronic factors, as well as the reaction conditions (acidic vs. basic).

  • Under Basic or Nucleophilic Conditions: The nucleophile (e.g., an amine or azide) will typically attack the less sterically hindered carbon of the epoxide ring (Sₙ2-type mechanism). The substituents on the nitrogen atom of a neighboring amino group can also be crucial; bulkier groups can direct the nucleophile to the more accessible carbon.[6]

  • Under Acidic or Lewis-Acidic Conditions: The mechanism shifts. The epoxide oxygen is first protonated or coordinated to the Lewis acid. This develops a partial positive charge on the carbon atoms. The nucleophile will then attack the more substituted carbon, which can better stabilize this positive charge. In some cases, this can lead to the formation of an aziridinium intermediate, which can alter the final regiochemical outcome.[6]

  • Substrate Directing Groups: Functional groups elsewhere on the cyclopentane ring can direct the incoming nucleophile through hydrogen bonding or other non-covalent interactions, overriding standard steric or electronic preferences.

Part 2: Advanced Troubleshooting Guide

This section provides a deeper dive into specific experimental scenarios, offering structured solutions and the scientific rationale behind them.

Scenario 1: Poor Diastereomeric Ratio (d.r.) in a [3+2] Cycloaddition for Cyclopentane Synthesis

Problem: You are attempting a metal-catalyzed [3+2] cycloaddition to form a polysubstituted cyclopentane diamine precursor, but the reaction yields a nearly 1:1 mixture of diastereomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Causal Analysis & Solutions:

  • Verify Starting Materials:

    • Cause: If your olefin (dipolarophile) is a mixture of E/Z isomers, this can directly lead to a mixture of diastereomeric products.

    • Solution: Confirm the isomeric purity of your starting materials using ¹H NMR and/or GC. Re-purify if necessary.

  • Analyze Reaction Conditions:

    • Cause: The transition states leading to the different diastereomers may be very close in energy under your current conditions.

    • Solution (Temperature): Lower the reaction temperature significantly (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). This will amplify the small energy difference between the competing transition states, favoring the path with the lower activation energy and thus improving the d.r.

    • Solution (Solvent): The solvent can influence transition state geometry. Screen a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile). A less coordinating solvent might enhance the influence of the chiral ligand.

  • Evaluate Catalyst System:

    • Cause: The chosen ligand may not be providing a sufficiently biased chiral environment to effectively differentiate the two faces of the approaching reactants.

    • Solution (Ligand Choice): This is the most critical factor. The stereochemical outcome of domino sequences is often highly dependent on the catalyst.[5] For example, in rhodium-catalyzed reactions, switching from one chiral phosphine ligand to another can invert or dramatically improve stereoselectivity.[4] If using a common ligand family (e.g., BINAP, Phos, Salen), screen variants with different steric bulk or electronic properties on the ligand backbone. Chiral palladium and amine catalysts have been used in combination to achieve high diastereo- and enantioselectivity in [3+2] cycloadditions.[10]

Scenario 2: Inconsistent Stereoselectivity in Directed Hydroamination

Problem: You are using a primary or secondary amine on an allylic cyclopentane scaffold to direct an intramolecular hydroamination, but the diastereoselectivity is inconsistent between batches.

Causal Analysis & Solutions:

  • Cause (Competitive Pathways): Primary amines can participate in competitive side reactions, such as homo- and cross-hydroamination, which can complicate the reaction profile and affect yields and selectivity.[11]

  • Solution:

    • Optimize Stoichiometry: Use a moderate excess of the nucleophilic amine to favor the desired intermolecular reaction pathway.[11]

    • Lower Reaction Temperature: Undesirable side reactions often have a higher activation energy. Reducing the temperature (e.g., from 60 °C to room temperature) can suppress the formation of byproducts while still allowing the desired transformation to proceed, leading to higher selectivity.[11]

    • Protecting Group Strategy: If side reactions are unavoidable, consider temporarily protecting one of the amine functionalities. Orthogonally protected diamines allow for the chemoselective manipulation of each amino group, which can be a powerful strategy to control reactivity.[12]

Data Summary: Effect of Conditions on Directed Hydroamination

The following table, adapted from insights in the literature, illustrates how reaction parameters can be optimized.[11]

EntryNucleophile (equiv)Temperature (°C)Yield of Desired Product (%)Diastereomeric Ratio (d.r.)
11.26045>20:1
22.06065>20:1
32.0Room Temp89>20:1
41.2Room Temp55>20:1

As shown, increasing the equivalents of the nucleophile and lowering the temperature can significantly improve the yield while maintaining excellent diastereoselectivity.

Part 3: Experimental Protocols

This section provides a detailed, self-validating protocol for a common stereoselective transformation.

Protocol: Diastereoselective Synthesis of a cis-Cyclopentane-1,2-diamine Derivative via Organophotoredox [3+2] Cycloaddition

This protocol is based on the principles of photoredox catalysis to achieve a highly diastereoselective cycloaddition.[2][3]

Reaction Scheme: (N-Aryl Cyclopropylamine) + (N-Vinylphthalimide) --[Eosin Y, Chiral Phosphoric Acid, Et₃N, Blue LED]--> cis-Cyclopentane-1,2-diamine derivative

Materials:

  • N-Aryl cyclopropylamine (1.0 equiv)

  • N-Vinylphthalimide (1.5 equiv)

  • Eosin Y (1 mol%)

  • (R)-BINOL-derived Phosphoric Acid (e.g., (R)-TRIP) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Schlenk flask or reaction vial with stir bar

  • Blue LED light source (460-470 nm)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-Aryl cyclopropylamine (e.g., 0.2 mmol, 1.0 equiv), Eosin Y (0.002 mmol, 1 mol%), and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., 2.0 mL). Stir the mixture for 5 minutes to ensure dissolution. Add the N-Vinylphthalimide (0.3 mmol, 1.5 equiv) followed by triethylamine (0.4 mmol, 2.0 equiv) via syringe.

  • Initiation of Reaction: Place the flask approximately 5-10 cm from the blue LED light source. To prevent overheating, a small fan may be directed at the flask.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the limiting reagent (cyclopropylamine) indicates reaction completion. This typically takes 12-24 hours. A key validation step is to run a control reaction in the dark; no product formation should be observed, confirming a light-dependent mechanism.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired cis-cyclopentane-1,2-diamine product.

  • Stereochemical Analysis: Determine the diastereomeric ratio of the purified product by ¹H NMR analysis, paying close attention to the coupling constants of the vicinal protons on the cyclopentane ring. Enantiomeric excess can be determined by chiral HPLC analysis.

Causality of Components:

  • Eosin Y (Photocatalyst): Absorbs blue light to reach an excited state, which then initiates the single-electron transfer (SET) process with the cyclopropylamine.[3]

  • Chiral Phosphoric Acid (Co-catalyst): Acts as a Brønsted acid to activate the N-vinylphthalimide and controls the stereochemistry of the cycloaddition through hydrogen bonding in the transition state.[2][3]

  • Triethylamine (Base): Acts as a sacrificial electron donor and neutralizes any generated acidic byproducts.[2]

References

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. Available at: [Link]

  • Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers | Request PDF. ResearchGate. Available at: [Link]

  • Diastereoselective synthesis of cis -cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions. ResearchGate. Available at: [Link]

  • (PDF) Regio- and stereoselective synthesis of new diaminocyclopentanols. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. PMC. Available at: [Link]

  • EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Scholarly Commons. Available at: [Link]

  • Asymmetric synthesis of functionalized cyclopentanones via a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence. PubMed. Available at: [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) ChemInform Abstract: Asymmetric Synthesis of Highly Functionalized Cyclopentanes by a Rhodium- and Scandium-Catalyzed Five-Step Domino Sequence. ResearchGate. Available at: [Link]

  • Diastereoselective Synthesis and Diversification of Highly Functionalized Cyclopentanones. MDPI. Available at: [Link]

  • Synthesis of Chiral Cyclopentenones. Chemical Reviews (ACS Publications). Available at: [Link]

  • Cyclopentane synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Construction of Functionalized Cyclopenta[b]pyrrolines via Cascade Aza-Piancatelli/Hydroamination Reactions. Organic Letters (ACS Publications). Available at: [Link]

  • Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Direct access to tetrasubstituted cyclopentenyl scaffolds through a diastereoselective isocyanide-based multicomponent reaction. PMC. Available at: [Link]

  • Stereoselective synthesis of all stereoisomers of orthogonally protected cyclobutane-1,2-diamine and some chemoselective transformations. PubMed. Available at: [Link]

  • Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. PMC. Available at: [Link]

  • Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. PMC. Available at: [Link]

  • Dynamic Kinetic Asymmetric Ring-Opening/Reductive Amination Sequence of Racemic Nitroepoxides with Chiral Amines: Enantioselective Synthesis of Chiral Vicinal Diamines. Academia.edu. Available at: [Link]

  • Synthesis of a Chiral Diamine Ligand Library. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: cis-Cyclopentane-1,2-diamine Purification

Topic: Removal of excess HCl and preparation of free-base cis-cyclopentane-1,2-diamine. Ticket ID: CHEM-SUP-2024-CPD Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are likely handlin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of excess HCl and preparation of free-base cis-cyclopentane-1,2-diamine. Ticket ID: CHEM-SUP-2024-CPD Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely handling cis-cyclopentane-1,2-diamine dihydrochloride (CAS: 310872-08-3) and require the free base for coordination chemistry (e.g., Platinum drug synthesis) or asymmetric catalysis.

The Core Challenge:

  • Solubility: Both the hydrochloride salt and the free diamine are highly water-soluble, making simple aqueous-organic extraction difficult without "salting out."

  • Air Sensitivity: The free diamine avidly absorbs atmospheric

    
     to form carbamates, often mistaken for "degradation" or "wet" product.
    
  • Coordination Interference: Residual chloride ions (

    
    ) compete with the diamine for metal coordination sites (e.g., in Carboplatin analog synthesis).
    

This guide provides three validated protocols ranging from high-purity isolation to direct in-situ usage.

Method A: Ion Exchange Chromatography (High Purity)

Best For: Small to medium scale (<10g), requiring high purity and total chloride removal.

This method uses a strong basic anion exchange resin (e.g., Dowex 1x8 or Amberlite IRA-400) in the hydroxide (


) form. It is the most gentle method, avoiding strong caustic shocks and thermal stress.
Protocol
  • Resin Preparation:

    • Pack a glass column with Dowex 1x8 (20-50 mesh) . Calculate approx. 10 mL of wet resin per gram of diamine salt.

    • Activation: Flush the column with 1M NaOH (3-4 column volumes) to ensure all sites are in the

      
       form.
      
    • Neutralization: Flush with deionized water until the eluate pH is neutral (~pH 7-8). Critical: Do not skip this, or your product will be contaminated with excess NaOH.

  • Loading & Elution:

    • Dissolve the cis-cyclopentane-1,2-diamine dihydrochloride in a minimum amount of water.

    • Load onto the column carefully.

    • Elute with degassed deionized water . The diamine free base will elute in the aqueous fractions.

  • Isolation:

    • Collect fractions and test for basicity (pH paper).

    • Combine basic fractions and concentrate via rotary evaporation.

    • Final Drying: Co-evaporate with anhydrous ethanol or toluene to remove trace water, then dry under high vacuum.

Validation (The Silver Nitrate Test)

To confirm chloride removal, take a small aliquot of the eluate, acidify with


, and add a drop of 

solution.
  • Clear Solution: Success (No

    
    ).
    
  • White Precipitate: Failure (Chloride breakthrough; regenerate column).

Workflow Visualization

IonExchange cluster_prep Phase 1: Preparation cluster_process Phase 2: Process cluster_finish Phase 3: Isolation Resin Dowex 1x8 Resin NaOH Flush 1M NaOH (Activate OH-) Resin->NaOH Water Flush Water (Until Neutral) NaOH->Water Load Load Salt Solution Water->Load Elute Elute with Degassed Water Load->Elute Collect Collect Basic Fractions Elute->Collect Rotovap Concentrate (Vacuum) Collect->Rotovap Dry Azeotropic Dry (EtOH/Toluene) Rotovap->Dry Final Free Base (Store under Ar) Dry->Final

Figure 1: Ion Exchange workflow ensuring complete chloride removal via resin swapping.

Method B: Chemical Neutralization & Extraction (Scalable)

Best For: Larger scales (>10g) or when ion exchange is too slow.

Because the diamine is water-soluble, standard extraction (e.g., Water/Ether) will result in massive yield loss. You must use the "Salting Out" technique.

Protocol
  • Neutralization:

    • Dissolve the salt in minimal water (e.g., 5 mL per gram).

    • Cool to 0°C. Add 10M NaOH or KOH pellets until pH > 12.

    • Note: The solution will become viscous.

  • Salting Out (Crucial Step):

    • Saturate the aqueous solution with NaCl or

      
       . This pushes the organic diamine out of the water phase.
      
  • Extraction:

    • Extract continuously with Chloroform (

      
      )  or Dichloromethane (DCM) .
      
    • Tip: Simple separatory funnel extraction requires 5-6 repetitions. Continuous liquid-liquid extraction is preferred for 12+ hours.

  • Drying & Isolation:

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Filter and evaporate solvent.[2]

    • Distillation (Optional but Recommended): Distill under reduced pressure (vacuum) to obtain a pristine oil/solid. Store immediately under inert gas.

Data Comparison: Solvent Efficacy
SolventSolubility of Free BaseEase of RemovalRecommendation
Diethyl Ether LowHighPoor (Low yield)
DCM HighHighGood (Requires salting out)
Chloroform Very HighMediumExcellent (Best recovery)
n-Butanol HighLow (High BP)Avoid (Hard to remove)

Method C: In-Situ Neutralization (For Pt-Drug Synthesis)

Best For: Synthesis of Carboplatin/Oxaliplatin analogs where isolation of the free ligand is unnecessary and risky (due to carbonate formation).

If your goal is to react the diamine with


 or 

, do not isolate the free base.
Protocol
  • Calculate the exact molarity of your diamine dihydrochloride salt.

  • Dissolve the salt in water.

  • Add exactly 2.0 equivalents of standard NaOH or KOH solution.

  • Add this neutralized solution immediately to your Platinum precursor solution.

Why this works: The deprotonated amine coordinates to the Pt faster than the chloride ions in the solution, provided the stoichiometry is precise. This eliminates the handling of air-sensitive free amines.

Troubleshooting & FAQs

Q: My isolated free base turned into a white solid crust after 1 hour. What happened?

A: You likely formed a carbamate. Diamines react with atmospheric


:


Fix: Always handle the free base under Nitrogen or Argon. If crust forms, you may need to redistill or regenerate the free base.
Q: Can I use the trans-isomer protocol for the cis-isomer?

A: Generally, yes, but solubility differs. The trans-diamine dihydrochloride is less soluble in methanol than the cis-isomer.[3] This difference is often used to separate the isomers. If you are purifying cis, ensure you aren't inadvertently crystallizing out the trans impurity if using methanol.

Q: I have low recovery from the Ion Exchange column.

A: The amine might be adhering to the resin backbone. Fix: Ensure you are using a Strong Basic Anion resin (quaternary ammonium type like Dowex 1x8). Weak base resins do not work well for this. If sticking occurs, elute with dilute aqueous ammonia (0.5M) instead of pure water, then evaporate the ammonia.

Decision Logic for Method Selection

Troubleshooting Start Start: Select Method Goal What is the end goal? Start->Goal PtSynth Synthesis of Pt-Complexes? Goal->PtSynth Isolation Need Isolated Pure Ligand? Goal->Isolation InSitu Method C: In-Situ Neutralization (No Isolation) PtSynth->InSitu Yes Scale Scale of Reaction? Isolation->Scale Small < 5 Grams Scale->Small Large > 10 Grams Scale->Large IonEx Method A: Ion Exchange (Max Purity) Small->IonEx Extract Method B: Salting Out + Extraction (Max Throughput) Large->Extract

Figure 2: Decision matrix for selecting the optimal purification strategy.

References

  • Preparation of Platinum Anticancer Complexes. Wilson, J. J., & Lippard, S. J. (2014). Synthetic methods for the preparation of platinum anticancer complexes.[1][2][4] Chemical Reviews, 114(8), 4470-4495.

  • Ion Exchange Protocols for Diamines. Bookser, B. C., & Zhu, S. (2001). Solid phase extraction purification of carboxylic acid products... with DOWEX 1x8-400 formate anion exchange resin.[5] Journal of Combinatorial Chemistry, 3(2), 205-215.

  • Separation of Cis and Trans Isomers. Kidwell, R. L. (1975).[3] Separation and purification of cis and trans isomers (US Patent 3,880,925).

  • Synthesis of Carboplatin Analogs (Ligand Handling). Kharat, A. N., et al. (2011). Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate) Platinum(II). Iranian Journal of Chemical Engineering.

Sources

Troubleshooting

Technical Support Center: Diamine Dihydrochloride Stability &amp; Storage

Current Status: Operational Topic: Stability Maintenance & Troubleshooting for Diamine Dihydrochloride Salts Ticket ID: TECH-SUP-2024-DDC Executive Summary: The Stability Paradox Diamine dihydrochlorides (e.g., p-phenyle...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Stability Maintenance & Troubleshooting for Diamine Dihydrochloride Salts Ticket ID: TECH-SUP-2024-DDC

Executive Summary: The Stability Paradox

Diamine dihydrochlorides (e.g., p-phenylenediamine 2HCl, histamine 2HCl, putrescine 2HCl) are salt forms designed to stabilize volatile or reactive amines. However, the very mechanism that stabilizes the amine—protonation by hydrochloric acid—introduces a new vulnerability: extreme hygroscopicity .

When these salts absorb atmospheric moisture, the crystal lattice disrupts. This allows the salt to dissociate locally, potentially releasing the free amine, which is then susceptible to rapid oxidation (discoloration) and polymerization.

The Golden Rule: Stability is a function of Dryness , Darkness , and Inert Atmosphere .

Critical Troubleshooting Guides

Module A: Moisture & Aggregation (The "Brick" Effect)

Symptom: The free-flowing white powder has turned into a hard, sticky clump or a solid "brick." Diagnosis: Hygroscopic failure. The salt has absorbed water from the air, causing partial dissolution and recrystallization into a monolith.

Step Action Technical Rationale
1 Assess Severity If the clump breaks easily with a spatula and is white , it is usable. If it is yellow/brown (for aliphatics) or purple/black (for aromatics), degradation has occurred.
2 Desiccation Place the open container in a vacuum desiccator over

or silica gel for 24-48 hours.
3 Aliquot Once dried, grind (if stable) and aliquot into single-use amber vials. Do not return to the original large container.
4 Prevention Always purge headspace with Argon or Nitrogen before re-sealing.
Module B: Discoloration (The "Pink" Solution)

Symptom: A supposedly clear solution of p-phenylenediamine dihydrochloride turns pink, brown, or black. Diagnosis: Oxidative coupling. The free amine (generated by pH drift or hydrolysis) has oxidized into quinone imines or polymerized.

Root Cause Analysis:

  • Light Exposure: UV light catalyzes the oxidation of the amine moiety.

  • pH Drift: If the solution pH > 6.0, the equilibrium shifts toward the free base, accelerating oxidation.

Corrective Action:

  • Solids: If the powder is deeply colored, discard it . The oxidation products can inhibit enzyme assays and alter cell culture results.

  • Solutions: Discard immediately. You cannot reverse this oxidation.

Mechanism of Degradation (Visualization)

The following diagram illustrates the cascade from moisture absorption to chemical degradation.

DegradationPathway Storage Proper Storage (Dry, Dark, Inert) Moisture Moisture Ingress (Hygroscopicity) Storage->Moisture Seal Failure Lattice Crystal Lattice Disruption Moisture->Lattice H2O Absorption Hydrolysis Partial Hydrolysis (HCl Dissociation) Lattice->Hydrolysis Solvation FreeBase Free Amine Formation Hydrolysis->FreeBase pH Drift Oxidation Oxidation/Polymerization (Color Change) FreeBase->Oxidation + O2 / UV Light Oxidation->FreeBase Autocatalysis

Figure 1: The degradation cascade. Note that moisture is the "gatekeeper" event that enables subsequent chemical breakdown.

Storage Matrix: Solid vs. Solution

Different diamines have varying sensitivities. Use this matrix to determine optimal conditions.

Compound ClassExampleSolid Storage (Long Term)Solution Stability (Working)
Aliphatic Diamines Putrescine 2HCl, Cadaverine 2HClRoom Temp or 4°C . Desiccated. Hygroscopic but chemically robust.Unstable at RT. Store at -20°C. Stable for ~1 month if frozen.
Aromatic Diamines p-Phenylenediamine (PPD) 2HCl-20°C . Protect from light.[1][2][3] Argon overlay essential .Highly Unstable. Prepare FRESH. Oxidizes within hours at RT.
Bioactive Amines Histamine 2HCl4°C or -20°C . Desiccated.4°C (Dark). Stable for weeks if pH < 5. Degrades rapidly if neutral/alkaline.

Experimental Protocols for Stability

Protocol A: Re-Validation of Stored Material

Before using an old bottle of diamine dihydrochloride for critical experiments (e.g., cell culture, synthesis), perform this quick check.

  • Visual Inspection:

    • Compare color against a fresh reference (usually bright white).

    • Check for "caking" (sign of moisture).

  • Solubility Test:

    • Dissolve 100 mg in 1 mL of distilled water.

    • Pass: Solution is clear and colorless (or very faint yellow for some aromatics).

    • Fail: Solution is turbid or distinct pink/brown.

  • pH Check:

    • Measure pH of a 5% w/v solution.

    • Target: pH should be acidic (typically 3.0 – 5.0 depending on the specific diamine).

    • Fail: pH > 6.0 indicates loss of HCl and potential free base formation.

Protocol B: Inert Gas Overlay (The "Argon Blanket")

Required for opening/closing bottles of PPD or Histamine.

  • Connect a hose to an Argon or Nitrogen tank with a low-pressure regulator.

  • Open the chemical bottle.

  • Insert the hose tip into the bottle neck (do not touch the powder).

  • Flow gas gently (~2 L/min) for 10–15 seconds to displace air.

  • Cap the bottle immediately while the gas is still flowing.

  • Wrap the cap with Parafilm for long-term storage.

Decision Logic: Handling & Storage

StorageLogic Start Received Diamine 2HCl Form Is it Solid or Solution? Start->Form SolidType Is it Aromatic? (e.g., PPD) Form->SolidType Solid SolDuration Usage Timeframe? Form->SolDuration Solution SolidStore1 Store -20°C Protect from Light Argon Overlay SolidType->SolidStore1 Yes (Light Sensitive) SolidStore2 Store RT/4°C Desiccator Cabinet SolidType->SolidStore2 No (Aliphatic) SolFresh Prepare Fresh Discard unused SolDuration->SolFresh Immediate Use SolFreeze Aliquot & Freeze (-20°C) Avoid Freeze-Thaw SolDuration->SolFreeze Future Use

Figure 2: Decision tree for incoming inventory management.

Frequently Asked Questions (FAQs)

Q: Can I autoclave diamine dihydrochloride solutions? A: Generally, NO . While the salt form is thermally more stable than the free base, the high heat (121°C) can induce hydrolysis and oxidation, especially for aromatic diamines like PPD.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane.

Q: My Histamine 2HCl solution has crystals at the bottom after storage at 4°C. A: This is likely precipitation due to saturation, not degradation.

  • Fix: Warm the solution gently to 37°C in a water bath and vortex. If the crystals dissolve and the solution remains colorless, it is safe to use.

Q: Why does the Safety Data Sheet (SDS) say "Store under Inert Gas"? A: This is to prevent carbonate formation . Diamines can react with atmospheric


 to form carbamates, and moisture absorption accelerates this. The inert gas excludes both oxygen (preventing oxidation) and 

.

Q: Is it safe to use metal spatulas? A: It is better to use plastic or ceramic . Trace metal ions (Iron, Copper) from scratched metal spatulas can act as catalysts for the oxidation of diamines (Fenton-type reactions), speeding up the "browning" of your compound.

References

  • National Center for Biotechnology Information (PubChem). Histamine dihydrochloride (Compound Summary). Retrieved from [Link]

  • Nielsen, N. H., et al. (1988). Stability of histamine dihydrochloride in solution.[4] Allergy, 43(6), 454-457.[4] (Demonstrates temperature/light dependence of histamine stability).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of cis-Cyclopentane-1,2-diamine Dihydrochloride: A Comparative Technical Guide

Topic: 1H NMR interpretation of cis-Cyclopentane-1,2-diamine dihydrochloride Content Type: Publish Comparison Guide Executive Summary cis-Cyclopentane-1,2-diamine dihydrochloride is a critical stereochemical scaffold, pr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR interpretation of cis-Cyclopentane-1,2-diamine dihydrochloride Content Type: Publish Comparison Guide

Executive Summary

cis-Cyclopentane-1,2-diamine dihydrochloride is a critical stereochemical scaffold, primarily utilized as a ligand in the synthesis of second-generation platinum-based anticancer agents (analogs of Carboplatin/Oxaliplatin) and as a chiral auxiliary in asymmetric catalysis.

This guide provides a definitive technical analysis of its 1H NMR spectral signature in DMSO-d


. Unlike its 6-membered ring analog (DACH), the cyclopentane backbone introduces unique conformational mobility ("envelope" puckering) that inverts standard coupling constant expectations. This document compares the cis-isomer against its trans-isomer and the industry-standard 1,2-diaminocyclohexane (DACH) to facilitate precise structural verification.
Part 1: Structural Context & Stereochemical Analysis

To interpret the NMR data accurately, one must first understand the symmetry elements that define the signal multiplicity.

  • cis-Isomer (Target): Possesses a plane of symmetry (

    
    ) bisecting the C1-C2 bond. This renders the molecule meso . The two methine protons (
    
    
    
    ) are chemically equivalent, as are the two amine groups.
  • trans-Isomer (Alternative): Possesses

    
     rotational symmetry. It exists as a pair of enantiomers (
    
    
    
    and
    
    
    ). While the methine protons are also equivalent to each other, the coupling environment differs significantly due to the dihedral angles.
Visualization: Stereochemical Relationships

The following diagram illustrates the symmetry differences that dictate the NMR complexity.

Stereochemistry Target cis-Cyclopentane-1,2-diamine (Meso Compound) Trans trans-Cyclopentane-1,2-diamine (Racemic Mixture) Target->Trans Stereoisomer (Diastereomer) DACH 1,2-Diaminocyclohexane (DACH) (Rigid Chair Conformation) Target->DACH Ring Homolog (5-mem vs 6-mem) Diff1 Key NMR Feature: Plane of Symmetry (Simplified Spectrum) Target->Diff1 Diff2 Key NMR Feature: C2 Symmetry (Complex Coupling) Trans->Diff2

Caption: Stereochemical relationship map highlighting symmetry elements that define magnetic equivalence in NMR spectra.

Part 2: Experimental Protocol

Expert Insight: The choice of solvent is the single most critical variable for this compound. Using D


O will cause the rapid exchange of the ammonium protons (

), collapsing the most diagnostic triplet signal into HDO. DMSO-d

is mandatory
for full characterization.
Optimized Workflow
  • Sample Preparation: Weigh 10–15 mg of cis-cyclopentane-1,2-diamine dihydrochloride.

  • Solvation: Add 600 µL of DMSO-d

    
     (99.9% D).
    
    • Note: The dihydrochloride salt may dissolve slowly. Sonicate for 60 seconds if necessary. Do not heat above 40°C to avoid promoting H/D exchange with residual water.

  • Acquisition:

    • Pulse Angle: 30° or 45° (to prevent saturation of the strong solvent signal).

    • Relaxation Delay (D1):

      
       2.0 seconds (Ammonium protons have long T1 times).
      
    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing: Calibrate the residual DMSO pentet to 2.50 ppm .

Part 3: 1H NMR Interpretation (The Core)
Spectral Assignment Table (DMSO-d

)
PositionProton TypeChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

) / Notes
N-H Ammonium (

)
8.20 – 8.50 Broad Singlet/Triplet6HDisappears on D

O shake. Broadening indicates rate of exchange.
C1, C2 Methine (

)
3.50 – 3.70 Multiplet2HDeshielded by cationic nitrogen.
C3, C5 Methylene (

)
1.80 – 2.10 Multiplet2HDiastereotopic protons due to ring constraint.
C3, C5 Methylene (

)
1.50 – 1.70 Multiplet2HComplex higher-order splitting.
C4 Methylene (

)
1.40 – 1.60 Multiplet2HFurthest from electropositive center.
Detailed Mechanistic Analysis

1. The Ammonium Signal (8.2–8.5 ppm): In the dihydrochloride salt, the nitrogen is protonated (


). In dry DMSO-d

, these protons appear as a broad signal downfield.
  • Validation Check: If this signal is a sharp triplet (

    
     Hz), it indicates coupling to 
    
    
    
    (spin 1), which is rare but possible in ultra-dry, acid-free solvents. Usually, quadrupole relaxation broadens it.

2. The Methine Region (3.5–3.7 ppm): This is the "fingerprint" region.

  • Cis vs. Trans Coupling Logic: In 6-membered rings (cyclohexane),

    
     (trans) is large (~10 Hz). However, in 5-membered rings (cyclopentane), this rule often inverts. 
    
  • The cis-isomer typically adopts an "envelope" conformation where the H-C-C-H dihedral angle is nearly 0° (eclipsed), leading to a larger coupling constant (

    
     Hz)  according to the Karplus equation.
    
  • The trans-isomer has a dihedral angle closer to 120° (pseudo-equatorial), leading to a smaller coupling constant (

    
     Hz) .
    
  • Diagnostic: The cis-isomer methine signal often appears as a more defined, wider multiplet compared to the trans-isomer.

Part 4: Comparative Analysis (Alternatives)

This section compares the target product against its direct stereoisomer and the market-leading alternative (DACH).

Comparison Table: Performance & Spectral Characteristics
Featurecis-Cyclopentane-1,2-diamine (Target)trans-Cyclopentane-1,2-diamine (Isomer)trans-1,2-Diaminocyclohexane (DACH)
Ring Conformation Flexible (Envelope)Flexible (Twist)Rigid (Chair)
Symmetry Meso (Plane of symmetry)

(Chiral)

(Chiral)
Methine

(ppm)
~3.60 ppm~3.45 ppm~2.90 – 3.10 ppm
Vicinal Coupling (

)
Larger (~7-9 Hz) (Nearly eclipsed)Smaller (~4-6 Hz) (Gauche-like)Large (~10-12 Hz) (Anti-periplanar)
Primary Application Specialized Pt-drugs (solubility focus)Chiral resolution agentsOxaliplatin synthesis (Standard)
Graphical Workflow for Identification

Use this logic flow to identify your compound or impurities.

IdentificationLogic Start Unknown Diamine Salt (DMSO-d6) Step1 Check NH3+ Signal (8.0 - 8.5 ppm) Start->Step1 Step2 Analyze Methine Region (2.8 - 3.8 ppm) Step1->Step2 Decision1 Chemical Shift? Step2->Decision1 ResultDACH < 3.2 ppm Likely DACH (Cyclohexane) Decision1->ResultDACH ResultC5 > 3.4 ppm Likely Cyclopentane Decision1->ResultC5 Decision2 Coupling Width/Pattern ResultC5->Decision2 ResultCis Wider Splitting / Downfield CIS Isomer Decision2->ResultCis ResultTrans Narrower Splitting / Upfield TRANS Isomer Decision2->ResultTrans

Caption: Logic flow for distinguishing cis-cyclopentane diamine from DACH and trans-isomers.

Part 5: Troubleshooting & Validation

Self-Validating the Spectrum:

  • Integration Ratio: The ratio of the ammonium protons (8.3 ppm) to the methine protons (3.6 ppm) must be exactly 3:1 (6H : 2H). If this ratio is skewed, your salt is likely a mono-hydrochloride or contains residual free amine.

  • Water Peak: In DMSO-d

    
    , water appears at 3.33 ppm. If the sample is wet, the ammonium peak at 8.3 ppm will broaden significantly or merge with the water peak due to proton exchange.
    
    • Remediation:[1] Dry the salt under vacuum over P

      
      O
      
      
      
      for 24 hours before re-running.

Common Impurity:

  • Free Amine: If the sample was not fully acidified, you will see a shift of the methine protons upfield (toward 3.0 ppm) and the disappearance of the 8.3 ppm signal, replaced by a broad singlet near 1.5–2.0 ppm (

    
    ).
    
References
  • National Institute of Standards and Technology (NIST). (2025). cis-1,2-Cyclohexanediamine Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]

  • Hall, M. D., et al. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes. National Institutes of Health (PMC). [Link]

  • Dodziuk, H., et al. (2005).[2] 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins. Magnetic Resonance in Chemistry. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Journal of Organic Chemistry. (Cited via University of Illinois data tables). [Link]

Sources

Comparative

Distinguishing cis- and trans-1,2-Diaminocyclopentane: A Comprehensive Spectroscopic Guide

As a Senior Application Scientist, resolving the stereochemistry of cyclic diamines is a routine yet critical challenge. 1,2-Diaminocyclopentane (DACP) is a privileged scaffold in modern chemistry. The trans-isomer, poss...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, resolving the stereochemistry of cyclic diamines is a routine yet critical challenge. 1,2-Diaminocyclopentane (DACP) is a privileged scaffold in modern chemistry. The trans-isomer, possessing


 symmetry, is a highly sought-after chiral director in asymmetric catalysis (e.g., salen-metal complexes) and a potent ligand in the development of platinum-based DNA-intercalating anti-cancer therapeutics[1][2]. Conversely, the cis-isomer is a meso compound (

symmetry) that lacks this chiral induction capability.

Because these diastereomers possess identical masses and similar boiling points, distinguishing them requires rigorous, self-validating spectroscopic workflows[3]. This guide objectively compares the analytical techniques used to resolve DACP isomers, grounds the methodologies in structural causality, and provides step-by-step protocols for definitive characterization.

Mechanistic Grounding: The Causality of Conformation

To understand the spectroscopic differences between cis- and trans-DACP, we must first analyze the conformational dynamics of the cyclopentane ring. Unlike the rigid, perfectly staggered chair conformation of cyclohexane, cyclopentane rapidly interconverts between "envelope" and "half-chair" conformations to relieve torsional strain.

  • cis-1,2-Diaminocyclopentane: The two amine groups are forced onto the same face of the ring. To minimize steric clash, the ring adopts a conformation where the vicinal methine protons (C1-H and C2-H) are nearly eclipsed. This results in a dihedral angle (

    
    ) approaching 0° to 20°[3][4].
    
  • trans-1,2-Diaminocyclopentane: The amine groups reside on opposite faces. The ring adopts a pseudo-axial/pseudo-equatorial arrangement for the substituents, pushing the vicinal methine protons into a staggered-like geometry with a dihedral angle (

    
    ) of approximately 90° to 110°[4][5].
    

These geometric realities dictate the outcomes of both Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Comparison of Analytical Alternatives

No single technique should be relied upon in isolation. A robust analytical pipeline utilizes orthogonal methods to build a self-validating data set.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniquePrimary Diagnostic MarkerResolution PowerThroughputLimitations
¹H NMR Spectroscopy Methine ³JHH CouplingHigh (Definitive)FastRequires high-purity, anhydrous samples to prevent signal broadening[5].
¹³C NMR Spectroscopy C1/C2 Chemical Shift (

-gauche)
Medium (Supporting)MediumRequires baseline comparison; absolute shifts can vary by solvent.
FT-IR Spectroscopy N-H Stretching FrequencyLow (Screening)Very FastSensitive to concentration and intermolecular H-bonding artifacts.
Chemical Derivatization Cyclic Urea FormationHigh (Binary Pass/Fail)SlowDestructive technique; requires additional purification steps[3].
Table 2: Quantitative Spectroscopic Data for DACP Isomers
IsomerSymmetry¹H NMR Methine ³JHH¹³C NMR C1/C2 ShiftFT-IR N-H StretchDerivatization Outcome
cis-1,2-DACP

(meso)
7.0 – 9.0 Hz Upfield (Shielded)~3280 cm⁻¹ (Broad)Quantitative cyclic urea
trans-1,2-DACP

(Chiral)
3.0 – 5.0 Hz Downfield (Deshielded)~3350 cm⁻¹ (Sharp)No cyclic urea (Strain)

Self-Validating Experimental Protocols

The following protocols are designed as a closed-loop, self-validating system. The non-destructive NMR analysis provides the primary quantitative data, which is then orthogonally confirmed by a binary chemical derivatization step.

Protocol 1: High-Resolution ¹H NMR Acquisition & Karplus Analysis

The Karplus equation dictates that


 coupling constants are maximized at dihedral angles of 0° and 180°, and minimized near 90°. This makes ¹H NMR the most definitive non-destructive tool for DACP[4][6].
  • Sample Preparation: Dissolve 10–15 mg of the unknown DACP isomer in 0.6 mL of anhydrous CDCl₃. Causality Note: Anhydrous solvent is critical. Trace water facilitates rapid proton exchange at the amine sites, which can broaden the adjacent methine proton signals and obscure the fine multiplet splitting required for J-coupling analysis.

  • Acquisition: Acquire a standard ¹H NMR spectrum at

    
     400 MHz. Set a narrow spectral width (e.g., 10 ppm) and use a high number of data points (e.g., 64k) to ensure high digital resolution (Hz/point)[1][5].
    
  • Data Processing: Apply zero-filling and mild Gaussian apodization. Isolate the methine proton multiplet (typically found between 2.80 and 3.30 ppm).

  • Validation: Measure the peak-to-peak distance within the multiplet.

    • If the coupling constant is > 7.0 Hz , the nearly eclipsed geometry is confirmed, identifying the cis-isomer .

    • If the coupling constant is < 5.0 Hz , the ~100° dihedral angle is confirmed, identifying the trans-isomer .

Protocol 2: Orthogonal Chemical Validation via Derivatization

Spectroscopic data can occasionally be ambiguous due to overlapping signals or impurities. Chemical derivatization provides a definitive, binary validation based on ring strain[3].

  • Reagent Setup: In a flame-dried flask, dissolve 50 mg of the DACP isomer in 2 mL of dry dichloromethane (DCM). Add 2.5 equivalents of triethylamine.

  • Reaction: Cool the mixture to 0 °C. Slowly add 0.35 equivalents of triphosgene (a safe phosgene equivalent). Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Analysis & Causality:

    • Pass (cis): The cis-isomer's syn-coplanar amines are perfectly pre-organized to attack the carbonyl carbon, rapidly forming a stable, cis-fused 5,5-bicyclic cyclic urea. TLC will show quantitative conversion.

    • Fail (trans): The trans-isomer's anti-coplanar amines cannot simultaneously reach a single carbonyl center without inducing catastrophic ring strain. The reaction will stall, yielding unreacted starting material or complex polymeric mixtures[3].

Analytical Workflow Visualization

The following decision tree illustrates the multiplexed workflow for resolving DACP isomers, combining primary spectroscopic markers with orthogonal chemical validation.

DACP_Analysis Sample 1,2-Diaminocyclopentane (Unknown Isomer) NMR 1H NMR Spectroscopy (Analyze Methine Protons) Sample->NMR IR FT-IR Spectroscopy (Analyze N-H Stretch) Sample->IR Deriv Chemical Derivatization (Triphosgene Reaction) Sample->Deriv Cis cis-Isomer (meso) • ³J_HH ≈ 7-9 Hz • H-Bonded N-H (~3280 cm⁻¹) • Forms Cyclic Urea NMR->Cis Dihedral ~0° Trans trans-Isomer (C2) • ³J_HH ≈ 3-5 Hz • Free N-H (~3350 cm⁻¹) • No Cyclic Urea Formed NMR->Trans Dihedral ~100° IR->Cis Intramolecular H-Bond IR->Trans No Intramolecular H-Bond Deriv->Cis Kinetically Favored Deriv->Trans Sterically Hindered

Multiplexed spectroscopic and chemical workflow for the definitive resolution of DACP isomers.

References

  • trans-Cyclopentane-1,2-dicarboxylic acid | 17224-73-6 - Benchchem Source: benchchem.com
  • Dalton Transactions - UQ eSpace - The University of Queensland Source: uq.edu.au
  • benzoquinone with diamines - Åbo Akademi University Research Portal Source: abo.fi
  • Dalton Transactions - Source: unict.it

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants - Benchchem Source: benchchem.com
  • Feeding a Molecular Squid: A Pliable Nanocarbon Receptor for Electron-Poor Aromatics | Journal of the American Chemical Society Source: acs.org

Sources

Validation

Comprehensive Cytotoxicity and Efficacy Comparison: cis-Cyclopentanediamine Platinum Analogs vs. Standard Platinum Chemotherapeutics

Executive Summary Platinum-based antineoplastic agents, primarily cisplatin, carboplatin, and oxaliplatin, remain the cornerstone of chemotherapy for various solid tumors. However, their clinical utility is frequently do...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Platinum-based antineoplastic agents, primarily cisplatin, carboplatin, and oxaliplatin, remain the cornerstone of chemotherapy for various solid tumors. However, their clinical utility is frequently dose-limited by severe toxicities (e.g., nephrotoxicity, peripheral neuropathy) and the rapid emergence of intrinsic or acquired drug resistance. To circumvent these limitations, structurally novel carrier ligands have been aggressively investigated. Among these, cis-cyclopentanediamine platinum analogs have emerged as highly potent alternatives, demonstrating unique DNA binding kinetics and an exceptional ability to overcome cross-resistance[1].

This guide objectively compares the cytotoxic performance of cis-cyclopentanediamine platinum analogs against traditional alternatives, detailing the mechanistic rationale and providing self-validating experimental protocols for robust laboratory evaluation.

Mechanistic Rationale: The Cyclopentanediamine Advantage

The cytotoxicity of platinum complexes is fundamentally dictated by their cellular uptake, aquation rates, and the subsequent formation of DNA intrastrand and interstrand cross-links. Classical square-planar Pt(II) complexes utilize carrier ligands to distort the DNA double helix, preventing replication and transcription.

The substitution of a traditional amine or cyclohexane ring with a cis-cyclopentanediamine moiety alters the steric bulk and the dihedral angle of the coordinating nitrogen atoms. This precise structural modification leads to two primary advantages:

  • Enhanced Local DNA Unwinding: The cyclopentane ring induces a distinct conformational change in the 1,2-GG intrastrand cross-link, leading to enhanced local DNA unwinding (approximately 1.5-fold greater) compared to cisplatin[2].

  • Evasion of DNA Repair Mechanisms: The unique geometric distortion is less efficiently recognized by nucleotide excision repair (NER) proteins. This results in a significantly lower efficiency of DNA repair, profound inhibition of DNA polymerase, and prolonged cell cycle arrest leading to apoptosis[2].

MOA N1 cis-Cyclopentanediamine Pt(II) Complex N2 Cellular Internalization (CTR1 Transporter) N1->N2 N3 Intracellular Aquation (Loss of Leaving Groups) N2->N3 N4 DNA Adduct Formation (1,2-GG Intrastrand) N3->N4 N5 Steric Evasion of NER Repair Proteins N4->N5 N6 Irreversible Apoptosis (Caspase Cascade) N5->N6

Figure 1: Intracellular activation and apoptotic signaling of cis-cyclopentanediamine Pt(II).

Comparative Cytotoxicity Profile

Extensive in vitro evaluations have benchmarked cis-cyclopentanediamine platinum analogs against standard-of-care agents. Notably, in human ovarian cancer models (A2780), these analogs exhibit a 3.4- to 5.4-fold improvement in cytotoxicity over cisplatin, driven by enhanced cellular uptake and reduced repair efficiency[2]. Furthermore, they maintain significant efficacy in oxaliplatin-refractory colorectal cancer cell lines, bypassing established resistance mechanisms[3].

Table 1: In Vitro Cytotoxicity (IC50 in µM) Comparison
Cell LineOrigin / PhenotypeCisplatinOxaliplatincis-Cyclopentanediamine PtFold Improvement (vs Cisplatin)
A2780 Human Ovarian (Sensitive)1.25 ± 0.150.95 ± 0.100.28 ± 0.05~4.5x
A2780cis Human Ovarian (Pt-Resistant)14.50 ± 1.204.20 ± 0.351.15 ± 0.12~12.6x
HCT116 Colorectal Carcinoma3.80 ± 0.400.85 ± 0.080.45 ± 0.06~8.4x
L1210 Murine Leukemia0.85 ± 0.050.60 ± 0.050.18 ± 0.02~4.7x

(Note: Data synthesized from comparative studies of novel Pt(II) coordination complexes[1][2]. IC50 values represent the drug concentration reducing mean absorbance to 50% of untreated controls following 72h incubation).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols establish a self-validating experimental system. By coupling a phenotypic viability assay (MTT) with a direct quantitative measurement (ICP-MS for platinum uptake), researchers can directly correlate intracellular drug concentration with cytotoxic efficacy, ruling out false positives caused by assay interference.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality & Rationale: The MTT assay measures mitochondrial metabolic activity, providing a reliable proxy for cell viability. Utilizing a 4-parameter logistic (4PL) regression ensures accurate IC50 determination across a non-linear dose-response curve[2].

  • Cell Seeding: Harvest exponentially growing cells using 0.25% Trypsin-EDTA. Seed at a density of

    
     cells/well in 96-well flat-bottom microtiter plates (100 µL/well). Incubate for 24 h at 37°C in a 5% CO₂ humidified atmosphere to allow for adherence.
    
  • Compound Preparation: Dissolve the cis-cyclopentanediamine platinum analog in sterile ddH₂O or DMSO (ensure final DMSO concentration is <0.5% to prevent solvent-induced cytotoxicity). Prepare 9-point serial dilutions (e.g., 0.01 µM to 100 µM).

  • Drug Treatment: Aspirate the old media and add 100 µL of the drug-containing media to the respective wells. Include vehicle controls and blank wells. Incubate for 72 h.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C.

  • Formazan Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the intracellular formazan crystals. Shake the plate for 10 minutes on an orbital shaker.

  • Quantification: Read the absorbance at 570 nm (with a reference wavelength of 650 nm) using a microplate reader. Calculate IC50 using 4PL regression software.

Protocol 2: Intracellular Platinum Accumulation (ICP-MS)

Causality & Rationale: Differential cytotoxicity is often a function of cellular entry rather than inherent molecular toxicity. ICP-MS provides parts-per-trillion sensitivity to quantify internalized platinum, validating whether enhanced efficacy is due to increased uptake or superior DNA binding[1].

  • Treatment: Seed cells in 6-well plates (

    
     cells/well) and treat with equipotent concentrations (e.g., 5 µM) of the platinum complexes for 24 h.
    
  • Harvesting: Wash cells three times with ice-cold PBS to remove extracellular drug. Trypsinize, count the cells, and pellet via centrifugation (1000 x g, 5 min).

  • Digestion: Resuspend the cell pellet in 200 µL of concentrated Nitric Acid (HNO₃, trace metal grade). Heat at 70°C for 2 hours to completely mineralize the biological matrix and release bound platinum ions.

  • Dilution & Analysis: Dilute the digested samples to a final HNO₃ concentration of 2% using ultrapure water. Analyze the

    
     isotope concentration via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Normalize platinum content to the number of cells (ng Pt / 
    
    
    
    cells).

ProtocolWorkflow S1 1. Cell Culture & Seeding S2 2. Compound Incubation S1->S2 S3 3A. MTT Assay (Viability Proxy) S2->S3 S4 3B. Cell Digestion (HNO3 Matrix) S2->S4 S5 4A. Absorbance Read & IC50 Calculation S3->S5 S6 4B. ICP-MS Analysis (Pt Quantification) S4->S6 S7 5. Correlation of Uptake vs. Efficacy S5->S7 S6->S7

Figure 2: Parallel experimental workflow validating cytotoxicity against cellular Pt uptake.

References

1.[4] Title: A newly synthesized platinum complex as a potent antitumor drug candidate Source: ResearchGate URL: 2.[1] Title: In vitro cytotoxicity of a novel platinum(II) coordination complex containing diaminocyclohexane and dichloropropane Source: ResearchGate URL: 3.[2] Title: Patent Application Publication US 2014/0255394A1 Source: Googleapis URL: 4.[3] Title: US20140255394A1 - Method of Treating Colorectal Cancer Source: Google Patents URL:

Sources

Comparative

Structural and Functional Comparison: cis-1,2-Diaminocyclopentane vs. Ethylenediamine in Ligand Design and Drug Discovery

Executive Summary For decades, ethylenediamine (EDA) has served as the foundational bidentate nitrogen ligand in coordination chemistry and a versatile pharmacophore in drug discovery. However, the drive to optimize targ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, ethylenediamine (EDA) has served as the foundational bidentate nitrogen ligand in coordination chemistry and a versatile pharmacophore in drug discovery. However, the drive to optimize target affinity through conformational restriction has led researchers to explore cyclic analogues like cis-1,2-diaminocyclopentane (c-DACP). This guide provides an objective, data-driven comparison of these two diamines, analyzing how the transition from a highly flexible acyclic backbone to a rigid cyclic scaffold impacts metal chelation, regioselectivity in organic synthesis, and structure-activity relationships (SAR) in drug development.

Physicochemical and Structural Profiling

The fundamental difference between EDA and c-DACP lies in their conformational degrees of freedom. EDA features free rotation around its central C–C bond, allowing it to adopt an optimal gauche conformation upon metal binding. In contrast, the cyclopentane ring of c-DACP locks the two amine groups into a strict cis-geometry, imposing a fixed dihedral angle that significantly alters its steric profile and binding trajectory.

Quantitative Comparison Table
PropertyEthylenediamine (EDA)cis-1,2-Diaminocyclopentane (c-DACP)
Structure Type Acyclic, aliphatic diamineCyclic, aliphatic diamine
pKa Values pKa₁ ≈ 6.85, pKa₂ ≈ 9.93 [4]~6.5, ~9.5 (Context-dependent)
Pt(II) Bite Angle ~83.7° (Ideal gauche chelation) [3]~82–84° (Constrained envelope conformation)
Conformational Freedom High (Free C–C rotation)Low (Locked in cis geometry)
Regioselectivity (DHBQ) Mixed products (diimine + ortho-quinone) [2]Exclusively diamino-ortho-quinone [2]
PfPFT Inhibition Efficacy High (Flexible subpocket binding) [1]Poor (Steric clash, trajectory mismatch) [1]

Coordination Chemistry and Metal Complexation

Both EDA and c-DACP act as strong bidentate (chelating) ligands, forming highly stable five-membered metallacycles with transition metals such as Platinum(II).

When EDA coordinates to Pt(II), it forms a nearly strain-free five-membered ring with a mean N-Pt-N bite angle of 83.7° [3]. The lack of backbone steric hindrance allows the complex to adopt an optimal square-planar geometry. Conversely, c-DACP forces the resulting metallacycle into a specific envelope conformation [5]. While it successfully forms complexes like cis-[PtCl₂(cis-1,2-diaminocyclopentane)], the steric bulk of the cyclopentane ring projects axially, which can hinder the approach of secondary ligands or substrates—a critical factor when designing metallodrugs or homogeneous catalysts.

G1 EDA Ethylenediamine (EDA) Acyclic Scaffold Flex High Conformational Freedom (Free C-C Rotation) EDA->Flex cDACP cis-1,2-Diaminocyclopentane Cyclic Scaffold Rigid Restricted Dihedral Angle (Locked cis-Geometry) cDACP->Rigid Pt_EDA Optimal Pt(II) Chelation Bite Angle ~83.7° Flex->Pt_EDA Pt_cDACP Constrained Pt(II) Chelation Fixed Envelope Conformation Rigid->Pt_cDACP

Figure 1: Conformational flexibility and its direct impact on Platinum(II) chelation geometry.

Impact on Drug Development: The PfPFT Case Study

The structural rigidity of c-DACP is a double-edged sword in drug discovery. A prime example is the development of Plasmodium-selective farnesyltransferase (PfPFT) inhibitors—a promising class of antimalarial agents.

Researchers attempted to rigidify an EDA-based inhibitor scaffold by substituting it with c-DACP to reduce entropic penalties upon binding. However, experimental data revealed that the cis-1,2-diaminocyclopentyl-based derivatives exhibited little to no inhibition of PfPFT at 50 nM concentrations [1].

The Causality: Homology modeling and docking studies demonstrated that the PfPFT active site requires the functionalized amines to project into two distinct, spatially separated binding subpockets. The flexible EDA backbone easily adopts the necessary conformation. In contrast, the fixed dihedral angle of the cis-1,2-cyclic scaffold restricts the trajectory of the functionalized amines, allowing only one appendage to dock correctly while forcing the other into a steric clash [1].

G2 Start PfPFT Inhibitor Scaffold Selection Path1 Ethylenediamine (EDA) Start->Path1 Path2 cis-1,2-Diaminocyclopentane Start->Path2 Mech1 Flexible backbone allows amines to project into dual binding subpockets Path1->Mech1 Mech2 Rigid cyclic constraint forces amines into suboptimal trajectory Path2->Mech2 Result1 High Potency (ED50 in low nM range) Mech1->Result1 Result2 Loss of Efficacy (No inhibition at 50 nM) Mech2->Result2

Figure 2: Structure-Activity Relationship (SAR) pathway demonstrating scaffold trajectory mismatch.

Regioselectivity in Organic Synthesis

The cyclic strain of c-DACP can be leveraged to drive highly regioselective organic reactions that fail with EDA. When reacting with 2,5-dihydroxy-[1,4]-benzoquinone (DHBQ), aliphatic diamines typically yield unpredictable mixtures.

  • EDA Reaction: Yields a difficult-to-separate mixture of the ortho-quinone diimine and the 4,5-diamino-substituted ortho-quinone [2].

  • c-DACP Reaction: Yields exclusively the diamino-ortho-quinone [2].

The Causality: This absolute regioselectivity is driven by Strain-Induced Bond Localization (SIBL). The rigid cis-geometry of the cyclopentane ring interacts with the transition state to favor nucleophilic substitution of the OH groups over diimine formation on the quinoid carbonyls, effectively overriding standard conjugation rules [2].

Experimental Protocols

To ensure reproducibility, the following self-validating protocols outline the synthesis of key derivatives discussed in this guide.

Protocol A: Synthesis of cis-[PtCl₂(cis-1,2-diaminocyclopentane)]

This protocol utilizes the thermodynamic stability of the Pt-N bond to drive the displacement of labile chloride ligands.

  • Preparation: Dissolve 1.0 mmol of Potassium tetrachloroplatinate(II) (K₂PtCl₄) in 10 mL of deionized water. The solution will appear deep red.

  • Ligand Addition: Slowly add an equimolar amount (1.0 mmol) of cis-1,2-diaminocyclopentane dissolved in 2 mL of water dropwise to the stirring Pt solution.

  • Reaction: Stir the mixture at room temperature for 24 hours. Critical Step: Conduct this step in the dark (wrap the flask in aluminum foil) to prevent photo-induced isomerization or degradation of the resulting Pt(II) complex.

  • Validation & Isolation: The successful chelation and formation of the neutral complex is self-indicated by the precipitation of a yellow solid (the neutral complex is insoluble in water, unlike the anionic precursor). Filter the yellow precipitate, wash with cold water and ethanol, and dry under vacuum [5].

Protocol B: Regioselective Synthesis of Diamino-ortho-quinone via c-DACP

This protocol leverages SIBL to achieve a single tautomeric product.

  • Preparation: Dissolve 1.0 mmol of 2,5-dihydroxy-[1,4]-benzoquinone (DHBQ) in 15 mL of anhydrous methanol under an inert nitrogen atmosphere to prevent auto-oxidation.

  • Reagent Addition: Add 1.1 mmol of cis-1,2-diaminocyclopentane dropwise.

  • Reaction: Stir the solution at room temperature for 4 hours. The reaction is self-validating visually; the solution will transition to a deep red color, followed by the precipitation of the diamino-ortho-quinone as a red powder.

  • Isolation: Filter the precipitate and wash with cold methanol.

  • Analytical Confirmation: Because elemental analysis cannot distinguish between the diimine and the ortho-quinone tautomers, use ¹³C-NMR and IR spectroscopy (specifically looking for the distinct C=O stretch of the ortho-quinone at ~1650 cm⁻¹) to confirm the regioselective outcome [2].

References

  • Potent, Plasmodium-Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites: Structure—Activity Relationships of Ethylenediamine-Analogue Scaffolds and Homology Model Validation. NIH.
  • Reaction of 2,5-dihydroxy-[1,4]-benzoquinone with diamines. Åbo Akademi University Research Portal.
  • Structural Aspects of Monomeric Platinum Coordination Complexes. SCIRP.
  • Calculate the pH of a 0.275 M solution of ethylenediamine. Brainly.
  • Phillip E. Fanwick PhD Chemical Crystallographer at Purdue University. ResearchGate.
Validation

Technical Guide: Validation of Enantiomeric Purity in Modified Cyclopentane Diamines

Executive Summary Modified cyclopentane diamines (e.g., (1S,2S)-1,2-diaminocyclopentane derivatives) are critical scaffolds in modern drug discovery, serving as the pharmacophore backbone for influenza neuraminidase inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Modified cyclopentane diamines (e.g., (1S,2S)-1,2-diaminocyclopentane derivatives) are critical scaffolds in modern drug discovery, serving as the pharmacophore backbone for influenza neuraminidase inhibitors (e.g., Peramivir) and various kinase inhibitors.

Validating the enantiomeric purity of these scaffolds presents a unique analytical challenge:

  • Lack of Chromophores: Many intermediates lack strong UV absorbance, rendering standard UV-HPLC ineffective without modification.

  • Stereochemical Density: The presence of multiple chiral centers creates complex mixtures of enantiomers and diastereomers.

This guide compares the two industry-standard methodologies for validating these scaffolds: Direct Chiral Supercritical Fluid Chromatography (SFC) and Indirect Derivatization with Marfey’s Reagent (FDAA) .

The Verdict:

  • Use Direct Chiral SFC for high-throughput screening and preparative scale-up where speed is paramount.[1]

  • Use Marfey’s Derivatization for trace impurity analysis (<0.1% enantiomer) and when specialized chiral detectors (CAD/ELSD) or columns are unavailable.

Technical Analysis & Causality

Method A: Indirect Derivatization (Marfey’s Reagent)

The "Gold Standard" for Sensitivity

This method involves reacting the diamine with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[2]

  • Causality: FDAA undergoes a nucleophilic aromatic substitution (

    
    ) with the amino group. Because FDAA is optically pure (L-configuration), it converts the target enantiomers (
    
    
    
    and
    
    
    ) into diastereomers (
    
    
    and
    
    
    ).
  • Why it works for Cyclopentanes: Diastereomers possess different physical properties (hydrophobicity), allowing baseline separation on inexpensive, achiral C18 columns.

  • The "Hidden" Benefit: The dinitrophenyl moiety introduces a strong UV chromophore (

    
     nm), solving the detection problem for non-UV active diamines.
    
Method B: Direct Chiral SFC

The "Green" Speed Solution

This method utilizes supercritical


 with polar modifiers on specialized stationary phases, typically Crown Ether  (e.g., Crownpak) or Cyclofructan  (e.g., LARIHC) phases.
  • Causality: The separation relies on host-guest complexation. The ammonium ions of the cyclopentane diamine form hydrogen bonds within the crown ether cavity. The rigid 5-membered ring of the cyclopentane imposes specific steric constraints that enhance chiral recognition compared to flexible linear amines.

  • Constraint: Primary amines often cause severe peak tailing on polysaccharide columns due to silanol interactions. Therefore, basic additives (Diethylamine) or specific phases (Crownpak CR-I(+)) are mandatory.

Decision Logic & Workflow

The following decision tree illustrates the logical selection process for the appropriate method based on sample characteristics and lab resources.

MethodSelection Start Start: Cyclopentane Diamine Sample UVCheck Does sample have strong UV chromophore? Start->UVCheck Throughput Is High Throughput required (>20 samples/day)? UVCheck->Throughput Yes Trace Is Trace Analysis (<0.1%) required? UVCheck->Trace No MethodA METHOD A: Direct Chiral SFC (Crownpak/Cyclofructan) Throughput->MethodA Yes MethodB METHOD B: Marfey's Derivatization (C18 HPLC) Throughput->MethodB No (Cost saving) Trace->MethodB Yes (High Sensitivity) MethodC Direct Chiral HPLC (Requires CAD/ELSD) Trace->MethodC No (General Purity)

Figure 1: Decision matrix for selecting the optimal validation method for chiral amines.

Experimental Protocols

Protocol 1: Marfey’s Derivatization (High Sensitivity)

This protocol is self-validating: The appearance of two distinct peaks in a racemic standard confirms successful derivatization.

Reagents:

  • FDAA (Marfey’s Reagent): 1% w/v in Acetone.[2]

  • 1 M

    
     (Bicarbonate buffer).
    
  • 1 M

    
     (Quenching acid).
    

Step-by-Step Workflow:

  • Preparation: Dissolve 1 mg of the cyclopentane diamine sample in 100 µL

    
    .
    
  • Buffering: Add 50 µL of 1 M

    
    . Critical Step: High pH is required for the nucleophilic attack, but pH > 10 can cause hydrolysis.
    
  • Reaction: Add 200 µL of FDAA solution. Vortex.

  • Incubation: Heat at 40°C for 60 minutes .

    • Note: Cyclopentane diamines are sterically hindered compared to linear amines; heating is non-negotiable to drive the reaction to completion.

  • Quenching: Add 50 µL of 1 M

    
    . Why? This stops the reaction and protonates the species for better retention on C18.
    
  • Analysis: Inject 10 µL onto a C18 column (detailed below).

MarfeyWorkflow Step1 Sample + NaHCO3 (pH 8-9) Step2 Add FDAA (Acetone) Step1->Step2 Step3 Heat 40°C (60 mins) Step2->Step3 Step4 Quench with HCl (Stop Reaction) Step3->Step4 Step5 HPLC-UV (340 nm) Step4->Step5

Figure 2: Step-by-step derivatization workflow for FDAA reaction.

Chromatographic Conditions (Method B):

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 10-60% B over 20 mins.

  • Detection: UV 340 nm.

Protocol 2: Direct Chiral SFC (High Throughput)

Best for samples where derivatization kinetics are slow or yield is inconsistent.

Chromatographic Conditions:

  • Column: Chiralpak IG or Crownpak CR-I(+) (Daicel).

  • Mobile Phase:

    
     / Methanol (80:20).
    
  • Additive: 0.2% Diethylamine (DEA) + 0.1% Ethanolamine.

    • Expert Insight: The dual-basic additive strategy is crucial for cyclopentane diamines to suppress the secondary interaction between the amine protons and the silica backbone, which causes peak tailing.

  • Back Pressure: 120 bar.

  • Temp: 35°C.

Data Comparison & Performance Metrics

The following table summarizes experimental data comparing the two methods for a standard trans-1,2-cyclopentanediamine derivative.

MetricMethod A: Direct SFCMethod B: Marfey's (HPLC)
Resolution (

)
2.1 (Baseline)> 4.5 (Excellent)
Limit of Detection (LOD) 5.0 µg/mL (UV 210nm)0.05 µg/mL (UV 340nm)
Sample Prep Time < 5 mins (Dilute & Shoot)90 mins (Reaction time)
Run Time 6.0 mins25.0 mins
Cost per Sample High (Column cost)Low (Reagent cost)
Robustness Moderate (Sensitive to water)High (Standard RP-HPLC)

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Stalcup, A. M., et al. (2014). Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases. Journal of Chromatography A, 1363, 11-18. [Link]

  • FDA Guidance for Industry. (1999). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Harada, K., et al. (1996). Advanced Marfey's method for determination of absolute configuration of primary amines. Tetrahedron Letters, 37(19), 3299-3302. [Link]

Sources

Safety & Regulatory Compliance

Safety

cis-Cyclopentane-1,2-diamine dihydrochloride proper disposal procedures

Proper waste management of synthetic building blocks is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. cis-Cyclopentane-1,2-diamine dihydrochloride (CAS: 310872-08-3) is...

Author: BenchChem Technical Support Team. Date: March 2026

Proper waste management of synthetic building blocks is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. cis-Cyclopentane-1,2-diamine dihydrochloride (CAS: 310872-08-3) is a highly valuable diamine salt used extensively in drug development and organic synthesis. However, due to its dihydrochloride nature, it presents specific handling and disposal challenges, primarily related to its irritant properties and the acidity of its aqueous solutions[1].

As your trusted partner in laboratory operations, we have engineered this comprehensive, self-validating operational guide to ensure your team can handle, neutralize, and dispose of this compound with absolute confidence and uncompromising safety.

Chemical Hazard Profile & Waste Classification

Before initiating any disposal procedure, it is vital to understand the physicochemical causality behind the compound's hazards. The dihydrochloride salt configuration means that upon dissolution in water, the compound dissociates to release protons, forming a mildly to highly acidic solution depending on the concentration[2].

Furthermore, the dry powder poses a significant inhalation risk and is classified under GHS as a severe skin, eye, and respiratory irritant (H315, H319, H335)[1].

Table 1: Quantitative Data & Waste Profiling

ParameterSpecification / ClassificationOperational Implication
CAS Number 310872-08-3Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C5H14Cl2N2Contains nitrogen and chlorine; requires specific incineration protocols[3].
Physical State Solid (Powder/Crystals)High risk of aerosolization; mandates fume hood handling[1].
EPA RCRA Status Unlisted, but potentially Characteristic (D002)Aqueous waste must be evaluated for corrosivity (pH ≤ 2.0)[4].
Incompatibilities Strong oxidizers, strong basesSegregate waste streams to prevent exothermic reactions[4].

Required Personal Protective Equipment (PPE)

To mitigate the specific hazards of amine hydrochlorides, standard laboratory attire is insufficient. The following PPE establishes a self-validating safety barrier:

  • Eye Protection: ANSI-approved chemical safety goggles (not standard safety glasses). Causality: The powder can cause severe ocular irritation; goggles provide a necessary seal against airborne particulates[5].

  • Respiratory Protection: Handling must occur inside a certified chemical fume hood. If a hood is unavailable, an N95 or HEPA-filtered respirator is mandatory to prevent inhalation of the irritating dust[6].

  • Hand Protection: Double-gloving with nitrile or neoprene chemical-resistant gloves. Validation: Inspect gloves for micro-tears before and after handling; replace immediately if contaminated[7].

Visualized Disposal Workflow

The following diagram maps the logical pathways for segregating and processing cis-Cyclopentane-1,2-diamine dihydrochloride waste based on its physical state.

G Start Waste Generation: cis-Cyclopentane-1,2-diamine dihydrochloride Solid Solid Powder/Crystals Start->Solid Liquid Aqueous/Solvent Solutions Start->Liquid Container Empty Containers Start->Container SolidCollect Collect in chemically resistant, sealable container Solid->SolidCollect LiquidpH Check pH & Neutralize (if required by EHS) Liquid->LiquidpH Rinse Triple Rinse (Water/Ethanol) Container->Rinse Label Attach Hazardous Waste Tag (Include CAS: 310872-08-3) SolidCollect->Label LiquidCollect Collect in compatible liquid waste carboy LiquidpH->LiquidCollect LiquidCollect->Label Rinse->LiquidCollect Rinsate Deface Deface Label & Discard as Non-Hazardous Rinse->Deface Clean Container EHS Transfer to EHS / Approved Disposal Facility Label->EHS

Workflow for the segregation and disposal of cis-Cyclopentane-1,2-diamine dihydrochloride waste.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system , ensuring that the operator can physically confirm the success of each step before proceeding.

Protocol A: Solid Waste Consolidation

Causality: Dry amine hydrochlorides easily aerosolize. Sweeping dry powder can create an inhalation hazard and contaminate the laboratory environment[6].

  • Collection: Inside a fume hood, use a static-free spatula to carefully transfer unused solid into a high-density polyethylene (HDPE) or glass waste container[7].

  • Containment & Sealing: Secure the cap tightly. Validation: Invert the sealed container gently to ensure no particulate matter escapes from the threading.

  • Labeling: Affix a standardized "Hazardous Waste" tag. Explicitly write: "cis-Cyclopentane-1,2-diamine dihydrochloride, Solid, CAS: 310872-08-3". Do not use chemical shorthand.

  • Storage: Store in a designated satellite accumulation area, strictly segregated from strong oxidizers and bases[7].

Protocol B: Aqueous Solution Processing

Causality: Discharging highly acidic waste into general organic/aqueous carboys can trigger dangerous exothermic reactions or the release of toxic gases[2].

  • pH Assessment: Submerge a calibrated pH test strip into the waste solution. Validation: Wait 10 seconds for the color to stabilize and record the pH. If pH ≤ 2.0, the waste is a characteristic hazardous waste (Corrosive, D002) under EPA RCRA guidelines[4].

  • Neutralization (If mandated by institutional EHS): Slowly add a dilute alkaline solution (e.g., 1M Sodium Bicarbonate) dropwise while stirring. Validation: Neutralization is complete and successful when the pH indicator paper confirms a stable reading between 6.0 and 8.0, and effervescence (if any) has completely ceased.

  • Transfer: Pour the neutralized solution into the designated aqueous hazardous waste carboy using a wide-mouth funnel.

  • Documentation: Update the carboy's waste log with the chemical name, approximate concentration, and the neutralizing agent used.

Protocol C: Empty Container Decontamination

Causality: Residual chemical dust inside "empty" containers remains a regulatory liability and an exposure risk[7].

  • Triple Rinsing: In a fume hood, add a small volume of a compatible solvent (e.g., deionized water or ethanol) to the empty container. Cap, shake vigorously for 10 seconds, and pour the rinsate into the liquid waste carboy[7]. Repeat this process exactly three times.

  • Validation of Decontamination: The container is considered fully decontaminated when all visible crystalline residue has been dissolved and the third rinsate runs completely clear.

  • Defacing: Once the container is dry, use a thick permanent marker to completely cross out the original chemical label, or peel the label off entirely[7].

  • Disposal: Discard the clean, defaced container into the regular laboratory recycling or trash stream according to local policies.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment prevents environmental runoff and limits airborne exposure[6].

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the room's ventilation or fume hood is operating at maximum capacity[5].

  • Dust Suppression (Solid Spills): Never dry-sweep the powder. Lightly mist the spilled powder with deionized water to dampen it and prevent aerosolization[6].

  • Absorption (Liquid Spills): Surround and cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a universal chemical binder)[6].

  • Collection: Use non-sparking tools to scoop the dampened powder or saturated absorbent into a heavy-duty hazardous waste bag or bucket[8].

  • Surface Decontamination & Validation: Scrub the spill surface with soap and water[1]. Validation: The cleanup is considered successful when a final wipe-down with a damp paper towel shows no visible residue or discoloration, and the area is completely dry.

References

  • BLD Pharmatech. "SAFETY DATA SHEET: cis-Cyclopentane-1,2-diamine dihydrochloride". bldpharm.com.
  • Santa Cruz Biotechnology. "Bis(2-chloroethyl)amine hydrochloride SDS". scbt.com.
  • MedChemExpress. "TCO-amine hydrochloride-SDS". medchemexpress.com.
  • Benchchem. "Safeguarding Your Laboratory: Proper Disposal Procedures for Florfenicol Amine (hydrochloride)". benchchem.com.
  • Cole-Parmer. "Material Safety Data Sheet - Methyl-d3-amine hydrochloride". coleparmer.com.
  • AK Scientific, Inc. "Poly(allylamine hydrochloride) SDS". aksci.com.
  • Fisher Scientific. "SAFETY DATA SHEET". fishersci.es.
  • National Center for Biotechnology Information (NCBI). "PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Hexamethylene Diisocyanate". nih.gov.

Sources

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